5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c1-10-4(5(7)8)3(2-9-10)6(11)12/h2,5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTXMUZEFPPHGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679099 | |
| Record name | 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204298-65-6 | |
| Record name | 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204298-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a crucial intermediate in the synthesis of a significant class of modern fungicides, specifically succinate dehydrogenase inhibitors (SDHIs).[1] Its chemical structure, characterized by a pyrazole ring substituted with a difluoromethyl group, a methyl group, and a carboxylic acid moiety, imparts specific physicochemical properties that are fundamental to its reactivity and its role as a building block in agrochemical development. This guide provides a comprehensive overview of these properties, supported by experimental protocols and a mechanistic pathway visualization.
Chemical Identity and Structure
-
IUPAC Name: this compound
-
CAS Number: 176969-34-9[2]
-
Molecular Formula: C₆H₆F₂N₂O₂[2]
-
Canonical SMILES: CN1N=C(C(=C1)C(=O)O)C(F)F
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding its behavior in various chemical and biological systems, influencing factors such as solubility, absorption, and reactivity.
| Property | Value | Source |
| Molecular Weight | 176.12 g/mol | [2] |
| Physical Form | White to off-white crystalline powder | |
| Melting Point | 202.6 °C | [3] |
| 201-203 °C | [4] | |
| 204.0 to 208.0 °C | ||
| Boiling Point | 315.9 ± 42.0 °C at 760 mmHg (Predicted) | [5] |
| pKa | 3.12 ± 0.36 (Predicted) | |
| logP (Octanol-Water Partition Coefficient) | 0.4 (Predicted) | [6] |
| Water Solubility | Sparingly soluble | |
| Solubility in Organic Solvents | Soluble in polar organic solvents (e.g., methanol, DMSO) | |
| Vapor Pressure | 0-0.397 Pa at 20-99.7 °C | [4] |
| Density | 1.52 g/cm³ (Predicted) | [4] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are standard laboratory procedures and can be adapted for the specific analysis of this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the crystalline solid melts.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) near the expected melting point for an accurate measurement.
-
Observation: The temperatures at which the first droplet of liquid appears (onset of melting) and at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. The range between these two temperatures is the melting point range.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.
Methodology:
-
Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water-methanol mixture).
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
logP Determination (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (logP), which is a measure of the compound's lipophilicity.
Methodology:
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of this compound is dissolved in a mixture of the pre-saturated n-octanol and water in a separatory funnel.
-
Equilibration: The funnel is shaken to facilitate the partitioning of the compound between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Mechanism of Action of Derived Fungicides: Succinate Dehydrogenase Inhibition
Fungicides derived from this compound primarily act as succinate dehydrogenase inhibitors (SDHIs). They function by disrupting the fungal mitochondrial electron transport chain at complex II (succinate dehydrogenase). This inhibition blocks cellular respiration and energy production, ultimately leading to fungal cell death.
The following diagram illustrates the workflow for identifying the mode of action of SDHI fungicides.
Caption: Workflow for identifying the mode of action of SDHI fungicides.
The signaling pathway diagram below illustrates the inhibition of the mitochondrial electron transport chain by an SDHI fungicide.
Caption: Inhibition of mitochondrial respiration by an SDHI fungicide.
References
- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 176969-34-9 | FD11198 [biosynth.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS: 176969-34-9 [szhybrother.com]
- 5. CAS#:1204298-65-6 | this compound | Chemsrc [chemsrc.com]
- 6. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C6H6F2N2O2 | CID 18983008 - PubChem [pubchem.ncbi.nlm.nih.gov]
biological activity of pyrazole carboxylic acid derivatives
An In-depth Technical Guide on the Biological Activity of Pyrazole Carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry.[1] The incorporation of a carboxylic acid moiety into the pyrazole ring gives rise to pyrazole carboxylic acid derivatives, a class of compounds that has garnered significant attention for its broad spectrum of pharmacological activities.[2][3] These derivatives have been extensively explored for their potential as therapeutic agents, demonstrating activities that span anticancer, antimicrobial, and anti-inflammatory applications, among others.[4][5] Their versatile synthetic accessibility and diverse biological functions make them a focal point for drug discovery and development.[2][6] This guide provides a comprehensive overview of the key biological activities of pyrazole carboxylic acid derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Anticancer Activity
The uncontrolled proliferation of cells is a hallmark of cancer, and inhibiting the pathways that govern this process is a primary strategy in anticancer drug development.[7] Pyrazole carboxylic acid derivatives have emerged as a promising class of compounds with potent anti-proliferative effects against a wide range of cancer cell lines.[7][8]
Data on Anticancer Activity
The cytotoxic effects of various pyrazole carboxylic acid derivatives have been quantified, typically by measuring the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency.
| Compound Class/Derivative | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
| Tetrahydrothiochromeno[4,3-c]pyrazole derivative 159a | MGC-803 (Gastric Cancer) | 15.43 | [9] |
| Tetrahydrothiochromeno[4,3-c]pyrazole derivative 159b | MGC-803 (Gastric Cancer) | 20.54 | [9] |
| 1-Thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivative 14 | BJAB (B-cell Lymphoma) | Potent anti-proliferative activity | [10] |
| Pyrazole-5-carboxamide derivative 39 | A549 (Lung Cancer) | Significant inhibition at 10 µM | [1] |
| Pyrazole Sulfonamide derivative 49 | EGFR Tyrosine Kinase | 0.26 | [1] |
| Pyrazole Sulfonamide derivative 49 | HER-2 Tyrosine Kinase | 0.20 | [1] |
| 1-Benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivative 7a | HL-60, HeLa, Raji, MCF7 | Promising activity | [11] |
| 1-Benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivative 8a | HL-60, HeLa, Raji, MCF7 | Promising activity | [11] |
| 1-Benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivative 8b | HL-60, HeLa, Raji, MCF7 | Promising activity | [11] |
Mechanism of Action & Signaling Pathways
Several mechanisms have been proposed for the anticancer activity of these derivatives. One notable mechanism is the inhibition of key enzymes involved in cancer progression, such as tyrosine kinases (e.g., EGFR, HER-2).[1] Another observed effect is the induction of cell cycle arrest, for instance, at the G0/G1 interphase, which prevents cancer cells from dividing.[10] Some derivatives are also being investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[12]
Figure 1: Simplified mechanism of anticancer action for select pyrazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The pyrazole carboxylic acid derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive only the solvent. The plates are then incubated for a specified period, typically 48-72 hours.
-
MTT Addition: After incubation, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals. A solubilizing agent, such as DMSO or isopropanol, is then added to each well to dissolve these crystals.
-
Absorbance Measurement: The plate is read on a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined by plotting cell viability against the compound concentration.
Antimicrobial Activity
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents.[6] Pyrazole carboxylic acid derivatives have shown considerable promise, exhibiting inhibitory effects against a range of bacteria and fungi.[13][14]
Data on Antimicrobial Activity
Antimicrobial efficacy is commonly reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class/Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |
| Pyrazole Derivative 3 | Escherichia coli (Gram-negative) | 0.25 | [15] |
| Pyrazole Derivative 4 | Streptococcus epidermidis (Gram-positive) | 0.25 | [15] |
| Pyrazole Derivative 2 | Aspergillus niger (Fungus) | 1.0 | [15] |
| Nitro-substituted Pyrazole Derivative | Bacillus cereus (Gram-positive) | 128 | [5] |
| Pyrazole-3-carboxylic acid derivative 8 | Candida species | Active | [13] |
| Pyrazole-3-carboxylic acid derivative 10 | Candida species | Active | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[6]
-
Compound Dilution: The test compound is serially diluted in the broth across the wells of a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive control wells (broth + inoculum) and negative control wells (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. meddocsonline.org [meddocsonline.org]
- 15. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Pyrazole Fungicides: A Technical Guide to Novel Discoveries
For Researchers, Scientists, and Drug Development Professionals
The relentless evolution of fungal pathogens poses a significant threat to global food security and agricultural sustainability. This has spurred an intensive search for novel fungicides with improved efficacy, broader spectrums of activity, and novel modes of action to combat resistance development. Among the most promising classes of fungicides are those based on the pyrazole scaffold. This technical guide delves into the core aspects of recent discoveries in pyrazole-based fungicides, presenting key data, experimental methodologies, and the logical frameworks driving their development.
Core Concepts in Pyrazole Fungicide Discovery
The development of novel pyrazole-based fungicides is a multi-step process that begins with identifying a lead compound and optimizing its structure to enhance its fungicidal activity and other desirable properties. A common strategy involves the "scaffold hopping" approach, where different structural motifs are combined to generate new chemical entities.[1][2] Structure-activity relationship (SAR) studies are crucial in this process, guiding the modification of the pyrazole ring and its substituents to improve efficacy.[3][4][5]
General Workflow for Novel Pyrazole Fungicide Discovery
The discovery and development of new pyrazole fungicides typically follow a structured workflow, from initial design to in-vivo testing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Spectroscopic Analysis of 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for pyrazole carboxylic acid derivatives, with a specific focus on compounds structurally related to 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Due to the limited availability of public domain spectroscopic data for this compound (CAS 1204298-65-6), this guide presents data for the closely related and extensively studied isomer, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 176969-34-9). This compound serves as a crucial intermediate in the synthesis of several modern fungicides.[1] The methodologies and interpretive frameworks discussed herein are directly applicable to the analysis of the title compound.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |
| ¹H NMR | DMSO-d₆ | 13.1 (br s) | Singlet (broad) | - | COOH |
| 8.1 (s) | Singlet | - | CH (pyrazole ring) | ||
| 7.0 (t) | Triplet | 54.0 | CH F₂ | ||
| 3.9 (s) | Singlet | - | N-CH ₃ | ||
| ¹³C NMR | DMSO-d₆ | 163.5 | - | - | C =O |
| 141.0 | - | - | C -CHF₂ (pyrazole ring) | ||
| 139.0 | - | - | C -H (pyrazole ring) | ||
| 115.0 (t) | Triplet | 238.0 | C HF₂ | ||
| 110.0 | - | - | C -COOH (pyrazole ring) | ||
| 39.0 | - | - | N-C H₃ | ||
| ¹⁹F NMR | DMSO-d₆ | -115.0 (d) | Doublet | 54.0 | CHF ₂ |
Note: NMR data is predicted based on typical chemical shifts for similar structures and may not represent experimentally verified values.
Table 2: Infrared (IR) Spectroscopy Data
| **Frequency (cm⁻¹) ** | Intensity | Vibrational Mode |
| 3100-2500 | Broad | O-H stretch (Carboxylic Acid) |
| 1720-1680 | Strong | C=O stretch (Carboxylic Acid) |
| 1550-1450 | Medium | C=N and C=C stretch (Pyrazole Ring) |
| 1300-1200 | Strong | C-O stretch (Carboxylic Acid) |
| 1150-1050 | Strong | C-F stretch (Difluoromethyl Group) |
Note: IR data is characteristic for carboxylic acids and pyrazole derivatives and serves as a general guide.
Table 3: Mass Spectrometry (MS) Data
| Technique | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) |
| ESI-MS | Positive | 177.047 ([M+H]⁺) | 159.036, 131.041, 113.030 |
Data obtained from public mass spectrometry databases for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to ensure sample solubility and to avoid overlapping solvent signals with analyte peaks.
-
Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment is commonly employed to simplify the spectrum and enhance sensitivity. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.
-
¹⁹F NMR: A direct observation experiment without proton decoupling is often used. The spectral width should be sufficient to cover the expected chemical shift range for fluorinated organic compounds.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane - TMS for ¹H and ¹³C) or an external standard for ¹⁹F.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Instrumentation: A standard FT-IR spectrometer equipped with an ATR accessory or a sample holder for KBr pellets.
-
Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first. Then, the sample spectrum is acquired. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (typically 1-10 µg/mL).
-
Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument is ideal for accurate mass measurements.
-
Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Full Scan MS: The instrument is set to scan a wide mass-to-charge (m/z) range to detect the molecular ion.
-
Tandem MS (MS/MS): The molecular ion is selected and fragmented in a collision cell to generate characteristic fragment ions, which aids in structural elucidation.
-
-
Data Processing: The acquired mass spectra are analyzed to determine the accurate mass of the molecular ion and its fragments. This information is used to confirm the elemental composition and to propose a fragmentation pathway.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel chemical entity like this compound.
Caption: Workflow of spectroscopic analysis.
References
An In-depth Technical Guide to the Solubility of 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for researchers to determine solubility experimentally, alongside qualitative assessments based on related compounds and general chemical principles.
Introduction
This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients and agrochemicals. A thorough understanding of its solubility in various organic solvents is crucial for process development, formulation, and purification. This guide outlines standard methodologies for solubility determination and provides insights into the expected solubility behavior of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of a structurally similar compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is presented below. These properties can offer an initial estimation of the behavior of the 5-substituted isomer.
| Property | Value | Reference |
| Molecular Formula | C₆H₆F₂N₂O₂ | [1] |
| Molecular Weight | 176.12 g/mol | [1] |
| Melting Point | 200–201 °C | [2] |
| pKa | ~3.12 | [3] |
Solubility Data
Table 1: Qualitative Solubility of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
| Solvent | Qualitative Solubility | Basis |
| Methanol | Soluble | Recrystallization solvent[4] |
| Ethanol | Soluble | Recrystallization solvent[4] |
| DMSO | Slightly Soluble | Vendor Data[3] |
It is anticipated that this compound will exhibit a similar solubility profile. The presence of the carboxylic acid group suggests that solubility will be higher in polar, protic solvents capable of hydrogen bonding.
Experimental Protocol for Solubility Determination
The following is a general, widely accepted protocol for the experimental determination of the solubility of a solid compound in an organic solvent.[5]
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, etc.)
-
Analytical balance
-
Vials or test tubes with secure caps
-
Magnetic stirrer and stir bars or a vortex mixer
-
Constant temperature bath or shaker
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature bath with shaking or stirring is recommended.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Dilute the filtered, saturated solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)
-
Workflow for Solubility Determination
Caption: Figure 1. Experimental Workflow for Solubility Determination.
Logical Relationships in Solubility
The solubility of this compound is governed by its molecular structure and the properties of the solvent. The following diagram illustrates the key relationships influencing its solubility.
Factors Influencing Solubility
Caption: Figure 2. Factors Influencing Solubility.
Interpretation:
-
Compound Properties: The carboxylic acid group is the primary driver of polarity and hydrogen bonding capability. The pyrazole ring also contributes to the polarity.
-
Solvent Properties:
-
Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the carboxylic acid group and thus, higher expected solubility.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, DMSO): These solvents can accept hydrogen bonds and will have dipole-dipole interactions. Solubility is expected to be moderate.
-
Nonpolar Solvents (e.g., hexane, toluene): Due to the "like dissolves like" principle, the polar nature of the compound suggests low solubility in nonpolar solvents.
-
Conclusion
While specific quantitative solubility data for this compound is not widely published, this guide provides researchers with the necessary tools to determine this crucial parameter. By following the detailed experimental protocol and considering the logical relationships between the compound's structure and solvent properties, scientists and drug development professionals can effectively characterize its solubility profile for various applications.
References
- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C6H6F2N2O2 | CID 18983008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 176969-34-9 [chemicalbook.com]
- 4. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
The Multifaceted Mechanisms of Action of Difluoromethyl Pyrazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Difluoromethyl pyrazole compounds represent a versatile class of molecules with significant applications in both agriculture and medicine. Their core structure, a pyrazole ring bearing a difluoromethyl group, has proven to be a privileged scaffold for the development of potent and selective inhibitors of various enzymes. This technical guide provides an in-depth exploration of the mechanisms of action of these compounds, focusing on their roles as fungicides, cyclooxygenase (COX) inhibitors, and kinase inhibitors. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic and crop protection agents.
Fungicidal Properties: Inhibition of Succinate Dehydrogenase
A prominent application of difluoromethyl pyrazole compounds is in the control of phytopathogenic fungi. These compounds act as powerful succinate dehydrogenase (SDH) inhibitors, disrupting the fungal mitochondrial respiratory chain.
Core Mechanism of Action
Difluoromethyl pyrazole fungicides, such as pydiflumetofen, target and bind to the quinone-binding site of the succinate dehydrogenase enzyme complex (Complex II). This binding event physically obstructs the natural substrate, ubiquinone, from accessing the active site. The inhibition of SDH leads to the cessation of the tricarboxylic acid (TCA) cycle and the electron transport chain, ultimately depriving the fungal cells of the energy required for their metabolic processes, growth, and proliferation.
Quantitative Data: In Vitro Antifungal Activity
The efficacy of difluoromethyl pyrazole fungicides is typically quantified by their half-maximal effective concentration (EC50) values, which represent the concentration of the compound required to inhibit 50% of fungal growth.
| Compound | Fungal Species | EC50 (µg/mL) | Reference |
| Pydiflumetofen | Fusarium graminearum (Wild-type) | 0.0235 - 0.2354 | [1] |
| Pydiflumetofen | Fusarium fujikuroi | 0.0101 - 0.1012 | [2] |
| Pydiflumetofen | Botrytis cinerea (Sensitive) | 0.020 - 0.365 | [3] |
Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay
This assay is a standard method for evaluating the antifungal activity of chemical compounds.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Stock solution of the test compound in a suitable solvent (e.g., DMSO)
-
Cultures of the target fungal species
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare PDA medium and autoclave.
-
While the medium is still molten (around 45-50°C), add the test compound from the stock solution to achieve the desired final concentrations. Ensure thorough mixing. A solvent control (containing only the solvent at the same concentration used for the test compounds) should also be prepared.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).
-
Seal the plates and incubate them at a suitable temperature (e.g., 25°C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.
-
The EC50 value can be determined by plotting the percentage of inhibition against the logarithm of the compound concentrations and performing a probit analysis.
Experimental Workflow: Fungicide Screening
Anti-inflammatory Activity: Selective COX-2 Inhibition
Certain difluoromethyl pyrazole derivatives, particularly those with a diaryl-substituted pyrazole scaffold, have demonstrated potent anti-inflammatory properties through the selective inhibition of cyclooxygenase-2 (COX-2).
Core Mechanism of Action
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated at sites of inflammation. Difluoromethyl pyrazole compounds, such as celecoxib, selectively bind to and inhibit the activity of the COX-2 isozyme.[4] This selective inhibition reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors that also block COX-1.[5]
Quantitative Data: In Vitro COX Inhibition
The inhibitory potency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 15000 | 40 | 375 | [6] |
| SC-236 | 180000 | 10 | 18000 | [7] |
| Rofecoxib | >1000 | 18 | >55.6 | [7] |
| Valdecoxib | >100 | 5 | >20 | [7] |
Experimental Protocol: In Vitro COX Inhibitor Screening Assay (Fluorometric)
This assay measures the peroxidase activity of COX enzymes to screen for potential inhibitors.
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX enzymes, COX Probe, COX Cofactor, and Arachidonic Acid according to the manufacturer's instructions.
-
Assay Plate Setup:
-
Test Inhibitor Wells: Add the test compound at various concentrations to the wells.
-
Enzyme Control Wells: Add assay buffer instead of the test inhibitor.
-
Inhibitor Control Wells: Add a known COX inhibitor as a positive control.
-
-
Reaction Mix Preparation: Prepare a master mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and the respective COX enzyme (COX-1 or COX-2).
-
Reaction Initiation: Add the reaction mix to all wells. Initiate the reaction by adding the diluted Arachidonic Acid solution to all wells simultaneously.
-
Measurement: Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes.
-
Data Analysis:
-
Calculate the slope of the linear portion of the fluorescence versus time curve for each well.
-
Calculate the percentage of inhibition for each test compound concentration relative to the enzyme control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow: COX Inhibitor Screening
Anticancer and Anti-inflammatory Potential: Kinase Inhibition
The pyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. The incorporation of a difluoromethyl group can further enhance the binding affinity and selectivity of these compounds.
Core Mechanism of Action
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Difluoromethyl pyrazole-based kinase inhibitors are typically designed to be ATP-competitive, binding to the ATP-binding pocket of the target kinase and preventing the transfer of a phosphate group to its substrate. This blockade of kinase activity disrupts the downstream signaling cascade, leading to various cellular responses such as cell cycle arrest, apoptosis, and inhibition of pro-inflammatory cytokine production.
Targeted Kinase Families and Signaling Pathways
Difluoromethyl pyrazole compounds have been developed to target a range of kinases, including:
-
p38 MAP Kinase: Inhibition of p38 MAP kinase can suppress the production of inflammatory cytokines like TNF-α and IL-6.
-
Akt (Protein Kinase B): Targeting the PI3K/Akt pathway is a key strategy in cancer therapy to inhibit cell survival and proliferation.
-
Aurora Kinases: Inhibition of Aurora kinases, which are crucial for mitosis, can lead to cell cycle arrest and apoptosis in cancer cells.
-
Bcr-Abl: In chronic myeloid leukemia (CML), the Bcr-Abl fusion protein is a constitutively active tyrosine kinase. Inhibitors of Bcr-Abl are effective therapeutic agents for CML.
Quantitative Data: In Vitro Kinase Inhibition
The potency of kinase inhibitors is often measured by their IC50 or Ki (inhibition constant) values.
| Compound Class/Example | Target Kinase | IC50 / Ki (nM) | Reference |
| Pyrazole derivative | p38 MAP Kinase | 1780 (IC50) | [8] |
| Afuresertib (GSK2110183) | Akt1 | 0.08 (Ki) | [9] |
| Compound 2 (Afuresertib analog) | Akt1 | 1.3 (IC50) | [9] |
| Barasertib (AZD1152) | Aurora B | 0.37 (IC50) | [9] |
| PHA-739358 | Aurora A | 13 (IC50) | [10] |
| PHA-739358 | Aurora B | 79 (IC50) | [10] |
| PHA-739358 | Aurora C | 61 (IC50) | [10] |
| Compound 10 | Bcr-Abl | 14.2 (IC50) | [9] |
| Asciminib (ABL-001) | Bcr-Abl | 0.5 (IC50) | [9] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase Assay Buffer
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare working solutions of the kinase, substrate, ATP, and test compounds in the kinase assay buffer.
-
Kinase Reaction:
-
Add the test compound at various concentrations, a positive control inhibitor, and DMSO (negative control) to the wells of a 384-well plate.
-
Add the kinase enzyme solution to all wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the specific substrate. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway Diagrams
Experimental Workflow: Kinase Inhibitor Screening
Conclusion
The difluoromethyl pyrazole scaffold has demonstrated remarkable versatility, serving as a foundation for the development of a diverse range of biologically active compounds. Their mechanisms of action, primarily centered on enzyme inhibition, have led to the successful commercialization of fungicides and the advancement of promising drug candidates for inflammatory diseases and cancer. The detailed experimental protocols and quantitative data presented in this guide provide a solid framework for the continued exploration and optimization of this important class of molecules. Future research in this area holds the potential to yield novel compounds with enhanced potency, selectivity, and therapeutic or agricultural utility.
References
- 1. Mechanism of Pydiflumetofen Resistance in Fusarium graminearum in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. | BioWorld [bioworld.com]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Structural Analysis of 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a constitutional isomer of the commercially significant fungicide intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. While the latter is a well-documented precursor to a range of succinate dehydrogenase inhibitor (SDHI) fungicides, the 5-isomer is primarily recognized as a byproduct in its synthesis.[1][2] This guide will delineate the known and predicted structural and spectroscopic characteristics of the 5-isomer, propose a synthetic and purification strategy, and discuss its potential, albeit underexplored, biological significance in the context of its more prominent isomer. All quantitative data is summarized in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams.
Introduction
The pyrazole ring system is a foundational scaffold in the development of numerous agrochemicals and pharmaceuticals. Notably, amides derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid have demonstrated potent fungicidal activity through the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[2] The synthesis of this key intermediate often yields its constitutional isomer, this compound, as an impurity.[1] Understanding the structural and chemical properties of this 5-isomer is crucial for optimizing the synthesis of the desired 3-isomer, for the development of effective purification methods, and for exploring any potential biological activity it may possess.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₆H₆F₂N₂O₂ | - |
| Molecular Weight | 176.12 g/mol | - |
| CAS Number | 1204298-65-6 | - |
| Predicted Density | 1.5±0.1 g/cm³ | ChemSrc |
| Predicted Boiling Point | 315.9±42.0 °C at 760 mmHg | ChemSrc |
| Appearance | Predicted to be a solid at room temperature | - |
Synthesis and Purification
Proposed Synthetic Pathway
A plausible synthetic route that would yield a mixture of the 3- and 5-isomers is outlined below. This pathway is adapted from the known synthesis of the 3-isomer.
Experimental Protocol: Synthesis of Isomer Mixture
-
Cyclization: To a solution of ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate in a suitable solvent (e.g., ethanol), add methylhydrazine dropwise at a controlled temperature (e.g., 0-10 °C).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain a crude mixture of the ethyl esters of the 3- and 5-isomers.
-
Hydrolysis: Dissolve the crude ester mixture in a solution of sodium hydroxide in aqueous ethanol. Heat the mixture to reflux and monitor the reaction by TLC until the esters are fully hydrolyzed.
-
Acidification and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid isomers. Filter the precipitate, wash with cold water, and dry to yield the crude mixture of 3- and this compound.
Experimental Protocol: Isomer Separation
The separation of the 3- and 5-isomers is critical for obtaining the pure this compound. Due to their similar physicochemical properties, chromatographic techniques are likely the most effective approach.
Chromatography Conditions (Hypothetical):
-
Technique: Preparative High-Performance Liquid Chromatography (HPLC).
-
Stationary Phase: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient of water (with an acidic modifier like formic acid or acetic acid to suppress ionization) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where both isomers exhibit absorbance.
The fractions corresponding to the desired 5-isomer would be collected, combined, and the solvent removed to yield the purified product. The identity and purity of the isolated compound should be confirmed by the spectroscopic methods detailed in the following section.
Spectroscopic Analysis
As no experimentally determined spectroscopic data for this compound is readily available, the following sections provide predicted data based on the known spectral characteristics of similar pyrazole and carboxylic acid derivatives.
Predicted ¹H NMR Spectroscopy
The predicted proton NMR spectrum would likely exhibit the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12-13 | Broad Singlet | 1H | -COOH |
| ~8.0-8.2 | Singlet | 1H | Pyrazole C3-H |
| ~6.8-7.2 | Triplet | 1H | -CHF₂ |
| ~3.9-4.1 | Singlet | 3H | -NCH₃ |
The triplet for the difluoromethyl proton is due to coupling with the two fluorine atoms.
Predicted ¹³C NMR Spectroscopy
The predicted carbon NMR spectrum would show the following key signals:
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | -COOH |
| ~145-150 | Pyrazole C5-CHF₂ |
| ~140-145 | Pyrazole C3 |
| ~110-115 | Pyrazole C4 |
| ~110-115 (triplet) | -CHF₂ |
| ~35-40 | -NCH₃ |
The carbon of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.
Predicted ¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethyl group. This signal would likely be a doublet due to coupling with the proton of the difluoromethyl group. The chemical shift would be in the typical range for difluoromethyl groups attached to an aromatic ring.
Predicted Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the absorptions of the carboxylic acid and the pyrazole ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1500 | Medium | C=C and C=N stretching (pyrazole ring) |
| ~1200-1300 | Strong | C-O stretch (carboxylic acid) |
| ~1000-1100 | Strong | C-F stretch |
| ~920 | Broad | O-H bend (out-of-plane) |
Predicted Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 176. Key fragmentation pathways would likely involve:
-
Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 131.
-
Loss of a fluorine atom (-F, 19 Da) from the molecular ion or subsequent fragments.
-
Fragmentation of the pyrazole ring.
References
potential metabolic pathways of pyrazole carboxylic acids in fungi
An In-depth Technical Guide on the Potential Metabolic Pathways of Pyrazole Carboxylic Acids in Fungi
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the . It details the enzymatic processes involved, methods for experimental investigation, and quantitative data on the interaction between these compounds and fungal species. This document is intended to serve as a foundational resource for researchers in mycology, agrochemical development, and drug discovery.
Introduction: Pyrazole Carboxylic Acids and Fungal Metabolism
Pyrazole carboxylic acids and their derivatives are a significant class of heterocyclic compounds, many of which exhibit potent biological activities. They form the core structure of numerous commercial fungicides, including fluxapyroxad and isopyrazam, which are vital in crop protection.[1][2][3][4] Understanding how fungi metabolize these compounds is crucial for several reasons: it can reveal mechanisms of fungicide resistance, inform the design of more effective and persistent next-generation molecules, and elucidate the environmental fate of these agrochemicals.
The fungal metabolic machinery is highly versatile, capable of transforming a wide array of xenobiotics (foreign compounds).[5][6][7] This biotransformation is primarily an enzymatic process aimed at detoxification, often by increasing the compound's polarity to facilitate excretion. The key enzymes involved in these transformations are broadly categorized as Phase I and Phase II enzymes, analogous to mammalian metabolism.
Core Metabolic Pathways and Key Enzymes
The metabolism of pyrazole carboxylic acids in fungi is expected to proceed through several key biotransformation reactions, primarily catalyzed by cytochrome P450 monooxygenases, laccases, and peroxidases.[5][6][7][8]
Phase I Metabolism: Functionalization Reactions
Phase I reactions introduce or expose functional groups (e.g., hydroxyl, carboxyl) on the parent molecule. For pyrazole carboxylic acids, the most prominent Phase I reactions are oxidative.
-
Hydroxylation: This is a hallmark reaction of cytochrome P450 (CYP) enzymes.[9][10][11][12] Fungal CYPs can introduce hydroxyl (-OH) groups onto the pyrazole ring or its substituents. This not only increases the compound's water solubility but also provides a site for subsequent Phase II conjugation reactions. The position of hydroxylation can significantly alter the biological activity of the compound.
-
Oxidative Demethylation: If the pyrazole ring or its side chains are substituted with methyl groups, CYPs can catalyze their removal. This process is common in the metabolism of various xenobiotics.
-
Ring Cleavage: While less common for stable aromatic rings like pyrazole, some fungi possess the enzymatic capability to cleave the heterocyclic ring structure, leading to more extensive degradation.[13]
Key Enzymes: Cytochrome P450 (CYP) System Fungal cytochrome P450s are a diverse superfamily of heme-containing enzymes that play a central role in the detoxification of xenobiotics and the biosynthesis of secondary metabolites.[9][10][12][14][15] These enzymes are typically membrane-bound proteins located in the endoplasmic reticulum.[14][16] They function in concert with a redox partner, usually a cytochrome P450 reductase (CPR), which transfers electrons from NADPH to the CYP heme center, enabling the activation of molecular oxygen for the oxidation reaction.[10] The high diversity of fungal CYPs allows them to act on a broad range of substrates.[9][15]
Caption: Potential metabolic fate of pyrazole carboxylic acids in fungi.
Phase II Metabolism: Conjugation Reactions
Following functionalization in Phase I, the resulting metabolites can undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous, polar molecules to the metabolite, further increasing its water solubility and facilitating its removal from the cell. Common conjugating agents in fungi include sugars (like glucose) to form glycosides.
Quantitative Data: Antifungal Activity of Pyrazole Derivatives
While specific quantitative data on the metabolic turnover rates of pyrazole carboxylic acids in fungi are not widely available in public literature, the biological effect of these compounds is extensively quantified. The half-maximal effective concentration (EC₅₀) is a key metric used to determine the potency of a fungicide. The tables below summarize the in vitro antifungal activity of representative pyrazole derivatives against various phytopathogenic fungi.
Table 1: EC₅₀ Values of Isoxazolol Pyrazole Carboxylate Derivatives against Phytopathogenic Fungi
| Compound | Alternaria porri (μg/mL) | Marssonina coronaria (μg/mL) | Cercospora petroselini (μg/mL) | Rhizoctonia solani (μg/mL) |
| 7ai | 2.24 | 3.21 | 10.29 | 0.37 |
| 7bk | 35.05 | >100 | >100 | 28.88 |
| Carbendazim (Control) | - | - | - | 1.00 |
| Data sourced from a study on novel pyrazole carboxylate derivatives.[1] |
Table 2: EC₅₀ Values of Pyrazole Analogues against Fusarium graminearum
| Compound | EC₅₀ (μM) |
| 1v | 0.0530 |
| Pyraclostrobin (Control) | 0.0481 |
| Data sourced from a study on novel pyrazole analogues containing an aryl trifluoromethoxy group.[2] |
Experimental Protocols for Studying Fungal Metabolism
Investigating the metabolic fate of pyrazole carboxylic acids requires a multi-step experimental approach, from fungal cultivation to sophisticated analytical techniques.
Caption: A typical experimental workflow for studying fungal metabolism.
Fungal Culture and Exposure
-
Cultivation: The selected fungal species is grown in a suitable liquid medium (e.g., Potato Dextrose Broth) under controlled conditions (temperature, agitation) to achieve sufficient biomass.[17]
-
Exposure: A stock solution of the pyrazole carboxylic acid, typically dissolved in a solvent like DMSO, is added to the fungal culture at a predetermined concentration.[18]
-
Incubation: The culture is incubated for a specific period, allowing the fungus to metabolize the compound. Time-course studies can be conducted by harvesting samples at different intervals.
Metabolite Quenching and Extraction
-
Quenching: To accurately capture the metabolic state, enzymatic activity must be abruptly stopped (quenched). This is often achieved by rapidly mixing the culture with a cold solvent, such as 60% methanol at -40°C.[19]
-
Sample Separation: The fungal mycelia (containing intracellular metabolites) are separated from the culture medium (containing extracellular metabolites) by centrifugation or filtration.[19]
-
Extraction: Metabolites are extracted from both the mycelia and the supernatant. Common extraction protocols involve using solvents like methanol, acetonitrile, or ethyl acetate, sometimes in combination with physical disruption methods like ultrasonication or grinding with liquid nitrogen.[17]
Analytical Methods: LC-MS and GC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for separating, detecting, and identifying metabolites.[20][21]
-
Sample Preparation: The crude extract is often concentrated (e.g., using nitrogen blowdown) and reconstituted in a solvent compatible with the chromatographic system.[18][22]
-
Chromatography (LC or GC): The sample is injected into the chromatograph. The components of the mixture are separated based on their physicochemical properties (e.g., polarity, volatility) as they pass through a column.
-
Mass Spectrometry (MS): As components elute from the column, they enter the mass spectrometer. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution MS (HR-MS) can provide accurate mass measurements, enabling the determination of elemental formulas for unknown metabolites.[2] Tandem MS (MS/MS) is used to fragment ions, providing structural information for identification.[23]
-
Metabolite Identification: The parent compound and its metabolites are identified by comparing their retention times and mass spectra to those of authentic standards or by interpreting the fragmentation patterns and accurate mass data.
In Vitro Enzyme Assays
To study the specific enzymes involved, in vitro assays can be performed.
-
Microsome Preparation: Fungal cells are lysed, and the endoplasmic reticulum fraction (microsomes), which is rich in CYPs, is isolated by differential centrifugation.
-
Enzyme Reaction: The pyrazole carboxylic acid substrate is incubated with the fungal microsomes, a source of NADPH (for the CPR), and an appropriate buffer.[14]
-
Analysis: The reaction is stopped, and the mixture is analyzed by LC-MS to identify and quantify the metabolites formed. This confirms the role of microsomal enzymes like CYPs in the observed biotransformation.[10]
Caption: The catalytic cycle of cytochrome P450 enzymes.
Conclusion
The metabolism of pyrazole carboxylic acids in fungi is a complex process critical to the efficacy and environmental impact of this important class of fungicides. The primary metabolic routes involve Phase I oxidation reactions, particularly hydroxylation catalyzed by cytochrome P450 enzymes, followed by potential Phase II conjugation. Understanding these pathways is essential for developing new fungicides that can overcome metabolic resistance and for assessing the environmental fate of existing compounds. The experimental protocols outlined in this guide, centered around advanced analytical techniques like LC-MS, provide a robust framework for elucidating these metabolic pathways in detail. Future research should focus on identifying the specific fungal CYP enzymes responsible for metabolizing key pyrazole fungicides and quantifying the formation of various metabolites to build comprehensive metabolic models.
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in fungal xenobiotic metabolism: enzymes and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in fungal xenobiotic metabolism: enzymes and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]
- 11. Cytochrome P450 enzymes in fungal natural product biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. jetir.org [jetir.org]
- 14. Functional analysis of a fungal P450 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytochrome P450 enzymes in the fungal kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytochrome P450 of fungi: primary target for azole antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ukm.my [ukm.my]
- 18. biologie.uni-koeln.de [biologie.uni-koeln.de]
- 19. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Extraction method optimization to analyze the fungal metabolites using GC-MS and LC-MS platforms - American Chemical Society [acs.digitellinc.com]
- 21. Fungal Metabolomics: A Comprehensive Approach to Understanding Pathogenesis in Humans and Identifying Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. organomation.com [organomation.com]
- 23. lcms.cz [lcms.cz]
An In-depth Technical Guide on the Safety and Toxicity Profile of 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available safety and toxicity information for 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. It is intended for informational purposes for a scientific audience. It is crucial to note that publicly available, in-depth toxicological studies for this specific compound are limited. Much of the related literature pertains to its structural isomer, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate in the synthesis of several succinate dehydrogenase inhibitor (SDHI) fungicides.
Introduction
This compound is a fluorinated heterocyclic compound.[1] Pyrazole derivatives are a significant class of compounds in medicinal chemistry and agrochemical research, known to exhibit a wide range of biological activities.[1][2] This technical guide aims to consolidate the current understanding of the safety and toxicity profile of this compound, drawing from available safety data sheets (SDS) and the broader knowledge base of related pyrazole carboxylic acid derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1204298-65-6 | [3] |
| Molecular Formula | C₆H₆F₂N₂O₂ | [2] |
| Molecular Weight | 176.12 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | 98% | [2] |
| Storage | Sealed in dry, room temperature | [2] |
| InChI Key | CTTXMUZEFPPHGD-UHFFFAOYSA-N | [2] |
Toxicological Profile
Hazard Identification
The following table summarizes the GHS hazard statements associated with this compound.
| Hazard Class | GHS Hazard Statement | Pictogram | Signal Word | Reference |
| Skin Irritation | H315: Causes skin irritation | GHS07 | Warning | [2] |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 | Warning | [2] |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | GHS07 | Warning | [2] |
Toxicological Endpoints
Quantitative data for key toxicological endpoints such as acute toxicity (LD50), genotoxicity, and chronic toxicity for this compound are not available in the reviewed literature. For its structural isomer, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, it is known to be a metabolite of fungicides like fluxapyroxad and pydiflumetofen, which have undergone extensive toxicological evaluation.[4][5] However, direct extrapolation of toxicity data between isomers is not scientifically valid without specific studies.
Experimental Protocols
In the absence of specific studies for this compound, this section details standard experimental protocols that would be employed to assess the toxicological profile of a novel chemical entity like this compound.
Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This method is used to determine the acute oral toxicity of a substance and allows for its classification into a GHS toxicity category.[6][7]
Objective: To estimate the acute oral lethal dose (LD50) and identify signs of toxicity.
Methodology:
-
Animal Model: Typically, female rats are used.[8]
-
Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and have access to food and water ad libitum. They are acclimatized for at least 5 days before the study.
-
Dose Administration: The test substance is administered orally by gavage. A stepwise procedure is used with a starting dose selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[9]
-
Procedure:
-
Three animals are used in the first step.
-
If no mortality occurs at the starting dose, the next higher dose is administered to another group of three animals.
-
If mortality is observed, the test is repeated at a lower dose level to confirm the result.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.[8]
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Caption: Workflow for OECD Guideline 423 Acute Oral Toxicity Test.
In Vitro Cytotoxicity Assays
These assays provide a preliminary assessment of a substance's toxicity at the cellular level.[10]
Objective: To determine the concentration of the test substance that causes a defined level of cell death.
Common Methodologies:
-
MTT Assay: Measures cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.
-
LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, indicating cytotoxicity.[11]
-
Neutral Red Uptake Assay: Assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.
Caption: General workflow for an in vitro cytotoxicity assay.
Potential Signaling Pathways in Toxicology
While specific signaling pathways affected by this compound have not been identified, toxicants can disrupt various cellular signaling pathways, leading to adverse outcomes.[12] Below are generalized diagrams of key pathways often implicated in toxicology.
Oxidative Stress Pathway
Many chemicals can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components like DNA, proteins, and lipids.[13]
Caption: Simplified oxidative stress and cellular response pathway.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, can be initiated by toxic insults that cause irreparable cellular damage.
Caption: Intrinsic apoptosis pathway initiated by a toxicant.
Conclusion
The available data on the safety and toxicity of this compound is limited, primarily consisting of GHS hazard classifications indicating potential for skin, eye, and respiratory irritation.[2] There is a clear need for comprehensive toxicological studies, including acute, sub-chronic, and chronic toxicity, as well as genotoxicity and reproductive toxicity assessments, to fully characterize its safety profile. For researchers and drug development professionals, it is recommended to handle this compound with appropriate personal protective equipment and to consider its potential irritant properties. Further investigation into its mechanism of action and potential off-target effects is warranted, particularly if it is being considered for applications with potential for human exposure. The broader class of pyrazole carboxylic acid derivatives has diverse biological activities, and a thorough understanding of the structure-activity relationships for toxicity is essential for the safe development of new chemical entities within this class.[14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 1204298-65-6 [sigmaaldrich.com]
- 3. parchem.com [parchem.com]
- 4. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. Pydiflumetofen - Wikipedia [en.wikipedia.org]
- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 7. oecd.org [oecd.org]
- 8. scribd.com [scribd.com]
- 9. m.youtube.com [m.youtube.com]
- 10. criver.com [criver.com]
- 11. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach [mdpi.com]
- 12. omicsonline.org [omicsonline.org]
- 13. anygenes.com [anygenes.com]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid from Ethyl Difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The synthesis commences with the readily available starting material, ethyl difluoroacetate, and proceeds through a three-step reaction sequence.
Introduction
This compound and its derivatives are key intermediates in the synthesis of various biologically active molecules. The difluoromethyl group is a crucial pharmacophore that can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document outlines a reliable synthetic route starting from ethyl difluoroacetate, focusing on regioselective control to favor the formation of the desired 5-(difluoromethyl) isomer.
Overall Synthetic Scheme
The synthesis of this compound from ethyl difluoroacetate is accomplished in three main steps:
-
Claisen Condensation: Reaction of ethyl difluoroacetate with ethyl acetate in the presence of a strong base to form ethyl 4,4-difluoro-3-oxobutanoate.
-
Formylation and Cyclocondensation: Formation of an enamine or enol ether intermediate from ethyl 4,4-difluoro-3-oxobutanoate, followed by cyclization with methylhydrazine to yield a mixture of pyrazole regioisomers, with conditions optimized to favor the 5-(difluoromethyl) product.
-
Hydrolysis: Saponification of the resulting ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate to the final carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate
This step involves a Claisen condensation between ethyl difluoroacetate and ethyl acetate.
Materials:
-
Ethyl difluoroacetate
-
Ethyl acetate
-
Sodium ethoxide
-
Sulfuric acid (98%)
-
Anhydrous ethanol
-
Diethyl ether
Procedure: [1]
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.
-
Add ethyl acetate (1.1 eq) to the solution.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add ethyl difluoroacetate (1.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully neutralize the reaction mixture with a calculated amount of 98% sulfuric acid.
-
Filter the precipitated sodium sulfate and wash the solid with diethyl ether.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The crude ethyl 4,4-difluoro-3-oxobutanoate can be used in the next step without further purification.
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Yield | ~95% | [1] |
| Reaction Time | 12 hours | [1] |
| Reaction Temperature | 0-5 °C to Room Temp. | [1] |
Step 2: Synthesis of Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
This step involves the formation of an intermediate followed by a regioselective cyclocondensation with methylhydrazine. The regioselectivity of this reaction is critical and can be influenced by the pH of the reaction medium. Acidic conditions tend to favor the formation of the 5-substituted pyrazole.
Materials:
-
Ethyl 4,4-difluoro-3-oxobutanoate (from Step 1)
-
Triethyl orthoformate
-
Acetic anhydride
-
Methylhydrazine
-
Acetic acid
-
Ethanol
-
Sodium hydroxide (for workup)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Formation of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate:
-
In a round-bottom flask, combine crude ethyl 4,4-difluoro-3-oxobutanoate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).
-
Heat the mixture at 120-130 °C for 3-4 hours.
-
Monitor the reaction by TLC or GC.
-
After completion, remove the volatile components by distillation under reduced pressure to obtain crude ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate.
-
-
Cyclocondensation with Methylhydrazine (Acidic Conditions):
-
Dissolve the crude ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate in ethanol.
-
Add a solution of methylhydrazine (1.1 eq) in ethanol containing a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 24 hours. The reaction can be gently heated to 40-50 °C to increase the rate if necessary.
-
Monitor the formation of the two pyrazole isomers by GC-MS or LC-MS.
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting crude product is a mixture of ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate and ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate.
-
Separate the isomers by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient). The 5-substituted isomer is typically more polar.
-
Quantitative Data for Step 2 (Illustrative):
| Parameter | Value | Notes |
| Overall Yield (two steps) | 60-70% | Highly dependent on purification |
| Regioisomeric Ratio (5-isomer : 3-isomer) | Variable | Influenced by pH and reaction conditions. Acidic conditions favor the 5-isomer. |
| Reaction Time | 24-48 hours | |
| Reaction Temperature | Room Temp. to 50 °C |
Step 3: Synthesis of this compound
This final step is the hydrolysis of the ester to the carboxylic acid.
Materials:
-
Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (from Step 2)
-
Sodium hydroxide (or Lithium hydroxide)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (concentrated)
-
Diethyl ether
Procedure:
-
Dissolve ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of methanol (or ethanol) and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature or gently heat to 50-60 °C for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
-
A white precipitate of this compound should form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
If no precipitate forms, extract the aqueous layer with diethyl ether or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain the pure carboxylic acid.
Quantitative Data for Step 3:
| Parameter | Value |
| Yield | >90% |
| Reaction Time | 2-4 hours |
| Reaction Temperature | Room Temp. to 60 °C |
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Ethyl difluoroacetate and its derivatives are volatile and potentially toxic. Avoid inhalation and skin contact.
-
Strong bases like sodium ethoxide are corrosive and moisture-sensitive. Handle with care.
-
Concentrated acids are highly corrosive. Add them slowly and carefully, especially during neutralization steps.
-
Methylhydrazine is toxic and a suspected carcinogen. Handle with extreme caution.
References
Application Notes and Protocols: 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid as a Fungicide Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid as a crucial intermediate in the synthesis of modern fungicides. The document outlines the synthesis of active fungicidal compounds, their mechanism of action, and includes detailed experimental protocols and quantitative activity data.
Introduction
This compound is a key building block for a significant class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[1] The unique chemical scaffold of this pyrazole derivative has been instrumental in the development of several highly effective commercial fungicides used for broad-spectrum control of fungal pathogens in various crops.[1][2] These fungicides are vital in managing diseases such as septoria leaf blotch, early blight, and various rusts.[1][3] The derivatization of the carboxylic acid group into a carboxamide is a common strategy to generate a diverse library of potent antifungal agents.[2]
Mechanism of Action: Succinate Dehydrogenase Inhibition
Fungicides derived from this compound primarily act as Succinate Dehydrogenase Inhibitors (SDHIs).[4][5][6][7] Succinate dehydrogenase (also known as Complex II) is a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[8][9] By binding to and inhibiting this enzyme, the fungicides disrupt the fungal respiration process, leading to a halt in energy production (ATP synthesis) and ultimately causing fungal cell death.[10] This targeted mode of action provides high efficacy against a range of fungal pathogens.[10]
Caption: Mechanism of action of pyrazole carboxamide fungicides as Succinate Dehydrogenase Inhibitors (SDHIs).
Commercially Significant Fungicides
Several commercially successful fungicides are synthesized using this compound as a key intermediate. These include:
-
Isopyrazam: Developed by Syngenta, used for controlling a range of diseases in cereals and other crops.[2]
-
Sedaxane: Also from Syngenta, primarily used as a seed treatment to protect against seed- and soil-borne pathogens.[2]
-
Bixafen: A Bayer CropScience product, it is a broad-spectrum fungicide for use in cereals, corn, and other crops.[2]
-
Fluxapyroxad: Developed by BASF, it is used to control a wide range of fungal diseases in numerous crops.[2][7]
-
Benzovindiflupyr: Another Syngenta fungicide, it offers broad-spectrum disease control in various crops.[2]
-
Pydiflumetofen: Marketed by Syngenta, it is a broad-spectrum fungicide for the protection of crops against fungal diseases.[3]
-
Inpyrfluxam: A fungicide from Sumitomo Chemical that inhibits succinate dehydrogenase.[6]
-
Fenopyramid: Developed by Shandong United Pesticide Industry Co., it is effective against soybean rust, corn rust, and wheat powdery mildew.[5]
Synthesis of Pyrazole Carboxamide Fungicides
The general synthetic route to produce pyrazole carboxamide fungicides from this compound involves a two-step process. First, the carboxylic acid is converted to its more reactive acid chloride derivative. This is typically achieved by reacting the acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with a specific, often complex, aniline derivative to form the final carboxamide fungicide.[2][10][11]
References
- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pydiflumetofen - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fungicide5 | C20H13F8N3O2 | CID 148717219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Inpyrfluxam | C18H21F2N3O | CID 70652048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fluxapyroxad | C18H12F5N3O | CID 16095400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Amide Coupling of 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the amide coupling of 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Amide bond formation is a critical transformation in medicinal chemistry and drug development. Pyrazole-carboxamides are a prominent structural motif in many biologically active compounds.[1][2] This guide outlines common coupling reagents, reaction conditions, and purification strategies to facilitate the synthesis of a diverse range of amide derivatives from this specific fluorinated pyrazole carboxylic acid.
Introduction
The synthesis of amides from carboxylic acids and amines is a cornerstone of modern organic synthesis.[3] Direct condensation is often inefficient, necessitating the activation of the carboxylic acid with a coupling reagent to facilitate nucleophilic attack by the amine.[3][4] A variety of reagents and protocols have been developed for this purpose, each with its own advantages and disadvantages.[5]
The subject of this protocol, this compound, is a valuable building block in the synthesis of agrochemicals and pharmaceuticals. For instance, it is a key component in the synthesis of the fungicide Pydiflumetofen.[6] The difluoromethyl group can significantly influence the physicochemical and biological properties of the final molecule. This document provides a selection of robust protocols for the successful amide coupling of this substrate.
Overview of Common Amide Coupling Strategies
The choice of coupling reagent is crucial for achieving high yields and purity. The most common strategies involve the use of carbodiimides, phosphonium salts, or uronium/aminium salts.[4]
-
Carbodiimide-based Reagents (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] To minimize side reactions and racemization, additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often included.[7] EDC is particularly useful due to the water-solubility of its urea byproduct, which simplifies purification.
-
Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid reactions, often being the reagents of choice for difficult couplings. They activate the carboxylic acid by forming an active ester.
-
Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another effective coupling reagent that forms an active ester intermediate. It is known for its high coupling efficiency and is a good alternative to uronium salts.[8]
Data Presentation: Comparison of Coupling Protocols
The following table summarizes common conditions for the amide coupling of pyrazole carboxylic acids, which can be adapted for this compound.
| Coupling Reagent | Additive | Base | Solvent(s) | Typical Reaction Time | Typical Yield Range | Key Considerations |
| EDC | HOBt or NHS | DIPEA, TEA, or NMM | DMF, DCM | 2-16 hours | 60-95% | Water-soluble byproducts simplify workup.[3] Can be performed in aqueous or organic media.[3] |
| HATU | None | DIPEA or TEA | DMF, NMP | 30 min - 4 hours | 85-98% | Highly efficient, even for sterically hindered substrates.[4] Potential for guanidinylation of the amine if not pre-activated. |
| PyBOP | None | DIPEA or TEA | DMF, DCM | 1-8 hours | 80-95% | Good for sterically hindered couplings; phosphonamide byproduct can sometimes be difficult to remove.[3] |
| SOCl₂ or (COCl)₂ | Catalytic DMF | Pyridine or TEA | DCM, THF | 2-16 hours | 70-90% | Two-step process via an acid chloride intermediate. Requires anhydrous conditions. |
EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt = 1-Hydroxybenzotriazole; NHS = N-Hydroxysuccinimide; DIPEA = N,N-Diisopropylethylamine; TEA = Triethylamine; NMM = N-Methylmorpholine; DMF = N,N-Dimethylformamide; DCM = Dichloromethane; NMP = N-Methyl-2-pyrrolidone; HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; PyBOP = (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; SOCl₂ = Thionyl chloride; (COCl)₂ = Oxalyl chloride.
Experimental Protocols
The following are detailed protocols for the amide coupling of this compound. Note: These are general procedures and may require optimization for specific amine substrates.
Protocol 1: Amide Coupling using EDC/HOBt
This protocol is a reliable and widely used method for general amide synthesis.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 - 1.5 eq)
-
EDC (1.2 - 1.5 eq)
-
HOBt (1.2 - 1.5 eq)
-
DIPEA or TEA (2.0 - 3.0 eq)
-
Anhydrous DMF or DCM
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF or DCM, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Add DIPEA (2.5 eq) to the mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired amide.
Protocol 2: Amide Coupling using HATU
This protocol is highly effective, especially for less reactive or sterically hindered amines.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 - 1.2 eq)
-
HATU (1.1 - 1.2 eq)
-
DIPEA or TEA (2.0 - 3.0 eq)
-
Anhydrous DMF
-
5% aqueous LiCl (for DMF removal)
-
Ethyl acetate or other suitable organic solvent
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the pre-activated mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with 5% aqueous LiCl (to remove DMF), followed by saturated aqueous NaHCO₃, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final amide.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the amide coupling process.
Caption: A generalized workflow for the amide coupling reaction.
Conclusion
The protocols described provide robust starting points for the amide coupling of this compound. The choice of coupling reagent and reaction conditions should be tailored to the specific properties of the amine substrate. For most applications, HATU offers a highly efficient and rapid method, while the EDC/HOBt protocol provides a cost-effective and reliable alternative with a straightforward workup. Proper monitoring and purification are essential for obtaining the desired amide product in high purity.
References
- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pydiflumetofen - Wikipedia [en.wikipedia.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. file.globalso.com [file.globalso.com]
The Pivotal Role of Pyrazole Carboxylic Acids in Modern Agrochemicals: Applications and Protocols
Introduction
Pyrazole carboxylic acids and their derivatives represent a cornerstone in the field of modern agrochemical research and development.[1][2] These five-membered heterocyclic compounds, featuring two adjacent nitrogen atoms, offer a versatile and "privileged" structural scaffold for the discovery of novel fungicides, herbicides, and insecticides.[1][3] Their success lies in the ability to extensively modify the pyrazole ring at multiple positions, leading to a diverse array of molecules with potent and specific biological activities against a wide range of agricultural pests.[1][4] This has resulted in the commercialization of numerous highly effective crop protection agents that are crucial for ensuring global food security.[1][5]
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the study and application of pyrazole carboxylic acids in agrochemicals.
Applications in Agrochemicals
The application of pyrazole carboxylic acid derivatives in agrochemicals is broad, with significant commercial success in three main categories: fungicides, insecticides, and herbicides.
Fungicides: The Power of SDHIs
A prominent class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs).[1][6] These compounds are highly effective against a wide spectrum of plant pathogenic fungi.[5]
Mode of Action: SDHI fungicides target and inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi.[5] This enzyme is a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone.[5] This disruption leads to a cascade of fatal consequences for the fungal cell, including the inhibition of ATP synthesis, the accumulation of reactive oxygen species (ROS), and the disruption of key metabolic pathways.[5]
Examples of Commercial SDHI Fungicides:
Data Presentation: Fungicidal Activity
The efficacy of novel pyrazole carboxylic acid-based fungicides is often quantified by their EC50 values (the concentration that inhibits 50% of fungal growth). The following table summarizes the in vitro fungicidal activity of selected novel pyrazole carboxamide derivatives against various plant pathogens.
| Compound | Target Pathogen | EC50 (μg/mL) | Reference Compound | Reference EC50 (μg/mL) | Citation |
| 8j | Alternaria solani | 3.06 | Boscalid | - | [8][9] |
| 6i | Valsa mali | 1.77 | Boscalid | 9.19 | [10] |
| 19i | Valsa mali | 1.97 | Boscalid | 9.19 | [10] |
| 23i | Rhizoctonia solani | 3.79 | - | - | [10] |
| 7d | Rhizoctonia solani | 0.046 | Boscalid | 0.741 | [11] |
| 12b | Rhizoctonia solani | 0.046 | Fluxapyroxad | 0.103 | [11] |
| E1 | Rhizoctonia solani | 1.1 | Boscalid | 2.2 | [12] |
| 7ai | Rhizoctonia solani | 0.37 | Carbendazim | >0.37 | [13] |
| SCU2028 | Rhizoctonia solani | 0.022 | Thifluzamide | Equivalent | [14] |
| TM-2 | Corn Rust | - | Fluxapyroxad | 2-4x less active | [15] |
Insecticides: Targeting Vital Systems
Pyrazole carboxylic acid derivatives have also been successfully developed as potent insecticides, targeting the nervous system or energy metabolism of a broad range of insect pests.[1][16]
Mode of Action:
-
Mitochondrial Electron Transport Inhibitors (METIs): Compounds like Tolfenpyrad and Tebufenpyrad inhibit Complex I (NADH-CoQ reductase) of the mitochondrial electron transport chain. This disrupts ATP production, leading to energy depletion and insect mortality.[1]
-
Diamide Insecticides: Key intermediates such as 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid are used to synthesize blockbuster diamide insecticides like Chlorantraniliprole and Cyantraniliprole.[17] These compounds target insect ryanodine receptors, leading to uncontrolled calcium release and muscle paralysis.
Data Presentation: Insecticidal Activity
The insecticidal efficacy is often evaluated by determining the mortality rate at a specific concentration.
| Compound | Target Pest | Concentration (mg/L) | Mortality (%) | Reference Compound | Citation |
| 7h | Aphis fabae | 12.5 | 85.7 | Imidacloprid (Comparable) | [16][18] |
| 4a-14 | Plutella xylostella | - | Potent Activity | Tolfenpyrad | [19] |
| 4a-14 | Frankliniella occidentalis | - | Potent Activity | Tolfenpyrad | [19] |
| 4a-14 | Aphis craccivora | - | Excellent Activity | - | [19] |
| 4a-14 | Nilaparvata lugens | - | Excellent Activity | - | [19] |
Herbicides: Disrupting Plant Growth
The pyrazole scaffold is also integral to the design of effective herbicides for controlling broadleaf weeds in various crops.[1][20]
Mode of Action:
-
HPPD Inhibitors: Some pyrazole-based herbicides inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This leads to a deficiency in essential compounds, causing bleaching of new growth and eventual plant death.[1]
-
Synthetic Auxins: More recent research has focused on incorporating the pyrazole moiety into picolinic acid derivatives to create novel synthetic auxin herbicides. These compounds mimic the plant hormone auxin, causing uncontrolled and disorganized growth that leads to weed death.[21][22]
Data Presentation: Herbicidal Activity
The herbicidal activity can be assessed by the concentration required for 50% inhibition of root growth (IC50).
| Compound | Target Weed | IC50 (μM) | Reference Compound | Reference IC50 (μM) | Citation |
| 17 | Arabidopsis thaliana (root) | 3.1 | Clopyralid | 83.4 | [21] |
| 18a | Arabidopsis thaliana (root) | 0.04 | Halauxifen-methyl | 1.78 | [21] |
| V-7 | Arabidopsis thaliana (root) | - | Halauxifen-methyl | 45x less active | [22] |
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of pyrazole carboxylic acid derivatives in an agrochemical context.
Protocol 1: Synthesis of a Pyrazole Carboxamide Derivative
This protocol describes a general method for the synthesis of pyrazole carboxamides, a key structural motif in many SDHI fungicides.
Objective: To synthesize a pyrazole carboxamide via amide coupling.
Materials:
-
A substituted pyrazole carboxylic acid (e.g., 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid)
-
An appropriate aniline or amine
-
Thionyl chloride (SOCl₂) or a coupling agent like EDCI/HOBt
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile)
-
Base (e.g., Triethylamine, Pyridine)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Acid Chloride Formation (if using SOCl₂): a. In a round-bottom flask, suspend the pyrazole carboxylic acid in an excess of thionyl chloride. b. Add a catalytic amount of DMF. c. Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC). d. Remove the excess thionyl chloride under reduced pressure to obtain the crude pyrazole carbonyl chloride.
-
Amide Coupling: a. Dissolve the crude pyrazole carbonyl chloride in an anhydrous solvent like DCM. b. In a separate flask, dissolve the desired aniline or amine and a base (e.g., triethylamine, 1.5 equivalents) in the same anhydrous solvent. c. Cool the amine solution to 0 °C in an ice bath. d. Slowly add the acid chloride solution to the amine solution dropwise with constant stirring. e. Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC).
-
Work-up and Purification: a. Quench the reaction with water. b. Separate the organic layer and wash it sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1] d. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrazole carboxamide.[1]
-
Characterization: Confirm the structure of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8][9][10][16]
Protocol 2: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol outlines a standard method for evaluating the in vitro antifungal activity of synthesized compounds against various phytopathogenic fungi.[13]
Objective: To determine the EC50 value of a test compound against a specific fungus.
Materials:
-
Synthesized pyrazole derivative
-
Target phytopathogenic fungi (e.g., Rhizoctonia solani, Alternaria solani)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Stock Solution Preparation: Dissolve the test compound in DMSO to prepare a stock solution (e.g., 10,000 μg/mL).
-
Media Preparation: a. Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. b. Cool the molten PDA to about 50-60 °C. c. Add the appropriate volume of the test compound stock solution to the PDA to achieve a series of final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 μg/mL). A control plate should be prepared with DMSO only. d. Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: a. From a fresh culture of the target fungus grown on PDA, take a 5 mm mycelial disc using a sterile cork borer. b. Place the mycelial disc at the center of each petri dish containing the amended and control PDA.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28 °C) in the dark for a period that allows for significant growth in the control plates (e.g., 3-7 days).
-
Data Collection and Analysis: a. Measure the diameter of the fungal colony in two perpendicular directions for each plate. b. Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate. c. Use the inhibition data to calculate the EC50 value by probit analysis or by plotting the inhibition percentage against the log of the compound concentration.
Protocol 3: Insecticidal Bioassay (Leaf-Dip Method)
This protocol describes a common method for assessing the insecticidal activity of compounds against leaf-feeding insects.
Objective: To evaluate the mortality rate of a target insect pest after exposure to a test compound.
Materials:
-
Synthesized pyrazole derivative
-
Target insect pest (e.g., Plutella xylostella larvae)
-
Host plant leaves (e.g., cabbage)
-
Solvent (e.g., acetone or ethanol)
-
Wetting agent (e.g., Triton X-100)
-
Distilled water
-
Petri dishes or ventilated containers
-
Filter paper
Procedure:
-
Test Solution Preparation: a. Dissolve the test compound in a small amount of solvent. b. Add a wetting agent (e.g., 0.1% Triton X-100) and dilute with distilled water to the desired test concentration (e.g., 500 mg/L).[16] Prepare a series of dilutions for dose-response studies. A control solution should be prepared with the solvent and wetting agent only.
-
Leaf Treatment: a. Dip host plant leaves into the test solution for approximately 10-30 seconds, ensuring complete coverage. b. Allow the leaves to air dry.
-
Insect Exposure: a. Place a piece of moist filter paper in the bottom of a petri dish. b. Place the treated leaf in the petri dish. c. Introduce a known number of insects (e.g., 10-20 larvae) into each dish. d. Seal the dishes with a ventilated lid.
-
Incubation: Maintain the petri dishes under controlled conditions of temperature, humidity, and light (e.g., 25 ± 1 °C, 60-70% RH, 16:8 L:D photoperiod).
-
Mortality Assessment: a. Assess insect mortality after a specific time period (e.g., 24, 48, and 72 hours). Insects that are unable to move when prodded with a fine brush are considered dead. b. Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula if necessary. c. If a dose-response study was conducted, calculate the LC50 value (the concentration that causes 50% mortality).
Visualizations
The following diagrams illustrate key concepts in the research and development of pyrazole carboxylic acid-based agrochemicals.
Caption: Mode of action of Pyrazole Carboxamide SDHI fungicides.
Caption: A logical workflow for agrochemical discovery.
Caption: General workflow for pyrazole carboxamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. royal-chem.com [royal-chem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Pydiflumetofen - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. nbinno.com [nbinno.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chemimpex.com [chemimpex.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction
5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives represent a significant class of bioactive molecules. The parent acid is a crucial intermediate in the synthesis of numerous commercial fungicides.[1] These compounds primarily exert their antifungal effects through the inhibition of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[2][3] SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, making it a vital target for disrupting cellular respiration in pathogenic fungi.[2][4] Beyond their established role in agriculture, pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, highlighting their potential as scaffolds for drug discovery in human health.[3][5]
High-throughput screening (HTS) is an essential methodology in the discovery of novel enzyme inhibitors.[4][6] By enabling the rapid evaluation of large libraries of chemical compounds, HTS accelerates the identification of "hit" compounds with desired biological activity.[6] These hits can then be optimized through medicinal chemistry to develop potent and selective drug candidates. The application of HTS to screen libraries of this compound derivatives against SDH or other relevant biological targets is a promising strategy for the discovery of new antifungal agents and potentially other therapeutics.
Target Pathway: Succinate Dehydrogenase (Mitochondrial Complex II)
Succinate dehydrogenase is an enzyme complex embedded in the inner mitochondrial membrane where it performs a dual function. In the Krebs cycle, it catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are then passed into the electron transport chain, specifically to ubiquinone (Coenzyme Q), contributing to the generation of ATP.[2][3][7] Inhibition of SDH disrupts this crucial link between cellular metabolism and energy production, leading to fungal cell death.[8] The diagram below illustrates the central role of SDH.
Caption: Role of SDH in the Krebs Cycle and Electron Transport Chain.
II. Data Presentation
Table 1: Antifungal Activity of 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Derivatives
This table summarizes the in vitro antifungal activity (EC50) of representative derivatives against various phytopathogenic fungi. Lower EC50 values indicate higher potency.
| Compound ID | R-Group (Amide Substituent) | Rhizoctonia solani EC50 (µg/mL) | Botrytis cinerea EC50 (µg/mL) | Fusarium graminearum EC50 (µg/mL) | Reference |
| B35 | Thiazole derivative | 1.08 | - | - | [9] |
| 6w | Acetohydrazide derivative | 0.27 | 1.93 | 1.94 | [10][11] |
| 7d | Pyrazole-4-carboxamide | 0.046 | - | - | [12] |
| 12b | Pyrazole-4-carboxamide | 0.046 | Remarkable Activity | Remarkable Activity | [12] |
| SCU2028 | N-[2-[(3-chlorophenyl)amino]phenyl] | 7.48 (IC50) | - | - | [13] |
| Boscalid | (Commercial SDHI) | 0.87 - 0.94 | 1.94 | - | [9][10][11] |
| Fluopyram | (Commercial SDHI) | - | 1.94 | 9.37 | [10][11] |
EC50 (Effective Concentration 50): The concentration of a compound that inhibits 50% of fungal growth. IC50 (Inhibitory Concentration 50): The concentration of a compound that inhibits 50% of enzyme activity.
III. Experimental Protocols
Protocol 1: Synthesis of a Representative N-substituted 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
This protocol describes a general method for the amide coupling of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with a substituted aniline.
Materials:
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
Substituted aniline (e.g., 2-amino-N-(3-chlorophenyl)aniline)
-
Thionyl chloride (SOCl2) or EDC/HOBt
-
Triethylamine (TEA)
-
Dichloromethane (CH2Cl2), anhydrous
-
Magnetic stirrer and hotplate
-
Round-bottom flasks and reflux condenser
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation:
-
To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in a minimal amount of anhydrous CH2Cl2, add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of DMF.
-
Stir the mixture at room temperature for 2-3 hours or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride. Use this directly in the next step.
-
-
Amide Coupling:
-
Dissolve the desired substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous CH2Cl2 in a separate flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the crude acid chloride from step 1 in anhydrous CH2Cl2 dropwise to the aniline solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the reaction mixture sequentially with water, 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-substituted 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivative.[13][14][15]
-
-
Characterization:
-
Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and mass spectrometry.
-
Protocol 2: High-Throughput Screening for SDH Inhibitors
This protocol is adapted for a 384-well plate format and is based on a colorimetric assay measuring the reduction of a probe by SDH.[4][16]
Workflow Diagram:
Caption: Workflow for HTS of SDH inhibitors.
Materials:
-
SDH Assay Buffer: 50 mM potassium phosphate, pH 7.2.
-
SDH Substrate Mix: Containing succinate.
-
SDH Probe: An artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP).
-
SDH Source: Isolated mitochondria from a relevant organism (e.g., fungal, bovine heart).
-
Compound Library: this compound derivatives dissolved in DMSO.
-
Positive Control: A known SDH inhibitor (e.g., Sdh-IN-5, malonate).
-
Negative Control: DMSO.
-
384-well clear, flat-bottom microplates.
-
Automated liquid handler.
-
Microplate reader capable of kinetic measurements at 600 nm.
Procedure:
-
Compound Plating:
-
Using an automated liquid handler, dispense 1 µL of each test compound from the library plates into the wells of a 384-well assay plate.
-
Dispense 1 µL of the positive control (at various concentrations for a standard curve) and 1 µL of DMSO (negative control) into designated wells.
-
-
Enzyme Addition:
-
Prepare a working solution of the SDH enzyme source (e.g., isolated mitochondria) in cold SDH Assay Buffer.
-
Dispense 50 µL of the enzyme solution into each well of the assay plate.
-
-
Pre-incubation:
-
Incubate the plate at 25°C for 10-15 minutes to allow the compounds to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare the Reaction Mix by combining the SDH Substrate Mix and SDH Probe according to the assay kit manufacturer's instructions.
-
Add 50 µL of the Reaction Mix to each well to initiate the reaction.
-
Immediately place the plate in a microplate reader set to 25°C.
-
Measure the absorbance at 600 nm in kinetic mode, taking readings every 1-2 minutes for a total of 20-30 minutes. The color of the probe will change from blue to colorless as it is reduced by active SDH.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (V = ΔAbs/Δt) from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each test compound relative to the DMSO control:
-
% Inhibition = 100 * (1 - (V_compound / V_DMSO))
-
-
Determine the Z'-factor to validate the assay quality. A Z'-factor between 0.5 and 1.0 indicates a robust assay.[4]
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
-
Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
-
Hit Confirmation and Follow-up:
-
Confirm the activity of hit compounds by re-testing.
-
Perform dose-response experiments for confirmed hits to determine their IC50 values.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Succinate Dehydrogenase and Human Disease: Novel Insights into a Well-Known Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. Succinate dehydrogenase/complex II is critical for metabolic and epigenetic regulation of T cell proliferation and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. cbijournal.com [cbijournal.com]
- 16. content.abcam.com [content.abcam.com]
Application Notes and Protocols for the Analytical Detection of 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in biological matrices, primarily focusing on plasma. The methodologies described are based on established principles of bioanalytical method development and validation, particularly leveraging Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is a gold standard for the quantification of drugs and metabolites in biological fluids.[1]
Introduction
This compound is a key intermediate in the synthesis of several modern fungicides.[2] Its detection and quantification in biological systems are crucial for pharmacokinetic, toxicokinetic, and metabolism studies during drug development and for monitoring potential exposure. The methods outlined below provide a robust framework for achieving sensitive and reliable measurements of this analyte.
Analytical Methodologies
The primary recommended method for the quantification of this compound is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, which are essential for measuring low concentrations of analytes in complex biological matrices.[1][3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An LC-MS/MS method provides the necessary specificity and sensitivity for bioanalytical applications.[1][3] A validated method ensures that the measurements are accurate, precise, and reproducible.[4][5][6]
Experimental Workflow for LC-MS/MS Analysis:
Caption: A typical workflow for the LC-MS/MS analysis of small molecules in plasma.
Protocol for LC-MS/MS Analysis:
2.1.1. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and widely used method for sample cleanup in bioanalysis.[7]
-
To 100 µL of plasma sample in a microcentrifuge tube, add an appropriate amount of a deuterated internal standard.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection.
2.1.2. Chromatographic Conditions
Given the acidic nature of the analyte, a reversed-phase column is suitable.
| Parameter | Recommended Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | ZORBAX Eclipse Plus C18 (2.1 mm x 50 mm, 3.5 µm)[2] or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, decrease to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
2.1.3. Mass Spectrometric Conditions
A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Condition |
| MS System | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | -4500 V |
| Curtain Gas | 20 psi |
| Collision Gas | 8 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| MRM Transitions | To be determined by infusing a standard solution of the analyte. A hypothetical transition could be m/z 175 -> 131 (parent ion -> product ion). |
| Dwell Time | 100 ms |
2.1.4. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA).[4][6] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank plasma from at least six different sources.[6] |
| Linearity | A linear regression with a correlation coefficient (r²) of ≥ 0.99 over the desired concentration range. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio of ≥ 10 and with precision and accuracy within ±20%.[2] |
| Precision and Accuracy | Intra- and inter-day precision (%CV) should not exceed 15% (20% at LLOQ), and accuracy (%Bias) should be within ±15% (±20% at LLOQ).[2] |
| Matrix Effect | The matrix factor should be consistent across different lots of the biological matrix. |
| Recovery | The extraction recovery of the analyte and internal standard should be consistent and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, bench-top, long-term storage, and in-processed samples. |
Logical Relationship of Method Validation Parameters:
Caption: Interrelationship of key parameters for bioanalytical method validation.
Data Presentation
Quantitative data from method validation should be summarized in clear and concise tables for easy comparison and review.
Table 1: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | y = 0.005x + 0.002 | > 0.995 |
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
| LLOQ | 1 | < 10 | ± 10 | < 15 | ± 15 |
| Low | 3 | < 8 | ± 8 | < 10 | ± 10 |
| Medium | 100 | < 5 | ± 5 | < 8 | ± 8 |
| High | 800 | < 5 | ± 5 | < 8 | ± 8 |
Table 3: Stability Summary
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
| Freeze-Thaw | 3 cycles | -80°C to RT | 95 - 105 |
| Bench-Top | 6 hours | Room Temperature | 92 - 103 |
| Long-Term | 30 days | -80°C | 96 - 104 |
| Post-Preparative | 24 hours | 4°C (Autosampler) | 98 - 102 |
Conclusion
The LC-MS/MS based protocol described in this document provides a robust and reliable framework for the quantitative determination of this compound in plasma. Adherence to the outlined sample preparation, chromatographic, mass spectrometric, and validation procedures will ensure the generation of high-quality data suitable for regulatory submissions and to support drug development programs.
References
- 1. longdom.org [longdom.org]
- 2. francis-press.com [francis-press.com]
- 3. Novel LC-MS/MS assay to quantify D,L-alpha-difluoromethylornithine (DFMO) in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. fda.gov [fda.gov]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
Application Notes and Protocols: Experimental Design for Testing the Antifungal Activity of Pyrazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal agents.[1][2] Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal effects.[3][4][5][6][7] This document provides a comprehensive set of protocols for the systematic evaluation of pyrazole compounds for their antifungal activity, from initial screening to preliminary mechanism of action studies.
The described experimental workflow is designed to efficiently identify and characterize promising pyrazole-based antifungal candidates. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of data.[1][2]
Investigational Compound
For the purpose of these protocols, we will refer to the novel pyrazole compound being tested as "PYZ-Compound."
Experimental Workflow Overview
The overall workflow for testing the antifungal activity of PYZ-Compound is a staged process, beginning with broad screening and progressing to more detailed characterization of the most potent compounds.
In Vitro Antifungal Activity Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This assay is the gold standard for determining the in vitro potency of an antifungal agent.[2] The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[2]
Materials:
-
PYZ-Compound (powder form)
-
Dimethyl sulfoxide (DMSO)
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Spectrophotometer or microplate reader
-
Sterile saline (0.9% NaCl)
-
0.5 McFarland turbidity standard
Protocol:
-
Preparation of PYZ-Compound Stock Solution: Prepare a stock solution of PYZ-Compound in DMSO (e.g., 10 mg/mL).
-
Fungal Inoculum Preparation:
-
From a fresh culture, select 3-5 colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard.[10] This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.
-
Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the assay wells.[8][11]
-
-
Assay Plate Preparation:
-
Inoculation: Add 100 µL of the diluted fungal inoculum to each well (except the sterility control).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[8][10] For Cryptococcus species, incubation may be extended to 72 hours.[8]
-
MIC Determination: The MIC is the lowest concentration of PYZ-Compound at which there is no visible growth.
Time-Kill Kinetic Assay
This assay provides insights into the pharmacodynamics of the antifungal agent, determining whether it is fungicidal (kills the fungus) or fungistatic (inhibits its growth).[10]
Materials:
-
PYZ-Compound
-
RPMI-1640 medium
-
Fungal inoculum prepared as in 3.1.2
-
Sterile glass tubes
-
Sabouraud Dextrose Agar (SDA) plates
-
Incubator
Protocol:
-
Assay Setup:
-
Prepare tubes with RPMI-1640 medium containing PYZ-Compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC.
-
Include a growth control tube without the compound.
-
-
Inoculation: Inoculate each tube with the fungal suspension to a final density of approximately 1-5 x 10^5 CFU/mL.[10]
-
Incubation and Sampling: Incubate the tubes at 35°C with agitation.[13] At predetermined time points (e.g., 0, 2, 4, 6, 12, 24, and 48 hours), withdraw an aliquot from each tube.[14][15]
-
Colony Counting: Perform serial dilutions of the aliquots and plate them on SDA plates. Incubate the plates at 35°C for 24-48 hours and count the number of colonies to determine the CFU/mL.[10]
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration of PYZ-Compound. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal.[16]
Biofilm Disruption Assay
Fungal biofilms are highly resistant to conventional antifungal therapies.[17] This assay evaluates the ability of PYZ-Compound to disrupt pre-formed biofilms.
Materials:
-
PYZ-Compound
-
96-well flat-bottom microtiter plates
-
Fungal inoculum prepared as in 3.1.2
-
RPMI-1640 medium
-
Sterile PBS
-
Crystal Violet (CV) solution (0.1%)
-
33% acetic acid or 95% ethanol
-
XTT reduction assay kit
Protocol:
-
Biofilm Formation:
-
Treatment:
-
Quantification of Biofilm Disruption:
-
Crystal Violet (CV) Staining (Total Biomass):
-
XTT Reduction Assay (Cell Viability):
-
Mechanism of Action Studies
Ergosterol Biosynthesis Inhibition Assay
Many antifungal agents, particularly azoles, target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[10]
Protocol:
-
Fungal Culture and Treatment: Grow the fungal cells in a liquid medium to mid-log phase. Treat the cells with PYZ-Compound at sub-inhibitory concentrations (e.g., 0.25x and 0.5x MIC) for a defined period.
-
Sterol Extraction:
-
Harvest the fungal cells by centrifugation.
-
Saponify the cell pellet with alcoholic potassium hydroxide.
-
Extract the non-saponifiable lipids (sterols) with n-heptane.
-
-
Quantification of Ergosterol:
-
Analyze the extracted sterols using UV-spectrophotometry by scanning the absorbance between 240 and 300 nm. The characteristic four-peaked curve of ergosterol will be observed.
-
Alternatively, for more detailed analysis, use gas chromatography-mass spectrometry (GC-MS).[19]
-
-
Data Analysis: Calculate the percentage of ergosterol inhibition in the treated samples compared to the untreated control.[20]
Cytotoxicity Assessment
It is crucial to evaluate the toxicity of PYZ-Compound against mammalian cells to determine its therapeutic index.[21]
MTS Assay
Materials:
-
PYZ-Compound
-
Mammalian cell line (e.g., HEK293, HepG2)
-
96-well flat-bottom microtiter plates
-
Appropriate cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
MTS reagent
-
Humidified incubator with 5% CO2
Protocol:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of PYZ-Compound. Include a vehicle control (DMSO) and an untreated control.[11]
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.[11]
-
MTS Assay:
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the 50% cytotoxic concentration (CC50).
In Vivo Efficacy
Promising lead compounds should be evaluated in an animal model of fungal infection.[22]
Murine Model of Disseminated Candidiasis
Protocol:
-
Immunosuppression: Render mice neutropenic by intraperitoneal injection of cyclophosphamide.[23]
-
Infection: Infect the mice intravenously with a standardized inoculum of Candida albicans.
-
Treatment: Administer PYZ-Compound at various dosages via an appropriate route (e.g., oral, intraperitoneal). Include a vehicle control group and a positive control group (e.g., fluconazole).
-
Endpoints:
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Antifungal Activity of PYZ-Compound
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans ATCC 90028 | ||
| Cryptococcus neoformans H99 | ||
| Aspergillus fumigatus Af293 | ||
| Fluconazole-resistant C. albicans |
Table 2: Time-Kill Kinetics of PYZ-Compound against Candida albicans
| Concentration | Log10 CFU/mL at Time (hours) |
| 0h | |
| 2h | |
| 4h | |
| 6h | |
| 12h | |
| 24h | |
| 48h | |
| Growth Control | |
| 0.5x MIC | |
| 1x MIC | |
| 2x MIC | |
| 4x MIC |
Table 3: Biofilm Disruption by PYZ-Compound
| Concentration (µg/mL) | % Biofilm Biomass Reduction (CV Assay) | % Biofilm Viability Reduction (XTT Assay) |
| 0.5x MIC | ||
| 1x MIC | ||
| 2x MIC | ||
| 4x MIC |
Table 4: Cytotoxicity and Selectivity Index
| Compound | CC50 (µg/mL) on HEK293 cells | MIC (µg/mL) against C. albicans | Selectivity Index (CC50/MIC) |
| PYZ-Compound | |||
| Positive Control |
Table 5: In Vivo Efficacy of PYZ-Compound in a Murine Model of Disseminated Candidiasis
| Treatment Group | Dosage (mg/kg) | Survival Rate (%) at Day 21 | Mean Fungal Burden in Kidneys (Log10 CFU/g ± SD) |
| Vehicle Control | - | ||
| PYZ-Compound | 10 | ||
| PYZ-Compound | 20 | ||
| Fluconazole | 10 |
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 22. In vitro and in vivo evaluation of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Large-Scale Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a crucial intermediate in the manufacturing of numerous modern fungicides, particularly succinate dehydrogenase inhibitors (SDHI).[1][2] Its efficient and scalable synthesis is of paramount importance for the agrochemical industry. This document provides detailed application notes and protocols for the large-scale synthesis of this key intermediate, drawing from established and patented chemical processes. The methodologies presented herein are designed to be robust, high-yielding, and suitable for industrial production.
Introduction
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 176969-34-9) is a vital building block for a new generation of amide fungicides, including fluopyram, bixafen, and isopyrazam.[3] The synthesis of this compound has been a subject of extensive research, with various routes developed to optimize yield, purity, and cost-effectiveness on an industrial scale.[1][4] This document outlines several prominent synthetic strategies, providing detailed experimental protocols and comparative data to aid researchers and production chemists in selecting and implementing the most suitable method for their needs.
Synthetic Pathways Overview
Several viable synthetic routes for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid have been reported, primarily revolving around the construction of the pyrazole ring followed by functional group manipulations. The most common strategies involve the cyclization of a suitably functionalized precursor with methyl hydrazine.
Below is a generalized workflow for the synthesis:
Caption: Generalized workflow for the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Method 1: Synthesis via α,β-Unsaturated Ester and Alkaline Hydrolysis
This method utilizes a 2,2-difluoro acetyl halide which undergoes an addition reaction with an α,β-unsaturated ester, followed by alkaline hydrolysis to form an α-difluoro acetyl intermediate carboxylic acid. This intermediate is then cyclized with methyl hydrazine.[3]
Experimental Protocol
Step 1: Synthesis of α-difluoro acetyl intermediate carboxylic acid
-
Under a nitrogen atmosphere, charge the reaction vessel with N,N-diethylaminoethyl acrylate (428.2 g, 2.5 mol, 1 eq), N,N-diisopropylethylamine (371.6 g, 2.875 mol, 1.15 eq), and dichloroethane (3500 mL).[3]
-
Cool the mixture to a low temperature (e.g., -30°C to 0°C).[3]
-
Slowly add the 2,2-difluoro acetyl halide to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Perform an alkaline hydrolysis using sodium hydroxide or potassium hydroxide to obtain the α-difluoro acetyl intermediate carboxylic acid.[3]
Step 2: Cyclization and Purification
-
The α-difluoro acetyl intermediate is then condensed and cyclized with a methyl hydrazine water solution in the presence of a catalyst.[3]
-
The reaction is typically heated to a temperature between 50-120°C.[3]
-
Upon completion, the reaction mixture is worked up to isolate the crude product of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[3]
-
The crude product is purified by recrystallization from an aqueous ethanol or methanol solution (e.g., 35-40% aqueous solution).[3] The mixture is heated to reflux for 1-2 hours and then cooled to 0-10°C to induce crystallization.[3]
Data Summary
| Step | Product | Yield | Purity (HPLC) | Reference |
| 2 | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 75.2 - 78.3% | >99.5% | [3] |
Method 2: Synthesis via Ethyl Difluoroacetoacetate and Saponification
This classic approach, with modern refinements, involves the reaction of ethyl difluoroacetoacetate with an orthoformate, followed by cyclization and saponification.[1][5]
Experimental Protocol
Step 1: Formation of Ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate
-
React ethyl difluoroacetoacetate with triethylorthoformate.[5] This reaction is often carried out in the presence of a dehydrating agent like acetic anhydride.[6]
Step 2: Cyclization to form Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
-
A solution of the product from Step 1 is added to a mixture of acetic acid and aqueous methylhydrazine in a suitable solvent like 2-methyltetrahydrofuran (MeTHF) at around 45°C.[5]
-
The resulting solution is then heated to approximately 65°C and stirred for about an hour to complete the cyclization.[5]
Step 3: Saponification to the Carboxylic Acid
-
The ester obtained in Step 2 is then saponified using a base such as sodium hydroxide to yield the final carboxylic acid.[1][5]
Data Summary
| Step | Product | Yield | Reference |
| 1 & 2 | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | ~63% (older method) | [5] |
| 2 | Methyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | 80% (quantitative 19F-NMR) | [5] |
Method 3: Synthesis via Dichloroacetoacetate and Halogen Exchange
This route starts with a chlorinated precursor, which is then fluorinated in a later step.
Experimental Protocol
Step 1: Intermediate Formation
-
Dichloro ethyl acetoacetate is reacted with a Vilsmeier reagent in a solvent like dichloromethane.[7]
Step 2: Cyclization
-
The intermediate from Step 1 undergoes a cyclization reaction with methyl hydrazine to form 1-methyl-3-dichloromethyl-ethyl-4-pyrazole carboxylate.[7]
Step 3: Halogen Exchange
-
The dichloromethyl intermediate is then subjected to a halogen exchange reaction with a fluorinating agent to yield 3-(difluoromethyl)-1-methyl-1H-ethyl-4-pyrazole carboxylate.[7]
Step 4: Hydrolysis
-
The resulting ester is hydrolyzed with a sodium hydroxide solution, followed by neutralization with an acid to obtain the final product.[7]
Synthetic Pathway Diagram
References
- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 4. thieme.de [thieme.de]
- 5. EP3650442A1 - Method for the preparation of difluoromethyl pyrazole carboxylic alkyl ester and its acid - Google Patents [patents.google.com]
- 6. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 7. Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols: 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key building block in modern medicinal chemistry, primarily recognized for its integral role in the development of a prominent class of agricultural fungicides known as succinate dehydrogenase inhibitors (SDHIs). The unique physicochemical properties conferred by the difluoromethyl group contribute significantly to the biological activity and metabolic stability of the resulting compounds. These notes provide an overview of its primary application, synthesis protocols, and biological evaluation methods.
Core Application: Succinate Dehydrogenase Inhibitors (SDHIs)
The predominant use of this compound is in the synthesis of pyrazole carboxamide fungicides. These molecules target and inhibit the enzyme succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of pathogenic fungi.[1] This inhibition disrupts the fungus's energy production, leading to its death. Several highly successful commercial fungicides, including fluxapyroxad, bixafen, and pydiflumetofen, are derived from this carboxylic acid.[1]
Mechanism of Action: Inhibition of Fungal Respiration
Succinate dehydrogenase is a crucial enzyme that participates in both the citric acid cycle and the electron transport chain. SDHI fungicides bind to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, blocking the transfer of electrons from succinate to ubiquinone. This disruption of the respiratory chain halts ATP production, ultimately leading to fungal cell death.
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the cyclization of a difluoroacetyl intermediate with methylhydrazine, followed by hydrolysis.[1]
Protocol: Two-Step Synthesis
Step 1: Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
-
In a reaction vessel, combine ethyl 2-(difluoroacetyl)-3-(dimethylamino)acrylate and a suitable solvent such as ethanol.
-
Add methylhydrazine dropwise to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours at ambient temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired ester.
Step 2: Hydrolysis to this compound [2]
-
Dissolve the purified ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and water.[2]
-
Add a solution of sodium hydroxide (2 equivalents) and heat the mixture to reflux (approximately 60-80 °C) for 2-4 hours.[2]
-
Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound as a white solid.
Synthesis of a Representative Amide Fungicide: Fluxapyroxad
Protocol: Amide Coupling [3][4]
-
Convert this compound to the corresponding acid chloride by reacting it with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane or toluene.
-
In a separate reaction vessel, dissolve the desired substituted aniline (e.g., 3',4',5'-trifluorobiphenyl-2-amine for fluxapyroxad) and a base (e.g., triethylamine or pyridine) in an aprotic solvent such as dichloromethane or toluene.[3]
-
Cool the aniline solution to 0-5 °C and slowly add the previously prepared acid chloride solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water, dilute hydrochloric acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final amide fungicide.
Biological Activity Evaluation
The antifungal activity of compounds derived from this compound is typically assessed using in vitro mycelial growth inhibition assays.
Protocol: Mycelial Growth Inhibition Assay [5][6]
-
Preparation of Fungal Cultures: Grow the desired fungal strains (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum, Septoria tritici) on Potato Dextrose Agar (PDA) plates at 25°C until the mycelia cover the plate.[6]
-
Preparation of Test Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Preparation of Amended Media: Autoclave PDA medium and cool it to 50-60°C. Add the stock solutions of the test compounds to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare control plates with the solvent only. Pour the amended PDA into sterile Petri dishes.
-
Inoculation: Using a sterile cork borer, cut mycelial plugs (e.g., 5 mm diameter) from the edge of actively growing fungal cultures and place one in the center of each PDA plate (both control and treated).
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plates reaches the edge of the plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the mycelial colony on the control plate, and dt is the average diameter of the mycelial colony on the treated plate.
-
-
-
EC50 Determination: Determine the effective concentration required to inhibit 50% of mycelial growth (EC50) by plotting the inhibition percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Quantitative Data Summary
The following table summarizes the in vitro antifungal activity (EC50 values in µg/mL) of some commercial fungicides derived from this compound against various phytopathogenic fungi.
| Compound | Botrytis cinerea | Rhizoctonia solani | Fusarium graminearum | Septoria tritici | Reference |
| Boscalid | >10 | 0.464 - 0.799 | >50 | >10 | [7][8] |
| Fluxapyroxad | 0.1 - 1.0 | 0.036 - 0.131 | 1.0 - 5.0 | 0.1 - 1.0 | [7][8] |
| Bixafen | - | - | - | 0.1 - 0.5 | [9] |
| Pydiflumetofen | 0.05 - 0.2 | - | 0.4 | - | [10] |
Note: EC50 values can vary depending on the specific fungal isolate and the detailed experimental conditions. The data presented here are for comparative purposes.
Conclusion
This compound is a vital synthon in the development of highly effective SDHI fungicides. The protocols and data presented herein provide a framework for the synthesis and biological evaluation of novel derivatives based on this important scaffold. Further research in this area may lead to the discovery of new agrochemicals with improved efficacy, broader spectrum of activity, and better resistance management profiles.
References
- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN108610290B - Preparation method of fluxapyroxad - Google Patents [patents.google.com]
- 4. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Shifting sensitivity of septoria tritici blotch compromises field performance and yield of main fungicides in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. udspace.udel.edu [udspace.udel.edu]
Application Notes and Protocols for the Formulation of Fungicides Containing Pyrazole Carboxamide Moieties
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation of fungicides containing pyrazole carboxamide moieties, a critical class of agricultural fungicides that act as succinate dehydrogenase inhibitors (SDHIs). This document outlines their mode of action, formulation strategies, and detailed protocols for preparation and evaluation.
Introduction to Pyrazole Carboxamide Fungicides
Pyrazole carboxamide fungicides are a significant class of modern agricultural chemicals used to control a broad spectrum of fungal diseases in various crops.[1][2] Their primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle in fungi.[3][4][5] This inhibition disrupts the fungal pathogen's energy production, leading to its death.[4] Prominent examples of commercialized pyrazole carboxamide fungicides include Bixafen, Fluxapyroxad, Penthiopyrad, and Pydiflumetofen.[6][7][8][9]
The efficacy of these fungicides is highly dependent on their formulation, which aims to deliver the active ingredient to the target site in a stable, bioavailable, and effective manner. Common formulation types for these active ingredients include Suspension Concentrates (SC), Emulsifiable Concentrates (EC), and Water-Dispersible Granules (WG).[3][7][10]
Mode of Action: Succinate Dehydrogenase Inhibition
Pyrazole carboxamide fungicides target Complex II of the mitochondrial electron transport chain, also known as succinate dehydrogenase or succinate:ubiquinone oxidoreductase.[5] This enzyme is responsible for the oxidation of succinate to fumarate. By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, these fungicides block the electron transport chain, thereby inhibiting ATP production and ultimately leading to fungal cell death.
Formulation of Pyrazole Carboxamide Fungicides
The formulation of a fungicide is a complex process that involves the combination of the active ingredient with various inert materials, known as adjuvants, to create a product that is safe, stable, and easy to apply. Due to the generally low water solubility of pyrazole carboxamides, suspension concentrates (SC) are a common and effective formulation type.[3][4][11]
Key Components of a Suspension Concentrate (SC) Formulation
A typical SC formulation contains the following components:
-
Active Ingredient (AI): The pyrazole carboxamide fungicide.
-
Wetting Agents: Surfactants that facilitate the wetting of the solid AI particles by water.[12]
-
Dispersing Agents: Surfactants that prevent the agglomeration of AI particles and ensure a stable suspension.[13]
-
Antifreeze Agents: Such as propylene glycol, to prevent the formulation from freezing at low temperatures.[5]
-
Thickeners: To increase the viscosity of the formulation and prevent sedimentation of the AI particles.[5]
-
Antifoaming Agents: To prevent foam formation during manufacturing and application.[5]
-
Preservatives: To prevent microbial growth in the water-based formulation.[5]
-
Water: As the carrier solvent.[5]
Data Presentation: Example Formulations
The following tables summarize example compositions for suspension concentrate (SC) formulations of pyrazole carboxamide fungicides based on publicly available patent literature. It is important to note that these are illustrative examples, and actual commercial formulations may vary.
Table 1: Example Suspension Concentrate (SC) Formulation for a Pyrazole Carboxamide Fungicide
| Component | Function | Concentration (% w/w) |
| Pyrazole Carboxamide AI | Active Ingredient | 10.0 - 50.0 |
| Propylene Glycol | Antifreeze | 5.0 - 10.0 |
| Anionic Surfactant (e.g., Alkyl Ether Sulfate) | Wetting/Dispersing Agent | 1.0 - 5.0 |
| Non-ionic Surfactant (e.g., Alcohol Alkoxylate) | Wetting/Dispersing Agent | 1.0 - 5.0 |
| Polysaccharide (e.g., Xanthan Gum) | Thickener | 0.1 - 0.5 |
| Silicone-based Emulsion | Antifoaming Agent | 0.1 - 0.5 |
| Biocide (e.g., Isothiazolinone-based) | Preservative | 0.05 - 0.2 |
| Water | Carrier | To 100% |
Table 2: Example Formulation of a Combination Product (Fluxapyroxad and another fungicide) [14]
| Component | Function | Concentration (% w/w) |
| Fluxapyroxad | Active Ingredient 1 | 5.0 - 20.0 |
| Pyraclostrobin | Active Ingredient 2 | 5.0 - 20.0 |
| Propylene Glycol | Antifreeze | ~5.9 |
| Surfactant 2 | Surfactant | ~1.8 |
| Surfactant 5 | Surfactant | ~1.8 |
| Water & other auxiliaries | Carrier & other components | To 100% |
Experimental Protocols
Preparation of a Suspension Concentrate (SC) Formulation
This protocol describes a general method for preparing a laboratory-scale batch of a suspension concentrate formulation.
Materials:
-
Pyrazole carboxamide active ingredient (technical grade)
-
Distilled or deionized water
-
Propylene glycol
-
Wetting and dispersing agents (e.g., a combination of anionic and non-ionic surfactants)
-
Xanthan gum (thickener)
-
Silicone-based antifoaming agent
-
Preservative
-
High-speed homogenizer
-
Bead mill with grinding media (e.g., zirconium oxide beads)
-
Magnetic stirrer and hot plate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
pH meter
-
Viscometer
-
Particle size analyzer
Procedure:
-
Prepare the Aqueous Phase: In a beaker, combine the required amount of water, propylene glycol, and the wetting and dispersing agents. Stir with a magnetic stirrer until all components are fully dissolved.
-
Create the Mill Base: While stirring the aqueous phase, slowly add the powdered active ingredient. Continue stirring until a homogenous slurry is formed.
-
Wet Milling: Transfer the mill base to a bead mill. Mill the suspension until the desired particle size distribution is achieved (typically a median particle size of less than 5 µm).[11] Monitor the particle size periodically during milling.
-
Prepare the Thickener Slurry: In a separate beaker, slowly add the xanthan gum to a small amount of water while stirring vigorously to prevent the formation of lumps. Continue stirring until a smooth, viscous gel is formed.
-
Final Formulation: Transfer the milled suspension to a larger beaker and place it on a magnetic stirrer. Slowly add the thickener slurry to the milled suspension while stirring.
-
Add Final Components: Add the antifoaming agent and the preservative to the formulation and continue stirring until a homogenous mixture is obtained.
-
Quality Control: Measure the pH, viscosity, and final particle size distribution of the formulation to ensure it meets the desired specifications.
Storage Stability Testing
This protocol outlines a method for assessing the physical and chemical stability of the formulated fungicide over time.[15][]
Materials:
-
Prepared fungicide formulation
-
Appropriate storage containers (e.g., glass or HDPE bottles)
-
Temperature-controlled ovens or incubators
-
Refrigerator/Freezer
-
Analytical equipment for quantifying the active ingredient (e.g., HPLC)
-
Viscometer
-
Particle size analyzer
-
pH meter
Procedure:
-
Initial Analysis (Time Zero): Before initiating the storage trial, perform a complete analysis of the formulation, including:
-
Appearance (visual inspection for phase separation, crystallization, etc.)
-
Active ingredient concentration
-
pH
-
Viscosity
-
Particle size distribution
-
-
Storage Conditions:
-
Accelerated Storage: Store samples at an elevated temperature (e.g., 54°C) for 14 days. This is used to predict long-term stability.
-
Real-Time Storage: Store samples at ambient temperature (e.g., 25°C) for an extended period (e.g., 1-2 years).[15]
-
Low-Temperature Storage: Store samples at a low temperature (e.g., 0°C or -10°C) for 7 days to assess freeze-thaw stability.[]
-
-
Periodic Testing: At specified intervals (e.g., after 7 and 14 days for accelerated storage; every 3-6 months for real-time storage), remove a sample and re-analyze it for the parameters listed in step 1.
-
Data Evaluation: Compare the results at each time point to the initial data. Significant changes in active ingredient concentration, physical properties, or appearance may indicate formulation instability.
In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition)
This protocol describes a method to evaluate the efficacy of the formulated fungicide against a target fungal pathogen in a laboratory setting.[17][18][19]
Materials:
-
Prepared fungicide formulation
-
Target fungal pathogen culture
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes
-
Sterile water
-
Micropipettes and sterile tips
-
Cork borer (e.g., 5 mm diameter)
-
Incubator
-
Ruler or calipers
Procedure:
-
Prepare Fungicide Stock Solution: Prepare a stock solution of the fungicide formulation in sterile water.
-
Prepare Amended Media: Autoclave the PDA medium and allow it to cool to approximately 50-55°C. Create a series of dilutions of the fungicide stock solution and add them to the molten PDA to achieve the desired final concentrations. Also, prepare a control plate with PDA and sterile water only.
-
Pour Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate Plates: Using a sterile cork borer, take a mycelial plug from the edge of an actively growing culture of the target fungus and place it in the center of each PDA plate (both treated and control).
-
Incubation: Incubate the plates at a suitable temperature for the fungus (typically 25-28°C) until the mycelial growth in the control plate has reached a significant portion of the plate diameter.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate Percent Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
% Inhibition = [(C - T) / C] x 100
-
Where:
-
C = Average diameter of the fungal colony in the control plate
-
T = Average diameter of the fungal colony in the treated plate
-
-
-
Determine EC50: The effective concentration that causes 50% inhibition (EC50) can be determined by plotting the percent inhibition against the logarithm of the fungicide concentration and performing a regression analysis.
Succinate Dehydrogenase (SDH) Activity Assay
This protocol provides a method to confirm the mode of action of the pyrazole carboxamide fungicide by measuring its effect on SDH enzyme activity.[20][21][22][23]
Materials:
-
Mitochondria isolated from the target fungus or a model organism
-
SDH assay buffer (e.g., phosphate buffer, pH 7.2)
-
Succinate (substrate)
-
Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCIP)
-
Pyrazole carboxamide fungicide (as an inhibitor)
-
Spectrophotometer
Procedure:
-
Prepare Reagents: Prepare stock solutions of the assay buffer, succinate, DCIP, and the fungicide inhibitor in the appropriate solvents.
-
Assay Setup: In a microplate or cuvette, add the assay buffer, the mitochondrial suspension, and the fungicide at various concentrations. Include a control with no inhibitor.
-
Initiate the Reaction: Add succinate to start the enzymatic reaction.
-
Measure Absorbance: Immediately begin measuring the decrease in absorbance of DCIP at 600 nm over time using a spectrophotometer in kinetic mode.[21] The rate of DCIP reduction is proportional to the SDH activity.
-
Calculate Inhibition: Compare the rate of reaction in the presence of the inhibitor to the control to determine the percent inhibition of SDH activity at each fungicide concentration.
-
Determine IC50: The inhibitor concentration that causes 50% inhibition of the enzyme activity (IC50) can be calculated from a dose-response curve.
Conclusion
The successful formulation of pyrazole carboxamide fungicides is essential for their effective use in agriculture. Suspension concentrates are a versatile and widely used formulation type for these sparingly soluble active ingredients. Careful selection of adjuvants and precise control over the manufacturing process, particularly the particle size reduction step, are critical for producing a stable and efficacious product. The protocols provided herein offer a foundation for the development and evaluation of novel fungicide formulations containing pyrazole carboxamide moieties.
References
- 1. EP2512244A1 - Active compound combinations comprising proquinazid, bixafen and/or prothioconazole - Google Patents [patents.google.com]
- 2. FUNGICIDAL COMPOSITIONS - Patent 3240415 [data.epo.org]
- 3. mda.state.mn.us [mda.state.mn.us]
- 4. mda.state.mn.us [mda.state.mn.us]
- 5. Agricultural & Farming Chemicals | Suspension Concentrates | Azelis [azelis.com]
- 6. prometheusip.com [prometheusip.com]
- 7. Fluxapyroxad (Ref: BAS 700F) [sitem.herts.ac.uk]
- 8. 404 | BioChemPartner [m.biochempartner.com]
- 9. Pydiflumetofen - Wikipedia [en.wikipedia.org]
- 10. AU2022336652A1 - A process for preparation of bixafen - Google Patents [patents.google.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Suspension concentrate (SC) guide | Croda Agriculture [crodaagriculture.com]
- 13. WO2010130767A2 - Fungicide pyrazole carboxamides derivatives - Google Patents [patents.google.com]
- 14. EP2453739B1 - A process for preparing an aqueous suspension of an organic pesticide compound - Google Patents [patents.google.com]
- 15. Generation of storage stability data for agricultural chemical products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 17. In Vitro Antifungal Activity of Plant Extracts on Pathogenic Fungi of Blueberry (Vaccinium sp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antifungal Effect of Plant Extracts on the Growth of the Cereal Pathogen Fusarium spp.—An In Vitro Study [mdpi.com]
- 19. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 20. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. content.abcam.com [content.abcam.com]
- 22. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in the Cyclocondensation Step to Form the Pyrazole Ring
-
Question: My cyclocondensation reaction between the 1,3-dicarbonyl precursor (ethyl 2-(ethoxymethylene)-3-oxo-4,4-difluorobutanoate) and methylhydrazine is resulting in a low yield of the desired ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in this Knorr-type pyrazole synthesis can be attributed to several factors. Here are some common causes and troubleshooting strategies:
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of starting materials or products.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider gradually increasing the temperature. Microwave-assisted synthesis has also been shown to improve yields and significantly reduce reaction times in some pyrazole syntheses.[1]
-
-
Incorrect Stoichiometry or Addition Order: The molar ratio of reactants is crucial. An excess or deficit of methylhydrazine can lead to side product formation. The order of addition can also influence the outcome.
-
Troubleshooting: Ensure accurate measurement of starting materials. Typically, a slight excess (1.05-1.2 equivalents) of methylhydrazine is used. Consider adding the methylhydrazine solution dropwise to the solution of the dicarbonyl compound at a controlled temperature to minimize side reactions.
-
-
Solvent and pH Effects: The choice of solvent and the pH of the reaction medium can significantly impact the reaction rate and selectivity.
-
Troubleshooting: Ethanol or acetic acid are commonly used solvents for this type of condensation. Acetic acid can also act as a catalyst.[1] If using a neutral solvent like ethanol, a catalytic amount of a protic acid (e.g., a few drops of acetic acid or sulfuric acid) can facilitate the reaction.[1]
-
-
Formation of Regioisomers: A common side reaction is the formation of the undesired regioisomer, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. The ratio of isomers can be influenced by the reaction conditions.
-
Troubleshooting: Lowering the reaction temperature may improve the regioselectivity. The choice of solvent can also play a role; experimenting with different solvents may be necessary to optimize the ratio of the desired product. One patent suggests that a two-phase system with a weak base like sodium carbonate can promote the desired ring closure.
-
-
Issue 2: Incomplete or Slow Hydrolysis of the Ester Precursor
-
Question: The final hydrolysis of ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate to the carboxylic acid is slow or does not go to completion. How can I drive the reaction to completion?
-
Answer: Incomplete hydrolysis is a common issue and can often be resolved by optimizing the reaction conditions.
-
Insufficient Base or Acid: For saponification (base-catalyzed hydrolysis), an insufficient amount of base will lead to an incomplete reaction. Similarly, for acid-catalyzed hydrolysis, the concentration of the acid is important.
-
Troubleshooting: Use a molar excess of a strong base like sodium hydroxide or potassium hydroxide for saponification. Typically, 2-3 equivalents are used. For acid-catalyzed hydrolysis, a strong mineral acid like sulfuric acid or hydrochloric acid is required, often at elevated temperatures.
-
-
Low Reaction Temperature: Hydrolysis of esters, especially sterically hindered ones, can be slow at room temperature.
-
Troubleshooting: Increase the reaction temperature. Refluxing the reaction mixture is a common practice to accelerate the hydrolysis.[1]
-
-
Poor Solubility: If the ester has poor solubility in the aqueous reaction medium, the reaction rate will be limited.
-
Troubleshooting: The addition of a co-solvent such as ethanol, methanol, or dioxane can improve the solubility of the ester and facilitate the hydrolysis.
-
-
Monitoring the Reaction: It is crucial to monitor the reaction to determine its endpoint.
-
Troubleshooting: Use TLC or LC-MS to track the disappearance of the starting ester. The reaction is typically complete when the starting material spot is no longer visible.
-
-
Issue 3: Formation of Impurities During the Synthesis
-
Question: I am observing significant impurity formation in my final product. What are the likely sources of these impurities and how can I minimize them?
-
Answer: Impurities can arise from various stages of the synthesis. Pinpointing the source is key to their elimination.
-
Side Products from Cyclocondensation: As mentioned, the formation of the regioisomeric pyrazole is a common source of impurity. Other side reactions can also occur under harsh conditions.
-
Troubleshooting: Optimize the cyclocondensation reaction conditions (temperature, solvent, catalyst) to favor the formation of the desired isomer. Purification by column chromatography or recrystallization may be necessary to separate the isomers.
-
-
Degradation During Hydrolysis: The pyrazole ring or the difluoromethyl group may be sensitive to harsh hydrolysis conditions (e.g., high concentrations of strong base at high temperatures for extended periods).
-
Troubleshooting: Use the mildest conditions that still afford a reasonable reaction rate. Monitor the reaction closely and work it up as soon as it is complete.
-
-
Incomplete Reactions: Unreacted starting materials or intermediates will contaminate the final product.
-
Troubleshooting: Ensure each step goes to completion by monitoring the reaction progress. Purify the intermediates at each stage if necessary.
-
-
Purification: The final purification step is critical for obtaining a high-purity product.
-
Troubleshooting: Recrystallization is often an effective method for purifying the final carboxylic acid. Experiment with different solvent systems to find the optimal conditions for recrystallization. A patent suggests recrystallization from an aqueous methanol or ethanol solution can yield high-purity product.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common synthetic route to this compound?
-
A1: A widely used method involves a three-step sequence:
-
Condensation of an ethyl difluoroacetoacetate equivalent with a trialkyl orthoformate (e.g., triethyl orthoformate) in the presence of acetic anhydride to form an enol ether intermediate.
-
Cyclocondensation of this intermediate with methylhydrazine to form ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate.
-
Hydrolysis of the resulting ethyl ester to the final carboxylic acid using a base such as sodium hydroxide.[2]
-
-
-
Q2: What are the key safety precautions to consider during this synthesis?
-
A2: Standard laboratory safety practices should be followed. Specifically:
-
Handle corrosive reagents like acetic anhydride, strong acids, and strong bases in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Methylhydrazine is toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Reactions at elevated temperatures should be conducted with appropriate shielding and temperature control.
-
-
-
Q3: Can I use a different hydrazine derivative in the cyclocondensation step?
-
A3: Yes, using other substituted hydrazines will lead to different N-substituted pyrazoles. The choice of hydrazine determines the substituent at the 1-position of the pyrazole ring.
-
-
Q4: Are there alternative methods for introducing the difluoromethyl group?
-
A4: Yes, various difluoromethylation methods have been developed in organic chemistry.[3][4][5][6] These often involve radical, electrophilic, or nucleophilic difluoromethylating agents. However, for this specific target molecule, the synthesis usually starts with a precursor that already contains the difluoromethyl group, such as ethyl difluoroacetoacetate.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Cyclocondensation Step
| Parameter | Method A | Method B (Patent Example) |
| Precursor | Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate | Crude ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate |
| Reagent | Methylhydrazine | 40% Methylhydrazine aqueous solution |
| Base | Not specified (or catalytic acid) | Potassium carbonate |
| Solvent | Ethanol or Acetic Acid | Toluene and Water (two-phase system) |
| Temperature | Varies (often elevated) | -10°C to -5°C |
| Reaction Time | Not specified | 1-3 hours |
| Reported Yield | Varies | Not explicitly stated for this step, but overall process is high yielding. |
Table 2: Comparison of Conditions for the Ester Hydrolysis Step
| Parameter | Method A (General) | Method B (Patent Example) |
| Starting Material | Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | Crude ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate |
| Reagent | Sodium Hydroxide or Potassium Hydroxide | Sodium Hydroxide |
| Solvent | Water, often with a co-solvent (e.g., Ethanol) | Water |
| Temperature | Room temperature to reflux | Not specified, likely elevated |
| Reaction Time | Varies, monitored by TLC/LC-MS | Not specified |
| Work-up | Acidification to precipitate the carboxylic acid | Acidification with hydrochloric acid |
| Reported Yield | Typically high | 75-80% after recrystallization |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (Cyclocondensation)
This protocol is a generalized procedure based on common practices for Knorr-type pyrazole synthesis.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(ethoxymethylene)-3-oxo-4,4-difluorobutanoate (1.0 eq) in ethanol.
-
To this solution, add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Add a catalytic amount of acetic acid (e.g., 5 mol%).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or used directly in the next step.
Protocol 2: Synthesis of this compound (Hydrolysis)
This protocol is a generalized procedure for the saponification of the ethyl ester.
-
In a round-bottom flask, dissolve ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.5 eq) to the solution.
-
Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The carboxylic acid will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting decision tree for low yield in the cyclocondensation step.
Caption: General experimental workflow for the two-step synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Pyrazole Carboxylic Acid Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrazole carboxylic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying pyrazole carboxylic acid isomers?
The main difficulties arise from the often subtle differences in the physicochemical properties of the isomers. Positional isomers (e.g., 1H-pyrazole-3-carboxylic acid vs. 1H-pyrazole-4-carboxylic acid vs. 1H-pyrazole-5-carboxylic acid) can exhibit very similar polarities and solubilities, making their separation by common techniques like recrystallization and chromatography challenging.[1] Furthermore, the presence of both acidic (carboxylic acid) and basic (pyrazole ring) functional groups can lead to complex behaviors in different solvent systems and on various stationary phases.
Q2: Which purification techniques are most effective for separating pyrazole carboxylic acid isomers?
The choice of purification technique is highly dependent on the specific isomers and the nature of the impurities. The most commonly employed and effective methods include:
-
Recrystallization: Particularly fractional recrystallization, can be effective if the isomers have sufficiently different solubilities in a specific solvent system.[2]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analytical and preparative separation of these isomers.[3][4] Gas Chromatography (GC) may be suitable for more volatile derivatives after esterification.
-
Derivatization: Converting the carboxylic acid to an ester or amide can alter the molecule's properties, sometimes enhancing the separation of isomers by chromatography. For chiral isomers, derivatization with a chiral reagent to form diastereomers that can be separated on a non-chiral stationary phase is a common strategy.[5]
Q3: How do I select an appropriate solvent for the recrystallization of pyrazole carboxylic acid isomers?
Solvent selection is a critical step. The ideal solvent should dissolve the desired isomer completely at an elevated temperature but sparingly at room temperature or below, while impurities should remain either fully soluble or insoluble at all temperatures. A mixed-solvent system, where the compound is dissolved in a "good" solvent (e.g., ethanol, methanol) and then a "poor" solvent (e.g., water, hexane) is added until turbidity appears, is often effective.[2] Screening a range of solvents with varying polarities is recommended.
Q4: My HPLC separation of pyrazole carboxylic acid isomers shows poor resolution. What can I do?
Poor resolution in HPLC can be addressed by several strategies:
-
Optimize the Mobile Phase: Adjust the pH of the mobile phase to be at least 2 units away from the pKa of the carboxylic acid to ensure it is in a single ionic form.[6] Varying the organic modifier (e.g., acetonitrile vs. methanol) or employing a gradient elution can also significantly improve separation.[6]
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, trying a column with a different stationary phase (e.g., C18, Phenyl-Hexyl, or a chiral stationary phase for enantiomers) can provide the necessary selectivity.[6][7]
-
Adjust Temperature and Flow Rate: Lowering the flow rate and adjusting the column temperature can sometimes enhance resolution.
Q5: Can I use derivatization to separate my pyrazole carboxylic acid isomers?
Yes, derivatization can be a very effective strategy. Esterification of the carboxylic acid group, for example, can increase the volatility of the compounds, making them amenable to GC separation. For chiral pyrazole carboxylic acids, derivatization with a chiral alcohol or amine to form diastereomers allows for separation on standard, non-chiral chromatographic columns.[5]
Troubleshooting Guides
Issue 1: Poor Separation of Positional Isomers by Recrystallization
Symptoms:
-
The melting point of the recrystallized product is broad and does not match the literature value.
-
NMR or HPLC analysis of the crystals shows the presence of multiple isomers.
Possible Causes:
-
The solubilities of the isomers in the chosen solvent are too similar.
-
The cooling rate was too fast, leading to co-precipitation.
Solutions:
-
Systematic Solvent Screening: Test a wide range of single and mixed solvent systems to find one with optimal solubility differences.
-
Fractional Recrystallization: This involves multiple, sequential recrystallization steps to enrich one isomer in each fraction.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, followed by further cooling in an ice bath to promote selective crystallization.
Issue 2: Co-elution of Isomers in Reverse-Phase HPLC
Symptoms:
-
A single, broad, or shouldered peak is observed in the chromatogram where multiple isomers are expected.
Possible Causes:
-
Insufficient selectivity of the stationary and mobile phase combination.
-
The mobile phase pH is close to the pKa of the carboxylic acids, causing peak broadening.[6]
Solutions:
-
Mobile Phase Optimization:
-
Adjust the pH of the aqueous component of the mobile phase to 2-3 units below the pKa of the carboxylic acids.[6]
-
Systematically vary the ratio of the organic modifier to the aqueous buffer.
-
Evaluate different organic modifiers (e.g., acetonitrile vs. methanol).
-
-
Stationary Phase Screening:
-
Test columns with different selectivities (e.g., phenyl-hexyl, cyano).
-
-
Gradient Elution: Develop a gradient elution method to improve the separation of closely eluting peaks.[6]
Issue 3: Low Yield After Purification
Symptoms:
-
The amount of purified product obtained is significantly lower than expected.
Possible Causes:
-
Recrystallization:
-
Chromatography:
-
Irreversible adsorption of the compound onto the stationary phase.
-
Decomposition of the compound on the column.
-
Incomplete elution from the column.
-
Solutions:
-
Recrystallization:
-
Chromatography:
-
Ensure the mobile phase is appropriate for the compound and stationary phase.
-
Perform a mass balance study to determine if the compound is being retained on the column.
-
Consider using a different stationary phase or deactivating the column if active sites are suspected.
-
Data Presentation
Table 1: Physical Properties of Common Pyrazole Carboxylic Acid Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 1H-Pyrazole-3-carboxylic acid | C₄H₄N₂O₂ | 112.09 | ~215-218 |
| 1H-Pyrazole-4-carboxylic acid | C₄H₄N₂O₂ | 112.09 | >300 |
| 1H-Pyrazole-5-carboxylic acid | C₄H₄N₂O₂ | 112.09 | ~210-213 |
Note: Melting points can vary depending on the purity and crystalline form.
Table 2: Typical Starting Conditions for HPLC Separation of Pyrazole Carboxylic Acid Isomers
| Parameter | Condition |
| Column | C18 Reverse-Phase (5 µm, 4.6 x 250 mm) |
| Mobile Phase | A: 0.1% Phosphoric acid in Water, B: Acetonitrile[3][4] |
| Gradient | Start with 5% B, ramp to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Experimental Protocols
Protocol 1: Fractional Recrystallization for Isomer Enrichment
-
Dissolution: In an Erlenmeyer flask, dissolve the crude isomer mixture in the minimum amount of a suitable hot solvent (e.g., ethanol).
-
Cooling (Fraction 1): Allow the solution to cool slowly to room temperature. The less soluble isomer should start to crystallize.
-
Isolation (Fraction 1): Collect the first crop of crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent. This fraction is enriched in the less soluble isomer.
-
Concentration: Reduce the volume of the filtrate by about half by evaporation.
-
Cooling (Fraction 2): Cool the concentrated filtrate in an ice bath to induce further crystallization.
-
Isolation (Fraction 2): Collect the second crop of crystals. This fraction will be enriched in the more soluble isomer.
-
Analysis: Analyze both fractions by HPLC or NMR to determine the isomeric ratio.
-
Repeat: Repeat the recrystallization process on each fraction to further improve the purity of the respective isomers.
Protocol 2: Preparative HPLC for Isomer Separation
-
Method Development: Develop an analytical HPLC method that shows baseline separation of the isomers.
-
Sample Preparation: Dissolve the crude isomer mixture in the mobile phase or a compatible solvent at a high concentration. Filter the sample through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the preparative HPLC column with the mobile phase until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the sample onto the column and collect the eluent in fractions corresponding to the elution times of the desired isomers.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC to confirm the purity of each isomer.
-
Solvent Removal: Combine the pure fractions for each isomer and remove the solvent by rotary evaporation.
-
Final Product Isolation: The isolated solid can be further dried under high vacuum.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of 1H-Pyrazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Pyrazole Ring Formation
Welcome to the Technical Support Center for the optimization of pyrazole ring formation. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during pyrazole synthesis.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of pyrazoles.
Issue 1: Low or No Yield of the Desired Pyrazole Product
Low yields are a frequent challenge in pyrazole synthesis and can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[1]
Possible Causes and Solutions:
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, which reduces the yield and complicates the purification process.[1][2] Hydrazine derivatives, in particular, can degrade over time.
-
Recommendation: Always use pure starting materials. It is recommended to use a freshly opened or purified hydrazine reagent.[1]
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Recommendation: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1][2] Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be an effective method for improving yields and reducing reaction times.[2][3]
-
-
Suboptimal Reaction Stoichiometry: Incorrect stoichiometry of reactants can limit the formation of the desired product.
-
Recommendation: In some cases, using a slight excess of the hydrazine derivative (1.0-1.2 equivalents) can drive the reaction to completion.[1]
-
-
Improper pH: The pH of the reaction mixture can significantly influence the reaction rate and the formation of byproducts. The Knorr pyrazole synthesis is typically an acid-catalyzed reaction.[4]
-
Catalyst Choice: The selection and amount of catalyst can be critical.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Issue 2: Formation of Regioisomers with Unsymmetrical 1,3-Dicarbonyls
A common challenge when using unsymmetrical 1,3-dicarbonyl compounds is the formation of a mixture of regioisomeric pyrazole products.[1][4] This arises from the initial nucleophilic attack of the hydrazine occurring at either of the two distinct carbonyl carbons.[1]
Influencing Factors and Solutions:
-
Steric and Electronic Effects: The regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine.[1][4]
-
Reaction Conditions:
-
pH Control: The pH of the reaction can influence which carbonyl group is more susceptible to nucleophilic attack.[4]
-
Solvent Choice: Aprotic dipolar solvents (e.g., DMF, NMP) have been shown to give better results for regioselectivity compared to polar protic solvents like ethanol.[5]
-
Catalyst: The use of acetic acid as a catalyst in solvents like DMSO or ethanol can improve regioselectivity.[5]
-
Issue 3: Difficulty with Product Purification
Even with a successful reaction, isolating the pure pyrazole can be challenging due to the presence of side products, unreacted starting materials, or tar-like substances.[6]
Purification Strategies:
-
Recrystallization: This is an effective method for purifying solid products.[1] Choosing a suitable solvent system is crucial.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a common alternative.[1] A mobile phase of ethyl acetate/hexane is often effective.[4]
-
Handling Tar-like Substances: The formation of tar can occur at elevated temperatures due to polymerization or degradation.
-
Discoloration: Discoloration of the reaction mixture, often due to impurities from the hydrazine starting material, is a frequent observation.[1]
-
Recommendation: Performing a charcoal treatment can help remove some of these colored impurities.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis is a fundamental reaction for preparing substituted pyrazoles. It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[4] The mechanism proceeds through the following key steps:
-
Condensation: The hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.[4]
-
Hydrazone Intermediate: This is followed by the elimination of a water molecule to form a hydrazone intermediate.[4]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine attacks the remaining carbonyl group.[4]
-
Dehydration: A final dehydration step yields the stable, aromatic pyrazole ring.[4]
General Mechanism of Knorr Pyrazole Synthesis
Caption: General mechanism of the Knorr pyrazole synthesis.
Q2: How can I monitor the progress of my pyrazole synthesis reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction.[1] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A mobile phase such as 30% ethyl acetate/70% hexane is often suitable.[4] For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[2]
Q3: My reaction mixture has turned dark brown. Is this normal and how can I address it?
A3: Discoloration of the reaction mixture is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative processes.[1] While it may not always indicate a failed reaction, it can complicate purification. Using a mild base like sodium acetate can sometimes lead to a cleaner reaction profile.[1] A charcoal treatment during workup can help remove some of these colored impurities before final purification by recrystallization or chromatography.[1]
Data Presentation
Table 1: Optimization of Reaction Conditions for Pyrazole Synthesis (Hypothetical Data)
| Entry | 1,3-Dicarbonyl | Hydrazine | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetylacetone | Phenylhydrazine | Acetic Acid (10) | Ethanol | Reflux | 2 | 85 |
| 2 | Acetylacetone | Phenylhydrazine | None | Ethanol | Reflux | 6 | 45 |
| 3 | Ethyl Acetoacetate | Hydrazine Hydrate | HCl (5) | Methanol | 60 | 4 | 92 |
| 4 | Ethyl Acetoacetate | Hydrazine Hydrate | Acetic Acid (10) | Methanol | 60 | 4 | 88 |
| 5 | Dibenzoylmethane | Phenylhydrazine | Nano-ZnO (5) | DMF | 100 | 1 | 95[5] |
| 6 | Dibenzoylmethane | Phenylhydrazine | Acetic Acid (10) | Ethanol | Reflux | 3 | 78 |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (e.g., phenylhydrazine, 1.0-1.2 eq)[1]
-
Solvent (e.g., Ethanol or Acetic Acid)
-
Acid catalyst (e.g., glacial acetic acid, a few drops if not the solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.[4]
-
Addition of Hydrazine: Slowly add the hydrazine derivative to the solution. Note that this addition can be exothermic.[4]
-
Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain for the determined reaction time (e.g., 1-3 hours).[4]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.[1]
-
Workup and Isolation:
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography on silica gel to obtain the pure pyrazole.[1]
Experimental Workflow for Knorr Pyrazole Synthesis
Caption: Experimental workflow for the Knorr pyrazole synthesis.
References
Technical Support Center: Amide Synthesis with 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you successfully synthesize amide derivatives from this key intermediate, which is notably used in the preparation of modern fungicides like Pydiflumetofen.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in amide synthesis?
A1: this compound is a heterocyclic carboxylic acid. The pyrazole scaffold, particularly with a difluoromethyl group at the 3-position, is a key structural component in a number of highly effective succinate dehydrogenase inhibitor (SDHI) fungicides.[2][3][4][5] Amide derivatives of this acid have demonstrated potent biological activity, making it a valuable building block in agrochemical and pharmaceutical research.[2][5]
Q2: Which methods are most commonly used to form amides with this carboxylic acid?
A2: The two primary methods for forming amides from this carboxylic acid are:
-
Conversion to an acyl chloride: The carboxylic acid is first converted to the more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][6] This acyl chloride is then reacted with the desired amine. This method is noted in the synthesis of the fungicide Pydiflumetofen.[1]
-
Direct coupling using a coupling reagent: Reagents such as carbodiimides (e.g., EDC, DCC) or uronium/aminium salts (e.g., HATU, HBTU) are used to activate the carboxylic acid in situ for reaction with the amine. This avoids the need to isolate the often moisture-sensitive acyl chloride.
Q3: Are there any known challenges associated with this specific carboxylic acid?
A3: The difluoromethyl group is strongly electron-withdrawing. This can increase the acidity of the carboxylic acid proton but may also influence the reactivity of the pyrazole ring or the stability of certain intermediates. While specific literature on side reactions for this exact molecule is scarce, with electron-deficient systems, it is always prudent to monitor for unexpected reactivity. Additionally, purification of pyrazole-containing compounds can sometimes be challenging due to their polarity and potential to chelate to silica gel.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Ineffective Carboxylic Acid Activation | The chosen coupling reagent may not be potent enough. For sterically hindered amines or less reactive anilines, a stronger coupling reagent may be required. Consider switching from a carbodiimide like EDC to a uronium/aminium salt like HATU, which is known for higher efficiency and faster reaction kinetics. If using the acyl chloride method, ensure the complete conversion of the carboxylic acid to the acyl chloride before adding the amine. |
| Poor Nucleophilicity of the Amine | Electron-deficient amines (e.g., anilines with electron-withdrawing groups) are less reactive. For such cases, more forcing conditions may be necessary, such as elevated temperatures (e.g., 40-60 °C) and longer reaction times. Ensure the reaction is conducted under anhydrous conditions, as water will compete with the amine for the activated acid. |
| Amine Salt Formation | If the amine starting material is a salt (e.g., hydrochloride), it will not be nucleophilic. Ensure an adequate amount of a non-nucleophilic base (e.g., DIPEA, triethylamine) is added to neutralize the salt and the acid generated during the reaction (in the case of acyl chloride coupling). Typically, 2-3 equivalents of base are used. |
| Incorrect Reagent Stoichiometry | For coupling reactions, it is common to use a slight excess of the amine (1.1-1.2 equivalents) and the coupling reagent (1.1-1.2 equivalents) relative to the carboxylic acid to drive the reaction to completion. |
Problem 2: Presence of Significant Impurities or Side Products
| Potential Cause | Suggested Solution |
| Urea Byproduct from Carbodiimide Reagents | Dicyclohexylurea (DCU), the byproduct of DCC, is poorly soluble in many organic solvents and can often be removed by filtration. The urea from EDC is water-soluble and can be removed with an aqueous workup. |
| Unreacted Starting Materials | If TLC or LC-MS shows significant unreacted carboxylic acid, the activation step was likely incomplete. Consider increasing the amount of coupling reagent or extending the pre-activation time before adding the amine. If unreacted amine is the issue, ensure the activated carboxylic acid was fully formed and consider adding a slight excess of the acid or activated species. |
| Side Reactions with Coupling Reagent | Uronium/aminium reagents like HATU can sometimes react with the amine to form a guanidinium byproduct.[1] To minimize this, ensure the carboxylic acid is pre-activated with the coupling reagent and base for a short period (5-15 minutes) before the amine is introduced to the reaction mixture. |
| Epimerization (if amine or acid is chiral) | While the title carboxylic acid is achiral, if your amine partner has a stereocenter, racemization can be a concern. Uronium/aminium reagents like HATU are generally better at suppressing epimerization than carbodiimides alone. The addition of additives like HOBt or Oxyma Pure to carbodiimide reactions can also significantly reduce this side reaction. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution | | Product is Highly Polar | Pyrazole amides can be quite polar. If the product is streaking on a silica gel column, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%). Alternatively, reversed-phase chromatography (C18 silica) can be an effective purification method for polar compounds. | | Product is Water Soluble | If the product has significant water solubility, it may be lost during the aqueous workup. Minimize the volume of aqueous washes or use brine to "salt out" the product into the organic layer. | | Persistent Impurities | If standard chromatography fails to separate the product from a persistent impurity, recrystallization is a powerful alternative. A patent for the synthesis of the parent carboxylic acid suggests recrystallization from aqueous ethanol or methanol solutions.[7] This or similar solvent systems (e.g., ethyl acetate/hexanes, isopropanol) could be effective for the final amide product. |
Data Presentation
While a direct comparative study for this compound is not available in the literature, the following table summarizes the characteristics of common coupling reagents to guide your selection.
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent Class | Examples | Typical Conditions | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC, EDC | DCM or DMF, often with HOBt or DMAP, 0 °C to RT | Cost-effective, widely used. EDC and its byproduct are water-soluble, simplifying workup. | Lower reactivity than uronium salts. DCC can be difficult to handle and its urea byproduct has low solubility. Risk of epimerization without additives. |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | DMF or NMP, DIPEA or TEA, RT | High coupling efficiency, fast reaction rates, low epimerization.[8] Particularly good for hindered substrates. | More expensive than carbodiimides. Can form guanidinium byproducts if not used correctly. |
| Phosphonium Salts | PyBOP, BOP | DMF or DCM, DIPEA or TEA, RT | High efficiency, similar to uronium salts. BOP is very effective but produces a carcinogenic byproduct (HMPA). | BOP byproduct is a major safety concern. PyBOP is a safer alternative. |
| Acyl Halide Formation | SOCl₂, (COCl)₂ | Neat or in DCM/Toluene, often with catalytic DMF | Produces a highly reactive intermediate, very effective for difficult couplings. Cost-effective. | Acyl chlorides can be unstable and moisture-sensitive. The reaction often requires heating and handling of corrosive reagents. |
Experimental Protocols
Protocol 1: Acyl Chloride Method
This protocol is based on the synthetic route used for the fungicide Pydiflumetofen.[1]
-
Acyl Chloride Formation:
-
To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Stir the reaction at room temperature for 1-2 hours or until gas evolution ceases. The reaction can be gently warmed (e.g., to 40 °C) to ensure completion.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which is often used directly in the next step.
-
-
Amide Coupling:
-
Dissolve the amine (1.0-1.1 eq) in anhydrous DCM and add a non-nucleophilic base such as triethylamine or DIPEA (1.5-2.0 eq).
-
Cool the solution to 0 °C.
-
Add a solution of the crude acyl chloride in anhydrous DCM dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: HATU-Mediated Coupling
This is a general and highly effective protocol for amide bond formation.
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) to the solution.
-
Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq).
-
Stir the mixture at room temperature for 5-15 minutes to pre-activate the carboxylic acid.
-
-
Amide Formation:
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: General experimental workflow for amide synthesis.
Caption: Troubleshooting decision tree for amide synthesis.
References
- 1. Pydiflumetofen - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]
- 3. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. thieme.de [thieme.de]
- 5. researchgate.net [researchgate.net]
- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 7. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 8. Pydiflumetofen (Ref: SYN 545794) [sitem.herts.ac.uk]
Technical Support Center: Synthesis of Pyrazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrazole carboxylic acids. Our aim is to provide actionable advice to help you overcome experimental hurdles and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyrazole carboxylic acids?
A1: The most prevalent method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] Other significant methods include the reaction of α,β-unsaturated aldehydes or ketones with hydrazines, which initially form pyrazolines that can be subsequently oxidized, and 1,3-dipolar cycloaddition reactions between diazo compounds and alkynes.[2][3] Multicomponent reactions have also emerged as an efficient strategy for the synthesis of highly substituted pyrazoles.[4]
Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] Regioselectivity is influenced by steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[5] Key strategies to improve regioselectivity include:
-
Solvent Choice: The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer compared to conventional solvents like ethanol.[6][7]
-
pH Control: The acidity or basicity of the reaction medium can influence the nucleophilicity of the hydrazine nitrogens, thereby directing the initial attack to a specific carbonyl group.[2]
-
Temperature Adjustment: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can alter the regioisomeric ratio.[8]
Q3: The yield of my pyrazole synthesis is consistently low. What are the likely causes?
A3: Low yields in pyrazole synthesis can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and temperature.[8]
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or degradation of the hydrazine derivative can lead to side reactions and reduce the yield.[1] It is advisable to use freshly opened or purified reagents.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature can significantly impact the reaction outcome. For instance, in the Knorr synthesis, a catalytic amount of acid is often necessary to facilitate the reaction.[8]
-
Formation of Side Products: The formation of byproducts such as pyrazolines (from incomplete aromatization) or colored impurities can lower the yield of the desired pyrazole.[2]
Q4: My reaction mixture has turned a dark yellow or red color. What causes this and how can I purify my product?
A4: Discoloration, particularly a yellow or red hue, is a common observation in pyrazole syntheses, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light.[2] To remove these colored impurities, the following purification methods are effective:
-
Recrystallization with Activated Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can effectively adsorb the colored impurities.[9] The charcoal is then removed by hot filtration.
-
Column Chromatography: Silica gel column chromatography can be used to separate the desired pyrazole from colored byproducts.
-
Acid-Base Extraction: If the pyrazole has a basic nitrogen atom, it can be protonated with a dilute acid and extracted into the aqueous phase, leaving non-basic colored impurities in the organic layer. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[10]
Troubleshooting Guides
Issue 1: Formation of Regioisomers
-
Symptom: NMR analysis shows two sets of peaks for the desired product, and TLC analysis reveals two spots with close Rf values.
-
Troubleshooting Steps:
-
Solvent Optimization: As demonstrated in Table 1, switching to a fluorinated alcohol like TFE or HFIP can significantly enhance the formation of a single regioisomer.[6][7]
-
pH Adjustment: Experiment with adding a catalytic amount of a weak acid (e.g., acetic acid) or a mild base to see if it favors the formation of one isomer.[2]
-
Temperature Control: Vary the reaction temperature. Lower temperatures may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable isomer.
-
Issue 2: Incomplete Cyclization (Formation of Pyrazoline Intermediate)
-
Symptom: The isolated product shows characteristics of a pyrazoline (a 4,5-dihydro-1H-pyrazole) rather than the aromatic pyrazole, which can be confirmed by NMR and mass spectrometry. This is common when using α,β-unsaturated ketones as starting materials.[2]
-
Troubleshooting Steps:
-
In-situ Oxidation: If the pyrazoline is the initial product, an oxidation step is required for aromatization to the pyrazole. This can sometimes be achieved by simply heating the reaction mixture in glacial acetic acid or by adding a mild oxidizing agent.[2]
-
Post-synthesis Oxidation: If the pyrazoline has been isolated, it can be oxidized in a separate step. Common reagents for this include bromine in a suitable solvent or refluxing with a mild oxidizing agent.[2]
-
Reaction Monitoring: Use TLC to monitor the disappearance of the starting materials and the formation of both the pyrazoline intermediate and the final pyrazole product to optimize the reaction time for complete conversion.
-
Issue 3: Presence of Colored Impurities
-
Symptom: The crude product is a dark, oily residue or a discolored solid.
-
Troubleshooting Steps:
-
Purify Starting Hydrazine: If the hydrazine derivative is suspected to be impure, consider distillation or recrystallization before use.
-
Inert Atmosphere: For sensitive hydrazines, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[2]
-
Purification Protocol:
-
Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent. If the solution is colored, add a small amount of activated charcoal, heat briefly, and perform a hot filtration to remove the charcoal and adsorbed impurities. Allow the filtrate to cool slowly to induce crystallization of the purified pyrazole.[9][11][12]
-
Column Chromatography: If recrystallization is ineffective, purify the crude product using silica gel column chromatography with an appropriate eluent system.
-
-
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation from 1,3-Diketones and Hydrazines [6]
| 1,3-Dicarbonyl Derivative (R¹) | Hydrazine | Solvent | Regioisomeric Ratio (2a:3a)¹ | Total Yield (%) |
| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | EtOH | 55:45 | 85 |
| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | 85:15 | 95 |
| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | 97:3 | 98 |
| 1-(2-Furyl)-4,4,5,5,5-pentafluoro-1,3-pentanedione | Methylhydrazine | EtOH | 52:48 | 80 |
| 1-(2-Furyl)-4,4,5,5,5-pentafluoro-1,3-pentanedione | Methylhydrazine | TFE | 75:25 | 92 |
| 1-(2-Furyl)-4,4,5,5,5-pentafluoro-1,3-pentanedione | Methylhydrazine | HFIP | 95:5 | 96 |
| 1-(2-Furyl)-4,4-difluoro-1,3-butanedione | Methylhydrazine | EtOH | 50:50 | 75 |
| 1-(2-Furyl)-4,4-difluoro-1,3-butanedione | Methylhydrazine | TFE | 70:30 | 88 |
| 1-(2-Furyl)-4,4-difluoro-1,3-butanedione | Methylhydrazine | HFIP | 90:10 | 94 |
¹Regioisomer 2a corresponds to the pyrazole with the N-methyl group adjacent to the trifluoromethyl- or polyfluoroalkyl-bearing carbon. Regioisomer 3a corresponds to the pyrazole with the N-methyl group adjacent to the furyl-bearing carbon.
Experimental Protocols
Protocol 1: General Knorr Synthesis of a Pyrazole Carboxylic Acid Ester
This protocol describes a general procedure for the synthesis of a pyrazole carboxylic acid ester from a β-ketoester and a hydrazine.
Materials:
-
β-ketoester (e.g., ethyl benzoylacetate) (1.0 eq)
-
Hydrazine hydrate or substituted hydrazine (1.1 eq)
-
Ethanol or 2,2,2-Trifluoroethanol (TFE)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
TLC plates and developing chamber
Procedure:
-
In a round-bottom flask, dissolve the β-ketoester in the chosen solvent (Ethanol or TFE).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Add the hydrazine derivative dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the starting materials are consumed, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of Edaravone (a Pyrazolone)[14]
This protocol details the synthesis of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a neuroprotective agent.
Materials:
-
Phenylhydrazine (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Diethyl ether
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle or water bath
Procedure:
-
Reaction Setup: In a round-bottom flask, carefully combine phenylhydrazine and ethyl acetoacetate. The reaction is exothermic.
-
Heating: Heat the reaction mixture under reflux at 135-145 °C for 1 hour.[13] The mixture will become a viscous syrup.
-
Isolation: Cool the flask in an ice-water bath. Add a small amount of diethyl ether and stir vigorously with a glass rod to induce precipitation.[13] Continue adding diethyl ether in portions to complete the precipitation.
-
Filtration: Collect the crude solid product by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Purification: Recrystallize the crude product from ethanol to obtain purified Edaravone as white or off-white crystals.[13]
Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address stability challenges encountered during the research and development of 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives?
A1: The primary degradation pathways for this class of compounds are hydrolysis and, to a lesser extent, oxidation.
-
Hydrolysis: The most common degradation pathway involves the cleavage of the amide bond in derivatives of this compound. This reaction is influenced by pH and temperature, leading to the formation of the parent carboxylic acid and the corresponding amine. For instance, in studies of the fungicide fluxapyroxad, a derivative of this acid, the main degradation product is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (M700F001), formed through the cleavage of the carboxamide bridge.
-
Oxidation: While the pyrazole ring itself is relatively stable, oxidative degradation can occur, particularly under harsh conditions. This may involve the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: For some pyrazole derivatives, photodegradation can be a concern. However, studies on fluxapyroxad have shown that photolysis is not a significant degradation pathway on soil surfaces. The susceptibility to photodegradation is highly dependent on the specific chromophores present in the molecule.
Q2: My compound is degrading in solution. How can I identify the cause?
A2: To identify the cause of degradation, a systematic forced degradation study is recommended. This involves subjecting your compound to a variety of stress conditions to accelerate degradation and identify the primary pathway. Key conditions to test include:
-
Acidic and Basic Hydrolysis: Treat your compound with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room temperature and elevated temperatures (e.g., 50-70°C).
-
Oxidative Degradation: Expose your compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Thermal Degradation: Heat the compound in both solid and solution forms to assess its thermal stability.
-
Photostability: Expose the compound to UV and visible light to determine its sensitivity to photodegradation.
By analyzing the degradation products formed under each condition using techniques like HPLC or LC-MS, you can pinpoint the primary cause of instability.
Q3: What analytical techniques are suitable for monitoring the stability of these compounds?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for monitoring the stability of this compound and its derivatives. For more detailed analysis and identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy can be invaluable for the structural elucidation of unknown degradation products.
Q4: How can I enhance the stability of my this compound derivative?
A4: Several strategies can be employed to enhance the stability of your compound:
-
pH Optimization: Since hydrolysis is a major degradation pathway, maintaining the pH of solutions within a stable range is crucial. For many pyrazole carboxamides, a neutral to slightly acidic pH (4-7) is often optimal for minimizing hydrolysis.
-
Formulation with Excipients: The choice of excipients in a formulation can significantly impact stability.
-
Antioxidants: If oxidation is a concern, the addition of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid can be beneficial.[1]
-
Chelating Agents: Trace metal ions can catalyze oxidative degradation. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.[1]
-
Buffering Agents: Use appropriate buffer systems to maintain the optimal pH of the formulation.
-
-
Protection from Light: If your compound is found to be photosensitive, storing it in amber vials or other light-blocking containers is essential.
-
Solid-State Formulation: For long-term storage, formulating the compound as a solid can significantly improve stability by reducing its mobility and exposure to hydrolytic conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of parent compound in aqueous solution at neutral pH. | Hydrolysis of the amide bond. | 1. Confirm hydrolysis by analyzing for the presence of this compound using HPLC or LC-MS.2. Determine the optimal pH for stability by conducting a pH-rate profile study.3. Consider reformulating in a less aqueous environment or as a solid dosage form. |
| Appearance of multiple unknown peaks in the chromatogram after storage. | Oxidative degradation or photodegradation. | 1. Conduct a forced degradation study with an oxidizing agent (e.g., H₂O₂) and under light to confirm the degradation pathway.2. If oxidative degradation is confirmed, add an antioxidant to the formulation.3. If photodegradation is the issue, protect the compound from light during storage and handling. |
| Inconsistent stability results between different batches. | Presence of impurities that catalyze degradation. | 1. Analyze the impurity profile of each batch to identify any potential catalytic impurities (e.g., trace metals).2. If metallic impurities are suspected, consider adding a chelating agent to the formulation. |
| Degradation is observed even in the solid state. | Thermal instability or reaction with excipients. | 1. Assess the thermal stability of the pure compound using techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).2. Conduct compatibility studies with individual excipients to identify any interactions that may be causing degradation. |
Quantitative Stability Data
The following tables summarize hypothetical quantitative data from forced degradation studies on a generic 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivative ("Compound X") to illustrate expected outcomes.
Table 1: Hydrolytic Stability of Compound X after 24 hours
| Condition | Temperature (°C) | % Degradation of Compound X | Major Degradant |
| 0.1 M HCl | 25 | 5.2 | This compound |
| 0.1 M HCl | 70 | 25.8 | This compound |
| Water (pH 7) | 25 | < 1.0 | - |
| Water (pH 7) | 70 | 8.5 | This compound |
| 0.1 M NaOH | 25 | 15.6 | This compound |
| 0.1 M NaOH | 70 | 65.2 | This compound |
Table 2: Oxidative and Photolytic Stability of Compound X after 24 hours at 25°C
| Condition | % Degradation of Compound X | Major Degradant(s) |
| 3% H₂O₂ | 12.3 | Oxidative adducts, N-oxide |
| UV/Vis Light | 3.1 | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Neutral: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.
-
-
Incubation: Incubate aliquots of each solution at room temperature (e.g., 25°C) and at an elevated temperature (e.g., 70°C).
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Immediately neutralize the acidic and basic samples before analysis by HPLC to prevent further degradation. Analyze all samples to determine the percentage of the remaining parent compound and the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Primary degradation pathways for pyrazole carboxamide derivatives.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Navigating the Analytical Challenges of Pyrazole Isomer Separation
Welcome to the technical support center for the analytical separation of pyrazole isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you may encounter during the separation and analysis of pyrazole isomers.
Issue 1: Co-elution or Poor Resolution of Regioisomers
Q: My pyrazole regioisomers are co-eluting or showing very poor separation in my chromatogram. What are the likely causes and how can I improve the resolution?
A: The co-elution of regioisomers is a frequent challenge due to their similar polarities and structural properties.[1][2] The key to separation is to exploit the subtle differences in their physicochemical characteristics.
Troubleshooting Steps:
-
Optimize the Mobile Phase: This is often the most effective first step.[3]
-
Adjust Solvent Strength: Systematically vary the ratio of your polar and non-polar solvents. For normal-phase chromatography, a gradual increase in the polar solvent (e.g., ethyl acetate in hexane) can improve separation.[1] For reverse-phase, adjust the aqueous-organic ratio.
-
Change Solvent Selectivity: If adjusting the solvent strength is insufficient, switch one of the mobile phase components. Different solvents interact with the analyte and stationary phase in unique ways. For instance, in reverse-phase HPLC, switching from acetonitrile to methanol can alter selectivity.[3]
-
Utilize Additives: For ionizable pyrazole derivatives, modifying the pH of the mobile phase with additives like trifluoroacetic acid (TFA) or formic acid in reverse-phase can significantly impact retention and selectivity.[3]
-
-
Evaluate the Stationary Phase:
-
Silica Gel Chromatography: This is the most common method for preparative separation of regioisomers.[1][4][5] A thorough screening of eluent systems using Thin Layer Chromatography (TLC) is crucial to identify a mobile phase that provides an adequate difference in Rf values.[1]
-
HPLC Column Chemistry: If mobile phase optimization fails, consider a different stationary phase. For reverse-phase HPLC, C18 columns are common.[2] However, a phenyl-hexyl or a polar-embedded phase might offer different selectivity for aromatic, heterocyclic compounds like pyrazoles.
-
-
Method Parameters:
-
Temperature: Adjusting the column temperature can influence selectivity. Lowering the temperature sometimes enhances separation.
-
Flow Rate: Reducing the flow rate can increase column efficiency and may improve the resolution of closely eluting peaks.
-
Issue 2: Inability to Separate Enantiomers
Q: I am trying to separate chiral pyrazole enantiomers, but I am only seeing a single peak. What am I doing wrong?
A: Enantiomers have identical physical properties in a non-chiral environment, so they will not be resolved on standard achiral stationary phases (like silica or C18).[2] To separate enantiomers, you must introduce a chiral component into your chromatographic system.
Troubleshooting Steps:
-
Use a Chiral Stationary Phase (CSP): This is the most common and effective approach. Polysaccharide-based CSPs are highly effective for pyrazole derivatives.[2][6][7][8][9]
-
Column Selection: Columns such as Lux cellulose-2 and Lux amylose-2 have demonstrated excellent chiral recognition for pyrazole compounds.[2][6][7][8][9] The (R,R)Whelk-O1 and (S,S)Whelk-O1 columns are also effective choices, showing complementary selectivity to polysaccharide columns.[10]
-
Screen Different CSPs: The chiral recognition mechanism is highly specific to the analyte and the CSP. It is often necessary to screen several different types of chiral columns to find the one that provides the best separation.
-
-
Optimize the Mobile Phase for Chiral Separations:
-
Normal Phase: Eluents like n-hexane/ethanol are frequently used and can provide excellent resolution on polysaccharide-based CSPs.[6][8][9]
-
Polar Organic Mode: Using polar organic solvents like methanol, ethanol, or acetonitrile can lead to shorter analysis times and sharper peaks.[6][7][8][9] For some pyrazole derivatives, a cellulose-based column in polar organic mode has shown superior performance.[6][8][9]
-
Supercritical Fluid Chromatography (SFC): SFC is often faster and uses less solvent than HPLC. It can be a highly effective alternative for chiral separations of pyrazole intermediates.[10]
-
Issue 3: Poor Peak Shape (Tailing or Fronting)
Q: My separated isomer peaks are tailing significantly, which is affecting my ability to quantify them accurately. What causes this and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the sample solvent.
Troubleshooting Steps:
-
Check for Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
-
Sample Solvent Effects: Ensure your sample is dissolved in a solvent that is weaker than or the same as your mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.[11]
-
Secondary Interactions (Silanol Activity): On silica-based columns, acidic silanol groups can interact with basic sites on the pyrazole ring, causing tailing.
-
Mobile Phase Additives: Add a small amount of a competitive base, like triethylamine (TEA), to the mobile phase in normal-phase chromatography. For reverse-phase, ensure the pH is controlled with a suitable buffer.
-
-
Column Contamination or Degradation: If the column is old or has been exposed to harsh conditions, it may be irreversibly damaged. Try flushing the column or, if necessary, replace it. Using a guard column can help extend the life of your analytical column.[12]
Issue 4: Difficulty in Differentiating Isomers Spectroscopically
Q: I have successfully separated my pyrazole isomers, but I am struggling to definitively identify which is which. What spectroscopic methods are most effective?
A: While chromatography separates isomers, spectroscopy is essential for their structural elucidation.
Effective Spectroscopic Techniques:
-
Nuclear Magnetic Resonance (NMR): NMR is the most powerful tool for differentiating pyrazole isomers.
-
¹H and ¹³C NMR: The chemical shifts of the ring protons and carbons are highly sensitive to the substituent positions.[13][14] For example, the chemical shifts at positions C3 and C5 will vary significantly between regioisomers.[15]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is invaluable for confirming the spatial proximity of protons. For N-substituted pyrazoles, a NOESY experiment can show a correlation between the N-substituent and the adjacent ring proton (at C5), allowing for unambiguous assignment of regioisomers.[4][5]
-
-
Mass Spectrometry (MS): While isomers have the same molecular weight, their fragmentation patterns in MS/MS experiments can sometimes differ, providing clues to their structure.
-
X-ray Crystallography: If you can obtain a suitable single crystal of the purified isomer, X-ray crystallography provides unequivocal structural determination.[16]
Quantitative Data Summary
The following tables summarize typical parameters for the separation of pyrazole isomers based on published data. These should be used as a starting point for method development.
Table 1: Chiral HPLC Separation of Pyrazole Derivatives
| Chiral Stationary Phase | Mobile Phase | Analysis Time (approx.) | Resolution (Rs) | Reference |
| Lux cellulose-2 | Polar Organic (e.g., Methanol) | ~5 min | Up to 18 | [6][8][9] |
| Lux amylose-2 | Normal Phase (e.g., n-hexane/ethanol) | ~30 min | Up to 30 | [6][8][9] |
| (S,S)Whelk-O1 | Supercritical Fluid (SFC) | Shorter than HPLC | Good Resolution | [10] |
Table 2: Spectroscopic Data for Differentiating Pyrazole Isomers
| Technique | Key Differentiating Feature | Application | Reference |
| ¹H NMR | Chemical shifts of ring protons (H3, H4, H5) | Regioisomer identification | [13][14] |
| ¹³C NMR | Chemical shifts of ring carbons (C3, C4, C5) | Regioisomer identification | [13][15] |
| NOESY | Spatial correlation between N-substituent and C5-H | Unambiguous regioisomer assignment | [4][5] |
Experimental Protocols
Protocol 1: General Method for Regioisomer Separation by Flash Column Chromatography
-
TLC Analysis: a. Dissolve the crude mixture of pyrazole regioisomers in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the mixture on a silica gel TLC plate. c. Develop the plate using various solvent systems, starting with a non-polar eluent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[1] d. Identify a solvent system that gives a clear separation between the two isomer spots with Rf values ideally between 0.2 and 0.5.
-
Column Preparation: a. Select an appropriately sized silica gel column based on the amount of sample to be purified. b. Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). c. Carefully pack the column with the slurry, ensuring no air bubbles are trapped. d. Equilibrate the column by running several column volumes of the initial mobile phase.
-
Sample Loading and Elution: a. Dissolve the crude sample in a minimal amount of the mobile phase or a stronger solvent that is then adsorbed onto a small amount of silica gel. b. Carefully load the sample onto the top of the packed column. c. Begin elution with the mobile phase identified from the TLC analysis. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to effectively separate the isomers. d. Collect fractions and monitor their composition by TLC.
-
Analysis: a. Combine the fractions containing the pure, separated isomers. b. Remove the solvent under reduced pressure. c. Confirm the identity and purity of each isomer using spectroscopic methods like NMR.[4][5]
Protocol 2: Chiral HPLC Method Development for Enantiomer Separation
-
Column and Mobile Phase Selection: a. Choose a chiral column known to be effective for heterocyclic compounds, such as a polysaccharide-based CSP (e.g., Lux Cellulose-2 or Lux Amylose-2).[2][6][7][8][9] b. Prepare a series of mobile phases for screening. For a normal-phase approach, use mixtures of n-hexane and an alcohol (e.g., ethanol or isopropanol). For a polar organic mode, use pure methanol, ethanol, or acetonitrile.[6][7]
-
Sample Preparation: a. Accurately weigh a small amount of the racemic pyrazole sample. b. Dissolve the sample in the initial mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). c. Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.[3]
-
Screening and Optimization: a. Equilibrate the chiral column with the initial mobile phase until a stable baseline is achieved. b. Inject the sample and run the analysis under isocratic conditions. c. If no separation is observed, systematically change the mobile phase composition (e.g., vary the alcohol percentage in normal phase) or switch to a different mobile phase (e.g., from normal phase to polar organic mode). d. If partial separation is achieved, optimize the method by fine-tuning the mobile phase composition, adjusting the column temperature, and modifying the flow rate to maximize resolution.
-
Data Analysis: a. Integrate the peaks to determine the enantiomeric ratio. b. Calculate the resolution (Rs) and selectivity factor (α) to evaluate the quality of the separation.
Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 6. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce impurities in 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid production
Welcome to the technical support center for the synthesis of 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its production.
Frequently Asked Questions (FAQs)
Q1: There seems to be confusion in literature regarding the nomenclature. Is the target compound 3-(difluoromethyl)- or this compound?
A1: This is a critical point of clarification. The two structures are regioisomers. The industrially significant and more commonly synthesized isomer, often used as a key intermediate for several fungicides, is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (often abbreviated as DFPA).[1][2]
The synthesis, particularly through classical routes involving the cyclization of a 1,3-dicarbonyl compound with methylhydrazine, frequently yields a mixture of both the 3- and 5-isomers.[1] The 5-(difluoromethyl) isomer, which you are asking about, is often the minor product and is considered an impurity (termed 'iso-DFP') in the production of the 3-isomer.[3] Therefore, strategies to produce the 5-(difluoromethyl) isomer focus on controlling the regioselectivity of the cyclization reaction or efficiently separating it from the isomeric mixture.
Q2: What is the primary cause of regioisomeric impurity in the synthesis?
A2: The formation of regioisomers stems from the reaction of an unsymmetrical 1,3-dicarbonyl precursor, such as ethyl 4,4-difluoro-3-oxobutanoate, with methylhydrazine. Methylhydrazine has two non-equivalent nitrogen atoms (N1 and N2). Either nitrogen can initiate the nucleophilic attack on one of the two carbonyl groups of the dicarbonyl compound, leading to two different cyclization pathways and, consequently, two regioisomeric pyrazole products. The diagram below illustrates this process.
References
Technical Support Center: Enhancing the Antifungal Efficacy of Pyrazole-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the antifungal efficacy of pyrazole-based compounds.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis, screening, and mechanism of action studies of pyrazole-based antifungal agents.
Problem 1: Low or No Antifungal Activity Observed in Primary Screening
Possible Causes and Solutions:
-
Suboptimal Chemical Scaffolds: The core pyrazole structure and its substituents play a crucial role in determining antifungal activity.
-
Troubleshooting:
-
Structure-Activity Relationship (SAR) Analysis: Review literature on pyrazole derivatives to understand the impact of different substituents on activity. For instance, the introduction of a trifluoromethyl group at the C-3 position of the pyrazole ring has been shown to weaken antifungal activity in some cases.[1] Conversely, incorporating moieties like aryl trifluoromethoxy or phenylethynyl has demonstrated potent antifungal effects.[2][3]
-
Lead Optimization: Systematically modify the substituents on the pyrazole ring. Consider introducing groups known to enhance antifungal activity, such as those found in commercial fungicides like bixafen and fluxapyroxad.[4][5]
-
-
-
Inappropriate Fungal Strains: The tested fungal species or strains might be inherently resistant to the class of compounds being tested.
-
Troubleshooting:
-
Broad-Spectrum Screening: Test compounds against a panel of diverse fungal pathogens, including both standard laboratory strains and clinical isolates.[6] This can help identify the spectrum of activity and potential resistance mechanisms.
-
Positive Controls: Always include a commercial fungicide (e.g., carbendazol, pyraclostrobin, fluconazole) as a positive control to validate the assay's sensitivity.[1][2]
-
-
-
Assay Conditions: The experimental setup, including media, incubation time, and compound concentration, can significantly influence the results.
-
Troubleshooting:
-
Standardized Protocols: Adhere to established protocols for antifungal susceptibility testing, such as those from the Clinical and Laboratory Standards Institute (CLSI).
-
Concentration Range: Test a wide range of compound concentrations to determine the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50).[1][2]
-
-
Problem 2: Difficulty in Elucidating the Mechanism of Action
Possible Causes and Solutions:
-
Multiple Potential Targets: Pyrazole derivatives can act on various fungal targets.
-
Troubleshooting:
-
Target-Based Assays: If a specific target is hypothesized (e.g., succinate dehydrogenase (SDH) or lanosterol 14α-demethylase (CYP51)), perform enzyme inhibition assays.[4][7]
-
Molecular Docking: Computational studies can predict the binding affinity of your compounds to known antifungal targets, providing insights into potential mechanisms.[4][7]
-
Ergosterol Biosynthesis Inhibition Assay: Quantify the ergosterol content in fungal cells treated with your compound. A significant reduction suggests interference with the ergosterol biosynthesis pathway.[8][9]
-
-
-
Indirect Effects: The compound might not directly inhibit a specific enzyme but could disrupt other cellular processes.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of pyrazole compounds that contribute to high antifungal efficacy?
A1: The antifungal activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. Key features include:
-
Substituents at N1: The substituent on the pyrazole nitrogen is critical. Phenyl groups with various substitutions are commonly explored.
-
Substituents at C3 and C5: Modifications at these positions can modulate the compound's interaction with the target protein. For instance, straight-chain or cycloalkyl groups have been shown to increase activity against a range of fungi.[2]
-
Carboxamide Moiety: Pyrazole carboxamides are a well-established class of fungicides, with many commercial agents belonging to this group.[1][4][5][7]
Q2: My pyrazole compound shows good in vitro activity but performs poorly in vivo. What could be the reason?
A2: The discrepancy between in vitro and in vivo efficacy is a common challenge in drug development. Potential reasons include:
-
Poor Pharmacokinetics: The compound may have low bioavailability, rapid metabolism, or poor distribution to the site of infection in the animal model.
-
Toxicity: The compound might be toxic to the host at concentrations required for antifungal activity.
-
Formulation Issues: Poor solubility of the compound can lead to inadequate exposure in vivo. Developing a suitable formulation is crucial for effective delivery.[11]
Q3: How can I investigate and overcome fungal resistance to my pyrazole-based compounds?
A3: Fungal resistance can arise from several mechanisms:
-
Target Site Mutations: Alterations in the target enzyme (e.g., SDH or CYP51) can reduce the binding affinity of the compound.[12][13][14]
-
Overexpression of Efflux Pumps: Fungal cells can actively pump the compound out, reducing its intracellular concentration.[12][15]
-
Biofilm Formation: Fungi within biofilms are often more resistant to antifungal agents.[8][9]
Strategies to address resistance include:
-
Synergistic Combinations: Combining the pyrazole compound with other antifungal agents that have different mechanisms of action can enhance efficacy and overcome resistance.[16][17]
-
Development of Novel Scaffolds: Designing new pyrazole derivatives that can evade existing resistance mechanisms is an ongoing research effort.
Data Presentation: Antifungal Activity of Pyrazole Derivatives
Table 1: In Vitro Antifungal Activity (EC50 in µg/mL) of Selected Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate Derivatives [1]
| Compound | A. porri | M. coronaria | C. petroselini | R. solani |
| 7ai | 2.24 | 3.21 | 10.29 | 0.37 |
| 7bk | 35.05 | >100 | >100 | 28.88 |
| Carbendazol (Control) | - | - | - | 1.00 |
Table 2: In Vitro Antifungal Activity (EC50 in mg/L) of Pyrazole Carboxamide Thiazole Derivatives against Valsa mali [7]
| Compound | EC50 (mg/L) |
| 6i | 1.77 |
| 19i | 1.97 |
| Boscalid (Control) | 9.19 |
Table 3: In Vitro Antifungal Activity (EC50 in µM) of Pyrazole Analogues against F. graminearum [2]
| Compound | EC50 (µM) |
| 1v | 0.0530 |
| Pyraclostrobin (Control) | Comparable to 1v |
Experimental Protocols
1. Mycelium Growth Inhibition Assay (In Vitro)
This method is widely used to determine the antifungal activity of compounds against phytopathogenic fungi.[1][2][18]
-
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO)
-
Fungal strains
-
Sterile Petri dishes (9 cm diameter)
-
Positive control (e.g., carbendazol)
-
Negative control (solvent only)
-
-
Procedure:
-
Prepare a stock solution of the test compound.
-
Add the appropriate volume of the stock solution to molten PDA to achieve the desired final concentrations. The solvent concentration should be kept constant across all plates, including the negative control.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug (typically 5 mm in diameter) taken from the edge of an actively growing fungal colony.
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions after a defined incubation period (when the mycelium in the control plate has reached approximately two-thirds of the plate diameter).
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the mycelial growth in the control plates, and T is the average diameter of the mycelial growth in the treated plates.
-
Determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) by probit analysis of the inhibition data at various concentrations.
-
2. In Vivo Antifungal Activity Assay (Systemic Fungal Infection Model)
This protocol describes a general procedure for evaluating the efficacy of a compound in a mouse model of disseminated candidiasis.[3][19]
-
Materials:
-
Test compound formulated for in vivo administration
-
Candida albicans strain
-
Immunocompetent mice (e.g., ICR or BALB/c)
-
Sterile saline
-
Vehicle control
-
Positive control (e.g., fluconazole)
-
-
Procedure:
-
Prepare a standardized inoculum of C. albicans from an overnight culture.
-
Induce systemic infection in mice by intravenous injection of the fungal suspension via the tail vein.
-
Administer the test compound (at various doses), vehicle control, or positive control to different groups of mice at specified time points post-infection (e.g., 2 hours and 24 hours). The route of administration (e.g., oral, intraperitoneal) will depend on the compound's properties.
-
Monitor the mice daily for signs of illness and mortality for a defined period (e.g., 14-21 days).
-
To assess fungal burden, a separate cohort of infected and treated mice can be euthanized at a specific time point (e.g., 48 hours post-infection).
-
Aseptically remove target organs (e.g., kidneys, spleen, liver), homogenize them in sterile saline, and plate serial dilutions onto appropriate agar medium (e.g., Sabouraud Dextrose Agar) to determine the number of colony-forming units (CFU) per gram of tissue.
-
Analyze the survival data using Kaplan-Meier survival curves and log-rank tests. Compare the fungal burden between treated and control groups using appropriate statistical tests.
-
Visualizations
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Multiple mechanisms contribute to the development of clinically significant azole resistance in Aspergillus fumigatus [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Synergistic and antagonistic drug interactions in the treatment of systemic fungal infections | eLife [elifesciences.org]
- 18. [PDF] Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate | Semantic Scholar [semanticscholar.org]
- 19. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of 3- and 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Derivatives: A Guide for Researchers
A comprehensive review of the available scientific literature reveals a significant focus on the synthesis and biological evaluation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives, particularly as potent fungicides. In contrast, there is a notable absence of published data on the efficacy of the corresponding 5-(difluoromethyl) isomers. Therefore, a direct comparative analysis is not feasible at this time. This guide will focus on the extensive research available for the 3-(difluoromethyl) derivatives, providing quantitative data, experimental protocols, and mechanistic insights.
The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid moiety is a cornerstone of several commercially successful fungicides.[1][2] These compounds are primarily recognized for their broad-spectrum activity against a variety of phytopathogenic fungi.[1] Their mechanism of action involves the inhibition of the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial electron transport chain, which disrupts fungal respiration.[1][3]
Quantitative Efficacy of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Derivatives
The following table summarizes the in vitro antifungal activity of various amide derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid against several important plant pathogens. The data is presented as the half-maximal effective concentration (EC₅₀) in µg/mL, which represents the concentration of the compound required to inhibit 50% of fungal mycelial growth.
| Compound ID | Target Fungus | EC₅₀ (µg/mL) | Reference |
| 9m | Botrytis cinerea | 0.89 | [1] |
| Rhizoctonia solani | 0.15 | [1] | |
| Fusarium moniliforme | 1.23 | [1] | |
| Colletotrichum orbiculare | 0.28 | [1] | |
| Pythium aphanidermatum | 0.31 | [1] | |
| Botryosphaeria berengeriana | 2.54 | [1] | |
| Phytophthora infestans | 0.67 | [1] | |
| 9h | Fusarium moniliforme | 0.88 | [3] |
| Rhizoctonia solani | 0.21 | [3] | |
| SCU2028 | Rhizoctonia solani | 7.48 (IC₅₀) | [4] |
Experimental Protocols
The following is a representative methodology for determining the in vitro antifungal activity of the subject compounds, based on the mycelial growth rate method described in the literature.[1][3]
In Vitro Antifungal Activity Assay (Mycelial Growth Rate Method)
-
Compound Preparation: The synthesized compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions of a specific concentration.
-
Culture Medium: Potato dextrose agar (PDA) is prepared and autoclaved. While the medium is still molten, the test compound stock solution is added to achieve the desired final concentrations. The final concentration of the solvent should be kept constant across all treatments and controls and should not inhibit fungal growth.
-
Inoculation: A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing colony of the target fungus and placed in the center of the PDA plate containing the test compound.
-
Incubation: The plates are incubated in the dark at a controlled temperature (e.g., 25 °C) for a specified period, or until the mycelial growth in the control plate reaches a certain diameter.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula:
Inhibition (%) = [(C - T) / C] × 100
where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.
-
EC₅₀ Determination: The EC₅₀ values are calculated by probit analysis based on the inhibition rates at different concentrations of the test compounds.
Mechanism of Action: Succinate Dehydrogenase Inhibition
The primary mode of action for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivatives is the inhibition of succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain.[1][2] This inhibition disrupts the tricarboxylic acid (TCA) cycle and electron transport, leading to a depletion of cellular ATP and ultimately causing fungal cell death.
Caption: Inhibition of Succinate Dehydrogenase (SDH) by 3-(difluoromethyl)pyrazole derivatives.
Conclusion
Derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid are well-established as highly effective antifungal agents, with a significant body of research supporting their efficacy and mechanism of action as SDH inhibitors. The quantitative data demonstrate potent activity against a range of economically important fungal pathogens. In contrast, the scientific literature currently lacks information on the biological activity of 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives, precluding a direct comparison. Future research into these isomers would be valuable to fully understand the structure-activity relationships within this important class of fungicides.
References
- 1. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Pyrazole Amides as Potent Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal strains poses a significant threat to agriculture and human health, necessitating the development of novel antifungal agents. Pyrazole amides have emerged as a promising class of compounds, with numerous studies highlighting their potent fungicidal activities. This guide provides a comparative analysis of the antifungal efficacy of various novel pyrazole amide derivatives, supported by experimental data from recent studies.
Quantitative Assessment of Antifungal Activity
The antifungal efficacy of novel pyrazole amides is typically quantified by determining their half-maximal effective concentration (EC₅₀) or minimum inhibitory concentration (MIC). The following tables summarize the in vitro and in vivo activities of several recently developed pyrazole amide derivatives against a range of pathogenic fungi, with comparisons to commercially available fungicides.
Table 1: In Vitro Antifungal Activity of Novel Pyrazole Amides (EC₅₀ in µg/mL)
| Compound/Active Ingredient | Rhizoctonia solani | Valsa mali | Sclerotinia sclerotiorum | Botrytis cinerea | Fusarium graminearum | Alternaria alternata | Fungal Species |
| Novel Pyrazole Amides | |||||||
| 7d | 0.046[1] | - | Notable Activity[1] | Notable Activity[1] | Notable Activity[1] | Notable Activity[1] | [1] |
| 12b | 0.046[1] | - | Notable Activity[1] | Notable Activity[1] | Notable Activity[1] | Notable Activity[1] | [1] |
| E1 | 1.1[2] | - | - | - | - | - | [2] |
| 6i | - | 1.77[3] | - | - | - | - | [3] |
| 19i | - | 1.97[3] | - | - | - | - | [3] |
| 23i | 3.79[3] | - | - | - | - | - | [3] |
| 7ai | 0.37[4] | - | - | - | - | - | [4] |
| Commercial Fungicides | |||||||
| Boscalid | 0.741[1], 2.2[2] | 9.19[3] | - | - | - | - | [1][2][3] |
| Fluxapyroxad | 0.103[1] | - | - | - | - | - | [1] |
| Carbendazol | >0.37[4] | - | - | - | - | - | [4] |
Table 2: In Vivo Protective and Curative Efficacy
| Compound | Fungal Pathogen | Host Plant | Efficacy (%) | Concentration (µg/mL) |
| Novel Pyrazole Amides | ||||
| 7d | Rhizoctonia solani | Rice | Significant Protective & Curative[1] | - |
| 12b | Rhizoctonia solani | Rice | Significant Protective & Curative[1] | - |
| 6i | Valsa mali | - | Satisfactory Protective[3] | 40 |
| S26 | Botrytis cinerea | Cucumber | 89% Protective[5][6] | 100 |
| Commercial Fungicides | ||||
| Boscalid | Botrytis cinerea | Cucumber | Comparable to S26[6] | 100 |
| Isopyrazam | Botrytis cinerea | Cucumber | Comparable to S26[6] | 100 |
| Fluxapyroxad | Botrytis cinerea | Cucumber | Comparable to S26[6] | 100 |
Table 3: Succinate Dehydrogenase (SDH) Inhibition (IC₅₀ in µM)
| Compound | Rhizoctonia solani SDH |
| Novel Pyrazole Amides | |
| 7d | 3.293[1] |
| E1 | 3.3[2] |
| Commercial Fungicides | |
| Boscalid | 7.507[1], 7.9[2] |
| Fluxapyroxad | 5.991[1] |
Experimental Protocols
A standardized methodology is crucial for the validation of antifungal activity. The following protocols are commonly employed in the assessment of novel pyrazole amides.
In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition)
-
Preparation of Media: Potato Dextrose Agar (PDA) is prepared and autoclaved.
-
Incorporation of Test Compounds: The synthesized pyrazole amide compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at various concentrations.
-
Inoculation: A mycelial disc of the target fungus is placed at the center of each Petri dish.
-
Incubation: The plates are incubated at a controlled temperature (typically 25-28°C) for a specified period.
-
Data Collection: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control (without the compound).
-
EC₅₀ Determination: The half-maximal effective concentration (EC₅₀) is calculated from the dose-response curve.
Succinate Dehydrogenase (SDH) Inhibition Assay
-
Enzyme Extraction: Mitochondria containing the SDH enzyme are isolated from the target fungal species.
-
Assay Reaction: The reaction mixture typically contains the mitochondrial suspension, a substrate (e.g., succinate), and a chromogenic reagent (e.g., DCPIP or MTT).
-
Inhibitor Addition: The novel pyrazole amide is added to the reaction mixture at varying concentrations.
-
Spectrophotometric Measurement: The rate of the reaction is monitored by measuring the change in absorbance at a specific wavelength.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Mechanism of Action and Signaling Pathways
A significant number of novel pyrazole amides exert their antifungal effects by inhibiting the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[7] Inhibition of SDH disrupts fungal respiration and energy production, ultimately leading to cell death.[7]
Caption: Mechanism of action of pyrazole amide SDH inhibitors.
While many pyrazole amides function as SDH inhibitors, some recent studies have revealed alternative mechanisms of action. For instance, certain bis-pyrazole carboxamide derivatives have been shown to induce the accumulation of reactive oxygen species (ROS) and cause severe lipid peroxidation, leading to the disruption of the fungal cell membrane.[8] Another novel pyrazole amide, S26, was found to not be an SDH inhibitor but instead exhibited direct fungicidal activity and stimulated the plant's innate immunity.[6]
Caption: General experimental workflow for antifungal validation.
Conclusion
Novel pyrazole amides represent a highly promising class of antifungal agents, with several derivatives demonstrating superior efficacy compared to existing commercial fungicides.[1][2][3] The primary mechanism of action for many of these compounds is the inhibition of succinate dehydrogenase, a well-validated target in antifungal drug development. However, the discovery of alternative mechanisms highlights the versatility of the pyrazole amide scaffold. Continued research in this area, focusing on scaffold hopping and the introduction of novel functional groups, is anticipated to yield even more potent and specific antifungal candidates.[5][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of the antifungal activity of novel bis-pyrazole carboxamide derivatives and preliminary investigation of the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Pyrazole Carboxamide Fungicides: A Comparative Guide to Structure-Activity Relationships
A deep dive into the molecular intricacies governing the efficacy of pyrazole carboxamide fungicides reveals a compelling narrative of rational design and targeted optimization. This guide offers a comparative analysis of their structure-activity relationships (SAR), supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this critical class of agricultural and pharmaceutical compounds.
Pyrazole carboxamide derivatives have emerged as a cornerstone in the management of fungal diseases in agriculture due to their high efficacy and specific mode of action.[1] These compounds primarily act as succinate dehydrogenase inhibitors (SDHIs), targeting complex II of the mitochondrial respiratory chain, a vital enzyme for fungal respiration.[1][2] By disrupting the electron transport chain, these fungicides effectively halt ATP production, leading to fungal cell death.[1] The continuous exploration of the pyrazole carboxamide scaffold has led to the development of numerous commercial fungicides and a deeper understanding of the structural features crucial for their antifungal potency.
Comparative Analysis of Antifungal Activity
The antifungal efficacy of pyrazole carboxamide derivatives is profoundly influenced by the nature and position of substituents on both the pyrazole and the carboxamide moieties. The following tables summarize the in vitro antifungal activities (EC50 values) and succinate dehydrogenase (SDH) inhibition (IC50 values) of representative compounds from recent studies, highlighting key SAR trends.
In Vitro Antifungal Activity (EC50, µg/mL)
| Compound | R1 (Pyrazole) | R2 (Amide) | Rhizoctonia solani | Botrytis cinerea | Fusarium graminearum | Reference |
| Boscalid | - | 2-chloro-4'-chlorobiphenyl | 0.741 | 0.60 | - | [2][3] |
| Fluxapyroxad | 3-(difluoromethyl)-1-methyl | 3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl | 0.103 | - | - | [3] |
| SCU3038 | - | Diarylamine scaffold | 0.016 (mg/L) | - | - | [4] |
| Compound 7d | - | Ether group containing | 0.046 | - | - | [3] |
| Compound 12b | - | Ether group containing | 0.046 | - | - | [3] |
| Compound 6i | - | Thiazole derivative | - | - | - | [5] |
| Compound 19i | - | Thiazole derivative | - | - | - | [5] |
| Compound 7ai | 3-methyl | Isoxazolol | 0.37 | - | - | [6] |
| Compound 7bk | 3-trifluoromethyl | Isoxazolol | >100 | - | - | [6] |
| Compound E1 | - | Oxime ether fragment | 1.1 | - | - | [7] |
Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Succinate Dehydrogenase (SDH) Inhibition (IC50, µM)
| Compound | R. solani SDH | Reference |
| Boscalid | 7.507 | [8] |
| Fluxapyroxad | 5.991 | [8] |
| Compound 7d | 3.293 | [8] |
| Compound E1 | 3.3 | [7] |
Key Structure-Activity Relationship Insights
The data consistently demonstrates that modifications to the pyrazole ring and the N-phenyl moiety of the carboxamide group significantly impact antifungal activity.
-
Substitution on the Pyrazole Ring: The nature of the substituent at the 3-position of the pyrazole ring is critical. For instance, replacing a methyl group with a trifluoromethyl group can drastically reduce activity, as seen in the comparison of compounds 7ai and 7bk.[6] The difluoromethyl group, present in highly active fungicides like fluxapyroxad, is often associated with enhanced potency.[3]
-
The N-Amide Moiety: The substituent on the amide nitrogen plays a crucial role in binding to the SDH enzyme. The introduction of bulky and hydrophobic groups, such as biphenyl or substituted phenyl rings, is a common feature in potent pyrazole carboxamides.[9][10] Recent research has explored diverse functionalities, including diarylamine scaffolds, ether groups, and thiazole derivatives, leading to the discovery of compounds with exceptional activity, often surpassing commercial standards.[3][4][5] For example, compounds 7d and 12b, containing an ether group, exhibited outstanding activity against Rhizoctonia solani.[3]
-
Bioisosteric Replacement: The replacement of the N-phenyl ring with other aromatic systems, like a thiophene ring in penthiopyrad, has proven to be a successful strategy for developing effective fungicides.[9] This highlights the potential for bioisosteric modifications to optimize activity and spectrum.
Experimental Protocols
The evaluation of pyrazole carboxamide fungicides typically involves a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
-
Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.
-
Culture Medium: Potato dextrose agar (PDA) is prepared and autoclaved. After cooling to approximately 50-60°C, the test compound is added to the medium to achieve the desired final concentrations.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing fungal colony and placed in the center of the PDA plate containing the test compound.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions after a specific incubation period (e.g., 48-72 hours), or until the colony in the control plate (containing only the solvent) reaches a certain size.
-
Calculation: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] × 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
EC50 Determination: The EC50 value (the concentration of the compound that inhibits 50% of mycelial growth) is determined by probit analysis of the inhibition data at various concentrations.
Succinate Dehydrogenase (SDH) Inhibition Assay
-
Mitochondria Isolation: Fungal mycelia are harvested, washed, and homogenized in an extraction buffer. The homogenate is then centrifuged at a low speed to remove cell debris, followed by a high-speed centrifugation to pellet the mitochondria. The mitochondrial pellet is resuspended in a suitable buffer.
-
Enzyme Activity Measurement: The SDH activity is measured spectrophotometrically by monitoring the reduction of a specific substrate. The reaction mixture typically contains the isolated mitochondria, a respiratory substrate (e.g., succinate), and an electron acceptor (e.g., 2,6-dichlorophenolindophenol (DCPIP) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)).
-
Inhibition Assay: The test compound, dissolved in a suitable solvent, is pre-incubated with the mitochondrial suspension before initiating the reaction by adding the substrate.
-
Data Analysis: The rate of the reaction is determined by measuring the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated from the dose-response curve.
Visualizing the Structure-Activity Landscape
The following diagrams, generated using the DOT language, illustrate key concepts in the SAR of pyrazole carboxamide fungicides and a typical experimental workflow.
Figure 1: Key structure-activity relationships of pyrazole carboxamide fungicides.
Figure 2: General experimental workflow for the evaluation of pyrazole carboxamide fungicides.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-activity relationship of carboxin-related carboxamides as fungicide [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
comparative analysis of SDHI fungicides derived from pyrazole carboxylic acids
A Comparative Analysis of Pyrazole Carboxylic Acid-Derived SDHI Fungicides
Guide for Researchers, Scientists, and Drug Development Professionals
Succinate dehydrogenase inhibitors (SDHIs) are a critical class of fungicides used extensively in agriculture for crop protection.[1][2] Their primary mode of action is the inhibition of Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain, which disrupts fungal respiration and leads to cell death.[3][4] Among the various chemical groups of SDHIs, those derived from pyrazole carboxylic acids have demonstrated potent and broad-spectrum antifungal activity.[2] This guide provides a comparative analysis of several pyrazole carboxamide-based SDHI fungicides, presenting performance data from recent studies, detailing key experimental protocols, and visualizing their mechanism of action and evaluation workflows.
Mechanism of Action: Inhibition of Mitochondrial Respiration
SDHI fungicides specifically target and block the ubiquinone-binding site (Q-site) of the succinate dehydrogenase enzyme complex.[5] This inhibition interrupts the transfer of electrons from succinate to ubiquinone in the mitochondrial electron transport chain, a crucial step in cellular energy production (ATP synthesis) via the tricarboxylic acid (TCA) cycle.[4][5] The disruption of this process effectively halts fungal metabolism and growth.[1]
Caption: Inhibition of Complex II by a pyrazole carboxamide SDHI fungicide.
Comparative Performance Data
The efficacy of novel pyrazole carboxamide fungicides is often evaluated against established commercial products like Boscalid and Fluxapyroxad. Performance is typically measured by the half-maximal effective concentration (EC₅₀) for inhibiting fungal growth in vitro and the half-maximal inhibitory concentration (IC₅₀) for inhibiting the target SDH enzyme. Lower values indicate higher potency.
Table 1: In Vitro Antifungal Activity (EC₅₀) of Pyrazole Carboxamide SDHIs
This table summarizes the concentration of various fungicides required to inhibit the growth of different fungal pathogens by 50%.
| Compound | Target Pathogen | EC₅₀ (µg/mL) | Comparison Fungicide | Comparison EC₅₀ (µg/mL) | Reference |
| SCU3038 | Rhizoctonia solani | 0.016 | Fluxapyroxad | 0.033 | [6] |
| 5e | Rhizoctonia solani | 0.039 | Boscalid | 0.799 | [7] |
| Fluxapyroxad | 0.131 | [7] | |||
| 8e | Rhizoctonia solani | 0.012 | Boscalid | 0.464 | [1] |
| Fluxapyroxad | 0.036 | [1] | |||
| 8e | Sclerotinia sclerotiorum | 0.123 | Boscalid | 0.159 | [1] |
| Fluxapyroxad | 0.104 | [1] | |||
| E1 | Rhizoctonia solani | 1.1 | Boscalid | 2.2 | [8] |
| 6i | Valsa mali | 1.77 | Boscalid | 9.19 | [9][10] |
| 19i | Valsa mali | 1.97 | Boscalid | 9.19 | [9][10] |
| 23i | Rhizoctonia solani | 3.79 | - | - | [9][10] |
| 14b | Rhizoctonia solani | 0.019 | Boscalid | 0.464 | [10] |
| Fluxapyroxad | 0.056 | [10] |
Table 2: SDH Enzyme Inhibitory Activity (IC₅₀) of Pyrazole Carboxamide SDHIs
This table shows the concentration of each fungicide needed to inhibit the activity of the succinate dehydrogenase enzyme by 50%.
| Compound | IC₅₀ (µM) | Comparison Fungicide | Comparison IC₅₀ (µM) | Reference |
| 5e | 2.04 | Boscalid | 7.92 | [7] |
| Fluxapyroxad | 6.15 | [7] | ||
| 8e | 1.30 | Boscalid | 1.53 | [1] |
| Fluxapyroxad | 0.35 | [1] | ||
| E1 | 3.3 | Boscalid | 7.9 | [8] |
| 14b | 2.41 | Boscalid | 4.34 | [10] |
| Fluxapyroxad | 3.90 | [10] | ||
| 7d | 3.293 | Boscalid | 7.507 | [11] |
| Fluxapyroxad | 5.991 | [11] |
Experimental Protocols & Evaluation Workflow
The discovery and validation of novel SDHI fungicides follow a structured workflow, beginning with design and synthesis and progressing through multiple stages of biological evaluation.
Caption: A typical workflow for the evaluation of novel SDHI fungicides.
Key Experimental Methodologies
1. In Vitro Antifungal Activity (Mycelial Growth Assay):
-
Objective: To determine the EC₅₀ value of a fungicide against a specific fungal pathogen.
-
Protocol:
-
Technical-grade fungicides are dissolved in a solvent like acetone to create stock solutions.[12]
-
The stock solution is added to a molten growth medium, typically Potato Dextrose Agar (PDA), to achieve a range of final concentrations (e.g., 0.1 to 100 µg/mL).[12] A control medium with no fungicide is also prepared.[12]
-
A 5-mm mycelial plug from a 3-day-old culture of the target fungus is placed in the center of each fungicide-amended and control plate.[12]
-
Plates are incubated at a controlled temperature (e.g., 22-25°C) for a set period.[13]
-
The diameter of the fungal colony is measured in two perpendicular directions.[14]
-
The percentage of growth inhibition is calculated relative to the control. The EC₅₀ value is then determined by plotting the inhibition percentage against the logarithm of the fungicide concentration.[12]
-
2. SDH Enzyme Inhibition Assay:
-
Objective: To determine the IC₅₀ value, confirming that the fungicide's activity is due to the inhibition of the target enzyme.
-
Protocol:
-
Mitochondria, containing the SDH enzyme, are isolated from the target fungal mycelia.
-
The enzyme activity is measured spectrophotometrically by monitoring the reduction of a dye (e.g., 2,6-dichlorophenolindophenol or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in the presence of succinate.[4]
-
The assay is performed across a range of inhibitor concentrations.
-
The rate of reaction in the presence of the inhibitor is compared to a control without the inhibitor.[4]
-
The IC₅₀ value, the concentration at which enzyme activity is reduced by 50%, is calculated from the resulting dose-response curve.[4]
-
Fungicide Resistance
A significant challenge in the long-term use of SDHIs is the development of resistance in fungal populations.[3] Resistance is primarily caused by point mutations in the genes encoding the subunits of the SDH enzyme, specifically SdhB, SdhC, and SdhD.[14][15] These mutations can alter the fungicide's binding site, reducing its efficacy.[5] The specific mutation often determines the level of resistance and the degree of cross-resistance to other SDHI fungicides.[14][16] For example, mutations at the H248 residue in the SdhB subunit of Fusarium fujikuroi have been shown to confer high to moderate resistance to Pydiflumetofen.[16]
Caption: Development of target-site resistance to SDHI fungicides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. site.caes.uga.edu [site.caes.uga.edu]
- 4. benchchem.com [benchchem.com]
- 5. ndsu.edu [ndsu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. mdpi.com [mdpi.com]
- 14. DSpace [scholarworks.umass.edu]
- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 16. Study on Mechanisms of Resistance to SDHI Fungicide Pydiflumetofen in Fusarium fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-reactivity of fungicides based on 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
A deep dive into the cross-reactivity profiles of Bixafen, Fluxapyroxad, and Isopyrazam, prominent members of the 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid class of succinate dehydrogenase inhibitor (SDHI) fungicides, reveals a complex interplay between chemical structure, fungal pathogen genetics, and the resulting efficacy. This guide provides a comparative overview of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the agricultural and pharmaceutical sectors.
Fungicides based on the this compound scaffold are vital tools in modern agriculture for managing a broad spectrum of fungal diseases. Their primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial respiratory chain (complex II). This targeted action, however, is not without its challenges, as the emergence of resistance through mutations in the SDH enzyme subunits can lead to varying degrees of cross-reactivity among different SDHI fungicides. Understanding these cross-reactivity patterns is paramount for effective and sustainable disease management strategies.
Performance Comparison: A Quantitative Overview
The efficacy of Bixafen, Fluxapyroxad, and Isopyrazam against various fungal pathogens can be quantified by their half-maximal effective concentration (EC50) values. Lower EC50 values indicate higher antifungal activity. The following tables summarize the in vitro efficacy of these fungicides against wild-type (sensitive) and resistant strains of key plant pathogens.
Table 1: In Vitro Efficacy (EC50 in µg/mL) of SDHI Fungicides against Wild-Type Fungal Pathogens
| Fungicide | Botrytis cinerea | Zymoseptoria tritici | Rhizoctonia solani |
| Bixafen | 0.02 - 0.05 | 0.01 - 0.03 | 0.03 - 0.06 |
| Fluxapyroxad | 0.01 - 0.04 | 0.005 - 0.02 | 0.01 - 0.04 |
| Isopyrazam | 0.03 - 0.07 | 0.02 - 0.05 | 0.04 - 0.08 |
| Boscalid (Reference) | 0.05 - 0.10 | 0.04 - 0.08 | 0.10 - 0.20 |
Table 2: Cross-Reactivity Profile (EC50 in µg/mL) of SDHI Fungicides against Resistant Alternaria solani Strains with Known SDH Mutations
| Fungicide | Wild-Type | SdhB-H278Y | SdhC-H134R | SdhD-D123E |
| Bixafen | 0.04 | >100 (High Resistance) | 5.2 (Moderate Resistance) | 1.8 (Low Resistance) |
| Fluxapyroxad | 0.03 | >100 (High Resistance) | 3.5 (Moderate Resistance) | 1.2 (Low Resistance) |
| Isopyrazam | 0.05 | >100 (High Resistance) | 8.1 (Moderate Resistance) | 2.5 (Low Resistance) |
| Fluopyram (Reference) | 0.02 | 0.03 (Sensitive) | 15.6 (High Resistance) | 0.04 (Sensitive) |
The data clearly indicates that while all three fungicides are highly effective against wild-type strains, their performance against resistant mutants varies significantly. Notably, mutations in the SdhB subunit often confer a high level of resistance to Bixafen, Fluxapyroxad, and Isopyrazam, demonstrating strong positive cross-reactivity.[1] In contrast, some mutations in the SdhC and SdhD subunits result in differential sensitivity, suggesting incomplete cross-resistance.[1] For instance, the SdhB-H278Y mutation in Alternaria solani leads to high resistance to the pyrazole-4-carboxamide class, including Bixafen and Fluxapyroxad, while showing hypersensitivity to Fluopyram.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess fungicide efficacy and cross-reactivity.
Mycelial Growth Inhibition Assay
This in vitro assay determines the concentration of a fungicide that inhibits 50% of the mycelial growth (EC50) of a fungal pathogen.[2][3][4][5][6]
Materials:
-
Pure culture of the target fungal pathogen
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Fungicide stock solutions of known concentrations
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare fungicide-amended PDA by adding appropriate volumes of fungicide stock solutions to molten PDA to achieve a range of final concentrations.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
From the growing edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug in the center of each fungicide-amended and control (no fungicide) PDA plate.
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Measure the colony diameter in two perpendicular directions at regular intervals until the mycelium in the control plates reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.
Spore Germination Assay
This assay evaluates the effect of fungicides on the germination of fungal spores.[7][8][9][10][11]
Materials:
-
Fungal spore suspension of a known concentration
-
Fungicide stock solutions
-
Sterile microtiter plates (96-well) or glass slides with concavities
-
Microscope
-
Humid chamber
Procedure:
-
Prepare a series of fungicide dilutions from the stock solution.
-
In the wells of a microtiter plate or on a cavity slide, mix a small volume of the spore suspension with an equal volume of the fungicide dilution. A control with water or a solvent blank instead of the fungicide should be included.
-
Incubate the plates or slides in a humid chamber at the optimal temperature for spore germination for a specific period (e.g., 6-24 hours).
-
After incubation, observe a predetermined number of spores (e.g., 100) under a microscope for each treatment and the control.
-
A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.
-
Calculate the percentage of spore germination inhibition for each fungicide concentration compared to the control.
-
Determine the EC50 value as described in the mycelial growth inhibition assay.
Visualizing the Mechanism of Action and Resistance
To better understand the interaction of these fungicides with their target and the mechanisms of resistance, the following diagrams illustrate the succinate dehydrogenase (SDH) pathway and a generalized workflow for identifying resistance.
Caption: Mechanism of action of SDHI fungicides and the impact of resistance mutations.
The diagram above illustrates how SDHI fungicides inhibit the conversion of succinate to fumarate by binding to the SDH enzyme, thereby blocking the electron transport chain. Mutations in the SdhB, SdhC, or SdhD genes can alter the fungicide binding site, leading to resistance.
Caption: Experimental workflow for characterizing fungicide resistance.
This workflow outlines the key steps in identifying and characterizing fungicide resistance, from initial in vitro screening to molecular analysis of the target genes. This process is crucial for understanding the genetic basis of cross-reactivity.
References
- 1. agro.au.dk [agro.au.dk]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Frontiers | Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemijournal.com [chemijournal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. thepharmajournal.com [thepharmajournal.com]
In Vitro vs. In Vivo Efficacy of Pyrazole-Based Fungicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective fungicides is paramount in ensuring global food security and managing fungal diseases in clinical settings. Pyrazole-based compounds have emerged as a significant class of fungicides, exhibiting a broad spectrum of activity. Understanding the correlation between their performance in controlled laboratory settings (in vitro) and in living organisms (in vivo) is critical for predicting their real-world efficacy and guiding further development. This guide provides an objective comparison of the in vitro and in vivo performance of various pyrazole-based fungicides, supported by experimental data from recent studies.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of selected pyrazole-based fungicides against various fungal pathogens.
In Vitro Efficacy Data
In vitro studies are crucial for the initial screening and determination of the intrinsic antifungal activity of a compound. The half-maximal effective concentration (EC₅₀) and minimum inhibitory concentration (MIC) are key metrics presented below. Lower values indicate higher potency.
| Compound | Fungal Species | In Vitro Efficacy (EC₅₀/MIC in µg/mL) | Reference Compound | In Vitro Efficacy (EC₅₀/MIC in µg/mL) | Source |
| Pyrazole-4-acetohydrazide 6w | Rhizoctonia solani | EC₅₀: 0.27 | Boscalid | EC₅₀: 0.94 | [1] |
| Pyrazole-4-acetohydrazide 6c | Fusarium graminearum | EC₅₀: 1.94 | Fluopyram | EC₅₀: 9.37 | [1] |
| Pyrazole-4-acetohydrazide 6f | Botrytis cinerea | EC₅₀: 1.93 | Fluopyram | EC₅₀: 1.94 | [1] |
| Compound 1v | Fusarium graminearum | EC₅₀: 0.0530 µM | Pyraclostrobin | Comparable | [2] |
| Compound 1t | Fusarium graminearum | EC₅₀: 0.0735 µM | Pyraclostrobin | Comparable | [2] |
| Compound 26 | Botrytis cinerea | EC₅₀: 2.432 | - | - | [3] |
| Rhizoctonia solani | EC₅₀: 2.182 | - | - | [3] | |
| Valsa mali | EC₅₀: 1.787 | - | - | [3] | |
| Thanatephorus cucumeris | EC₅₀: 1.638 | - | - | [3] | |
| Fusarium oxysporum | EC₅₀: 6.986 | - | - | [3] | |
| Fusarium graminearum | EC₅₀: 6.043 | - | - | [3] | |
| Triazole 6c | Candida albicans | MIC: 0.0625 | Fluconazole | - | [4][5] |
| Cryptococcus neoformans | MIC: 0.0625 | Fluconazole | - | [4][5] | |
| Aspergillus fumigatus | MIC: 4.0 | Fluconazole | >64.0 | [4][5] | |
| Isoxazolol Pyrazole Carboxylate 7ai | Rhizoctonia solani | EC₅₀: 0.37 | Carbendazol | EC₅₀: 1.00 | [6][7] |
In Vivo Efficacy Data
In vivo studies assess the performance of a fungicide in a complex biological system, providing a more accurate prediction of its practical utility.
| Compound | Host Organism | Fungal Pathogen | In Vivo Efficacy | Source |
| Pyrazole-4-acetohydrazide 6w | Cucumber | Rhizoctonia solani | Preventative efficacy of 85.3% at 200 µg/mL | [1] |
| Triazole 6c | Mice | Candida albicans | Effective protection at doses of 0.5, 1.0, and 2.0 mg/kg | [4][5][8] |
| Pyrazole-isoxazole 5b (in combination with Voriconazole) | Galleria mellonella | Candida albicans | Increased survival rate, confirming synergistic effect | [9][10] |
| Compound D1 | Kiwifruit | Phomopsis sp. | Curative effect: 60.6%; Protective effect: 74.9% | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings.
In Vitro Antifungal Activity Assays
Mycelium Growth Rate Method: This is a common technique for assessing the efficacy of fungicides against mycelial fungi.[2]
-
Medium Preparation: A stock solution of the test compound is prepared in a solvent like DMSO. This is then mixed with a molten Potato Dextrose Agar (PDA) medium to achieve the desired final concentrations.[2]
-
Inoculation: A small mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing fungal culture and placed in the center of the PDA plate containing the test compound.[12]
-
Incubation: The plates are incubated at a specific temperature (e.g., 27 ± 2 °C) for a set period (e.g., 7 days).[13]
-
Data Collection: The diameter of the fungal colony is measured and compared to a control plate (containing only the solvent) to calculate the percentage of inhibition.[13] The EC₅₀ value is then determined from a dose-response curve.[2]
Microbroth Dilution Method (for yeasts): This method is used to determine the Minimum Inhibitory Concentration (MIC).
-
Drug Dilution: Serial dilutions of the antifungal agents are prepared in a liquid medium in 96-well microtiter plates.[14]
-
Inoculum Preparation: A standardized suspension of the fungal conidia or yeast cells is prepared.[14]
-
Inoculation: Each well is inoculated with the fungal suspension.[14]
-
Incubation: The plates are incubated at a suitable temperature (e.g., 30°C) for a specific duration (e.g., 48 hours).[14]
-
MIC Determination: The MIC is read as the lowest concentration of the drug that prevents visible growth of the fungus.[14]
In Vivo Antifungal Activity Assays
In vivo Plant Studies (Preventative and Curative Effects):
-
Plant Cultivation: Healthy plants (e.g., cucumber) are grown to a specific stage (e.g., two-leaf stage).
-
Fungicide Application:
-
Preventative: The test compound is sprayed onto the leaves. After a set period (e.g., 24 hours), the leaves are inoculated with the fungal pathogen.
-
Curative: The leaves are first inoculated with the pathogen. After a set period (e.g., 24 hours), the fungicide is applied.
-
-
Inoculation: A mycelial plug of the pathogen is placed on the leaves.
-
Incubation: The plants are kept in a controlled environment (e.g., high humidity, specific temperature) to allow for disease development.
-
Disease Assessment: The lesion diameter or disease index is measured after a few days and compared to control plants to calculate the protective or curative efficacy.[11]
In vivo Animal Studies (Systemic Infection Model):
-
Infection: Mice are systemically infected with a fungal pathogen like Candida albicans via intravenous injection.[4][8]
-
Treatment: The test compound is administered to the mice at different dosages (e.g., 0.5, 1.0, and 2.0 mg/kg) via a specific route (e.g., intraperitoneally or orally).[4][8][14]
-
Monitoring: The survival of the mice is monitored over a period of time. In some studies, the fungal burden in organs like the kidneys is also determined.[4]
-
Efficacy Evaluation: The efficacy of the compound is determined by the increased survival rate of the treated mice compared to the untreated control group.[4][8]
Signaling Pathways and Mechanisms of Action
Many pyrazole-based fungicides target key enzymes in fungal metabolic pathways. Understanding these mechanisms is vital for developing new compounds and managing resistance.
Succinate Dehydrogenase (SDH) Inhibition
A significant number of pyrazole fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs).[1][15] SDH, also known as Complex II, is a crucial enzyme in both the citric acid cycle and the electron transport chain. By inhibiting SDH, these fungicides disrupt fungal respiration, leading to a loss of energy production and ultimately cell death.
Caption: Mechanism of action for pyrazole-based SDHI fungicides.
CYP51 (Ergosterol Biosynthesis) Inhibition
Another important target for some azole-containing pyrazole fungicides is the enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene and also known as CYP51.[9] This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal growth inhibition.
Caption: Inhibition of ergosterol biosynthesis by pyrazole-azole fungicides.
Experimental Workflow Comparison
The transition from laboratory discovery to practical application involves a multi-step process where in vitro and in vivo testing play sequential and complementary roles.
Caption: General workflow from in vitro screening to in vivo evaluation.
This guide highlights the critical data and methodologies involved in assessing the efficacy of pyrazole-based fungicides. A strong correlation between potent in vitro activity and significant in vivo protection is the hallmark of a promising fungicide candidate, warranting further investigation and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate [mdpi.com]
- 8. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains [mdpi.com]
- 9. A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain, Computational Investigation and in Vivo Validation in a Galleria mellonella Fungal Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain, Computational Investigation and in Vivo Validation in a Galleria mellonella Fungal Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijcmas.com [ijcmas.com]
- 14. In Vitro and In Vivo Experimental Activities of Antifungal Agents against Fusarium solani - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Difluoromethyl Pyrazole Carboxylic Acids
The synthesis of difluoromethyl pyrazole carboxylic acids, particularly 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is of significant interest to the agrochemical and pharmaceutical industries. This key intermediate is a building block for numerous modern fungicides that act by inhibiting succinate dehydrogenase (SDH) in the mitochondrial respiration chain.[1][2] The growing importance of these fungicides has spurred the development of various synthetic routes, each with its own set of advantages and challenges. This guide provides a comparative analysis of prominent synthetic strategies, offering experimental data and detailed protocols to aid researchers and professionals in drug development and process chemistry.
Comparison of Key Synthesis Routes
Several distinct synthetic pathways to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid have been reported, each starting from different precursors and employing varied chemical transformations. Below is a summary and comparison of three notable methods.
| Parameter | Route 1: Classical Cyclocondensation | Route 2: Halogenation and Functionalization | Route 3: Multi-step Synthesis from Diethyl Esters |
| Starting Materials | Ethyl difluoroacetoacetate, Triethyl orthoformate, Methyl hydrazine | 1,3-dimethylpyrazole, Halogenating agent, Brominating agent, Fluorinating agent, Grignard reagent | Diethyl ester compound, Amine, Alkali, Carbonylation reagent |
| Key Intermediates | Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate | 4-halogen-3-difluoromethyl-1-methylpyrazole | Diacrylate compound, Pyrazole ring-containing diester |
| Reported Overall Yield | Good | Moderate to Good | Up to 80% or more |
| Purity of Final Product | High, often requires purification to remove isomers[3] | High | 98% or more |
| Number of Steps | 2-3 steps | 4-5 steps | 3 steps |
| Scalability | Optimized for large-scale production by major chemical companies.[1] | Potentially scalable, but involves multiple distinct transformations. | Applicable to industrial production. |
| Key Advantages | Well-established and optimized for industrial scale.[1] | Avoids the use of some hazardous reagents in early steps. | High overall yield and purity, with readily available raw materials. |
| Key Disadvantages | Formation of isomers can be a challenge.[3] | Multi-step process can be less efficient. | Specific reagents and conditions may be proprietary. |
Visualizing the Synthetic Pathways
The following diagram illustrates the logical flow and relationship between the compared synthesis routes for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
References
A Comparative Guide to the Biological Activity of 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid and Other Heterocyclic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives against other significant heterocyclic acids. The information presented is supported by experimental data from peer-reviewed literature, offering insights into their potential applications in agriculture and medicine.
Introduction to this compound
This compound is a key building block for a modern class of fungicides. Its derivatives, particularly carboxamides, have demonstrated potent and broad-spectrum antifungal activity. The primary mechanism of action for many of these compounds is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain of fungi. This mode of action disrupts fungal respiration and energy production, leading to cell death.
Comparative Biological Activity
While direct comparative studies across a wide range of heterocyclic acids are limited, this section synthesizes available data to provide a comparative overview of their primary biological activities. The data is presented for fungicidal, herbicidal, and insecticidal activities where available.
Antifungal Activity
Derivatives of this compound are renowned for their fungicidal properties. The following table compares the in vitro antifungal activity of representative pyrazole carboxamides with examples from other heterocyclic acid classes. It is important to note that variations in experimental conditions can influence results, and thus, comparisons should be interpreted with caution.
Table 1: Comparative In Vitro Antifungal Activity of Heterocyclic Acid Derivatives
| Compound Class | Representative Compound/Derivative | Target Fungus | EC50 (µg/mL) | Reference |
| Pyrazole Carboxylic Acid | N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Rhizoctonia solani | 0.022 | [1] |
| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide | Botrytis cinerea | - | [2] | |
| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | 0.37 | [3][4] | |
| Pyridine Carboxylic Acid | 4-(arylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | Staphylococcus epidermidis (antibacterial) | - | |
| Furan Carboxylic Acid | 2-heptyl-5-hexylfuran-3-carboxylic acid (HHCA) derivative 5g | Sclerotinia sclerotiorum | 17.14 | |
| 2-heptyl-5-hexylfuran-3-carboxylic acid (HHCA) derivative 5g | Botrytis cinerea | 19.63 | ||
| Thiophene Carboxylic Acid | Thiophene-furan-carboxylic acid | Candida albicans | 3.3–7.0 | [5] |
| Thiazole Carboxylic Acid | Pyrazole carboxamide thiazole derivative 6i | Valsa mali | 1.77 | [6] |
| Pyrazole carboxamide thiazole derivative 19i | Valsa mali | 1.97 | [6] |
EC50 (Effective Concentration 50) is the concentration of a compound that inhibits 50% of the target organism's growth. '-' indicates that a specific EC50 value was not provided in the cited abstract.
Herbicidal and Insecticidal Activity
While the primary focus for this compound derivatives has been on their fungicidal properties, the broader pyrazole class of compounds exhibits diverse bioactivities.
Table 2: Herbicidal and Insecticidal Activities of Pyrazole and Other Heterocyclic Derivatives
| Compound Class | Representative Compound/Derivative | Activity Type | Target Organism | Observation | Reference |
| Pyrazole Carboxylic Acid | 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acid | Herbicidal | Broadleaf weeds | Better post-emergence activity than picloram at 300 g/ha | [7] |
| Triazole | 1,2,4-Triazole derivatives containing a pyrazole moiety | Herbicidal | Lettuce and bentgrass | Moderate to good herbicidal activity | |
| Pyrazole | Pyrazole amide derivatives | Insecticidal | Plutella xylostella | High insecticidal activity | |
| Oxazole | Pyrazole derivatives containing an oxazole ring | Insecticidal | Aphis fabae | 85.7% mortality at 12.5 mg/L |
Mechanism of Action: SDHI Fungicides
The predominant mechanism of action for the fungicidal derivatives of this compound is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[8][9][10][11][12]
Signaling Pathway Diagram
The following diagram illustrates the inhibition of the fungal respiratory chain by pyrazole carboxamide fungicides.
References
- 1. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis for Malfunction in Complex II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Matrix: A Comparative Guide to Analytical Methods for Pyrazole Fungicide Residue Analysis
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of fungicide residues are paramount for ensuring food safety and environmental protection. This guide provides a comprehensive comparison of validated analytical methods for the analysis of pyrazole fungicide residues, offering a detailed look at performance data and experimental protocols to aid in method selection and development.
The widespread use of pyrazole fungicides in agriculture necessitates robust and reliable analytical methods to monitor their residues in various matrices, including food and environmental samples. This guide focuses on the prevalent chromatographic techniques coupled with mass spectrometry, which have become the gold standard for pesticide residue analysis due to their high sensitivity and selectivity.
Performance Comparison of Analytical Methods
The selection of an analytical method for pyrazole fungicide residue analysis is often a trade-off between sensitivity, selectivity, speed, and cost. The following tables summarize the performance of commonly employed methods, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), often in conjunction with the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.
Table 1: Performance of LC-MS/MS Methods for Pyrazole Fungicide Residue Analysis
| Fungicide(s) | Matrix | Sample Preparation | Linearity (R²) | LOQ (µg/kg) | Recovery (%) | Precision (RSD %) | Reference |
| Bixafen, Fluxapyroxad, Furametpyr, Pyraclostrobin, Rabenzazole | Cereals, Vegetables, Fruits | QuEChERS with C18 or GCB cleanup | ≥ 0.990 | ≤ 9 | 70.0 - 108 | < 20.9 | [1][2] |
| Six Pyrazole Amide Fungicides | Grape Wine | Dilution and Solid-Phase Extraction | > 0.99 | 0.2 - 0.8 | 74.3 - 94.5 | < 5.8 | [3] |
| 19 Succinate Dehydrogenase Inhibitors (including pyrazoles) | Cereals | Modified QuEChERS with C18 | > 0.99 | 10 | 79.57 - 126.25 | Not Specified | [3] |
| Pydiflumetofen | Soybean, Soil | QuEChERS | > 0.997 | Not Specified | 83.9 - 99.5 | 0.77 - 7.77 | [3] |
| Propiconazole, Pyraclostrobin, Isopyrazam | Animal Tissues | Modified QuEChERS | > 0.99 | 0.13 - 4.20 | 72.3 - 101.4 | 0.7 - 14.9 | [4][5] |
| 40 Fungicides (including pyrazoles) | Not Specified | QuEChERS with d-SPE | > 0.99 | < 10 | 70 - 120 | < 20 | [6] |
Table 2: Performance of GC-MS/MS Methods for Pyrazole Fungicide Residue Analysis
| Fungicide(s) | Matrix | Sample Preparation | Linearity (R²) | LOQ (µg/kg) | Recovery (%) | Precision (RSD %) | Reference |
| Six Pyrazole Fungicides | Not Specified | Solid-Phase Extraction | Not Specified | 1.0 | 75.4 - 109.3 | ≤ 7.2 | [7] |
| Penconazole | Plant and Animal Matrices | Methanol/Acetonitrile Extraction, Partitioning, Cleanup | Not Specified | 10 - 50 | Not Specified | Not Specified | [8] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable results. Below are representative methodologies for the analysis of pyrazole fungicide residues.
QuEChERS Sample Preparation for Plant-Based Matrices
The QuEChERS method has become a popular and effective technique for extracting pesticide residues from a wide variety of food matrices.[9] A typical protocol involves two main steps: extraction and dispersive solid-phase extraction (d-SPE) cleanup.
1. Extraction:
-
Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile. For dry samples like cereals, add water to rehydrate before adding the organic solvent.[10]
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing MgSO₄, NaCl, sodium citrate).
-
Shake vigorously for 1 minute and then centrifuge.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Transfer it to a d-SPE tube containing a combination of sorbents to remove interfering matrix components. Common sorbents include:
-
Vortex and centrifuge the d-SPE tube.
-
The resulting supernatant is ready for LC-MS/MS or GC-MS/MS analysis.
Chromatographic and Mass Spectrometric Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatographic Column: A reversed-phase C18 column is commonly used for separation.[6]
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, often containing additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.[6]
-
Ionization: Electrospray ionization (ESI) is typically used, operating in both positive (ESI+) and negative (ESI-) modes to accommodate different pyrazole fungicide structures.[1][2]
-
Detection: Multiple Reaction Monitoring (MRM) mode is employed for its high selectivity and sensitivity in quantifying target analytes.[6]
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):
-
GC-MS/MS is a powerful technique for the analysis of volatile and semi-volatile pesticides.[11]
-
Injection: A split/splitless injector is commonly used.
-
Chromatographic Column: A low-polarity capillary column (e.g., DB-5ms) is often employed.
-
Ionization: Electron ionization (EI) is the standard.
-
Detection: Similar to LC-MS/MS, a triple quadrupole mass spectrometer operating in MRM mode provides high sensitivity and selectivity.[11]
Workflow for Pyrazole Fungicide Residue Analysis
The following diagram illustrates a typical workflow for the analysis of pyrazole fungicide residues from sample collection to data analysis.
Caption: General workflow for pyrazole fungicide residue analysis.
This guide highlights the robustness and versatility of modern analytical techniques for the challenging task of pyrazole fungicide residue analysis. The combination of QuEChERS sample preparation with LC-MS/MS or GC-MS/MS provides a sensitive, selective, and efficient approach for ensuring compliance with regulatory limits and safeguarding public health. The choice of the specific method and its parameters will depend on the target analytes, the complexity of the matrix, and the required limits of detection.
References
- 1. Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Trace analysis of three fungicides in animal origin foods with a modified QuEChERS method and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. researchgate.net [researchgate.net]
- 8. fao.org [fao.org]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. crmlabstandard.com [crmlabstandard.com]
- 11. The role of GC-MS/MS with triple quadrupole in pesticide residue analysis in food and the environment - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Comparative Metabolic Stability of Pyrazole Carboxamide Derivatives: A Guide for Drug Development Professionals
An objective comparison of the metabolic stability of distinct pyrazole carboxamide analogs, supported by experimental data, to guide researchers and scientists in the development of more robust drug candidates.
The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. However, poor metabolic stability can hinder the clinical success of promising candidates by causing rapid clearance, low bioavailability, and short duration of action. Understanding the structure-metabolism relationship is therefore critical during lead optimization. This guide provides a comparative analysis of the metabolic stability of two pyrazole carboxamide-based N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors, supported by detailed experimental protocols and visual workflows.
Data Presentation: In Vitro Metabolic Stability
The following table summarizes the in vitro half-life (t½) of two key pyrazole-based NAAA inhibitors, an initial lead compound (39) and an optimized analog (50), in various biological matrices. The data highlights a significant improvement in metabolic stability in liver microsomes following structural modification.
| Compound ID | Species | Matrix | t½ (min) |
| 39 | Mouse | Liver Microsomes | 26 |
| Rat | Liver Microsomes | 43 | |
| Human | Liver Microsomes | 20 | |
| Mouse | Plasma | > 120 | |
| Rat | Plasma | > 120 | |
| 50 | Mouse | Liver Microsomes | > 120 |
| Rat | Liver Microsomes | 70 | |
| Human | Liver Microsomes | > 120 | |
| Mouse | Plasma | > 120 | |
| Rat | Plasma | > 120 |
Data sourced from a study on novel NAAA inhibitors[1].
Experimental Protocols
The metabolic stability of the pyrazole carboxamide compounds was evaluated using a standardized liver microsomal stability assay.[1][2]
Objective: To determine the in vitro half-life (t½) of test compounds upon incubation with liver microsomes, which are rich in drug-metabolizing cytochrome P450 (CYP) enzymes.[3]
Materials:
-
Test Compounds (Compound 39 and 50)
-
Pooled Liver Microsomes (Mouse, Rat, Human)
-
NADPH-regenerating system (contains cofactors necessary for CYP enzyme activity)
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal Standard (e.g., Warfarin)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared and diluted to the final concentration (e.g., 1.0 µM) in phosphate buffer.
-
Incubation: The test compound is mixed with pooled liver microsomes (0.5 mg/mL protein concentration) in phosphate buffer.
-
Reaction Initiation: The metabolic reaction is initiated by adding the NADPH-regenerating system and the mixture is incubated at 37°C. Control incubations are performed without NADPH to assess non-enzymatic degradation.
-
Time-Point Sampling: Aliquots are removed from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound in the supernatant is quantified using a validated LC-MS/MS method.
-
Data Analysis: The percentage of the remaining compound at each time point is plotted against time. The natural logarithm of the percentage remaining versus time is plotted, and the slope of the linear regression provides the elimination rate constant (k). The in vitro half-life is then calculated using the formula: t½ = 0.693 / k .[4][5]
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the relevant biological pathway.
References
- 1. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xenotech.com [xenotech.com]
Safety Operating Guide
Proper Disposal of 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: A Guide for Laboratory Professionals
Disclaimer: The following disposal procedures are based on available safety data for 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and structurally similar compounds, as well as general principles of laboratory chemical waste management. It is imperative for researchers to consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities.
Hazard Identification
This compound is classified as a hazardous substance.[1][2] The primary hazards associated with this compound are:
The presence of a difluoromethyl group places this compound in the category of fluorinated organic compounds, which are known for the strength of the carbon-fluorine bond, making them persistent in the environment and requiring specialized disposal methods.[3]
Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[2][4][5][6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[2][4]
-
Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood.[1][4][7] If dust or aerosols are generated, a respirator may be necessary.[8]
Spill Management
In the event of a small spill, follow these procedures:
-
Evacuate and Ventilate: Alert others in the immediate area and ensure the space is well-ventilated.[7][8]
-
Containment: Use an inert absorbent material such as sand, vermiculite, or silica gel to contain the spill.[1][7]
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable, and chemically compatible waste container.[7][9] Use non-sparking tools if a solvent is involved.[7]
-
Decontamination: Clean the spill area thoroughly with a suitable laboratory detergent and water.[3]
-
Disposal: The collected spill waste and any contaminated cleaning materials must be disposed of as hazardous waste.[1][3]
For large spills, evacuate the area immediately and contact your institution's emergency response team.[8]
Waste Collection and Segregation
Proper collection and segregation of waste are critical to ensure safe handling and disposal.
-
Container Selection: Use a designated, chemically compatible, and leak-proof container with a secure lid for collecting waste.[10][11]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings.[10][11]
-
Segregation: This compound is a halogenated organic compound. Do not mix this waste with non-halogenated solvent waste unless explicitly permitted by your institution's EHS department.[11]
-
Solid Waste: Collect unused or contaminated solid material in a labeled, sealable container.[10] Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[8][10]
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a designated halogenated organic solvent waste container. The first rinse of any contaminated glassware should also be collected as hazardous waste.[11]
Disposal Procedures
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][11] The recommended disposal method for fluorinated organic compounds is high-temperature incineration.[3]
-
Consult EHS: Contact your institution's EHS department to understand the specific procedures for hazardous waste pickup.[10][11]
-
Waste Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials, until pickup.[10][11]
-
Professional Disposal: The ultimate disposal must be handled by a licensed professional waste disposal company.[10] The preferred method is high-temperature incineration in a facility equipped with an afterburner and scrubber to handle the breakdown products.[2][7]
Quantitative Disposal Data
While specific quantitative limits for disposal are determined by local regulations and disposal facilities, the following table provides general guidelines for related procedures.
| Parameter | Value/Guideline | Source |
| Neutralization pH Range | 6.0 - 8.0 | [3] |
| Organic Solvent Content for Aqueous Waste | < 5% | [12] |
| Incineration Efficiency | 99.99% destruction | [13] |
Note: The neutralization pH range is provided as a general guideline for acidic chemical waste; however, direct neutralization of this specific compound is not the primary recommended disposal route. High-temperature incineration is preferred.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. rs.kagu.tus.ac.jp [rs.kagu.tus.ac.jp]
- 13. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Essential Safety and Operational Guide for Handling 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
To mitigate these risks, the following personal protective equipment is mandatory.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] A face shield may be necessary for splash-prone activities. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[5] A chemical-resistant lab coat must be worn and fully buttoned.[6] | Prevents skin contact which can cause irritation.[1][2][3] |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood.[5][6] If dust is generated, a NIOSH-approved respirator for dust may be required. | Minimizes inhalation of dust or vapors that can cause respiratory irritation.[1][2][3] |
| Body Protection | Wear a lab coat and closed-toe shoes.[7] For larger quantities, protective clothing and boots may be necessary.[5] | Provides an additional barrier against accidental spills and contamination. |
Experimental Workflow and Handling Protocol
Proper handling is crucial to minimize exposure and ensure a safe laboratory environment. The following step-by-step protocol should be followed.
Caption: A procedural workflow for the safe handling of this compound.
Detailed Methodologies:
-
Preparation:
-
Handling:
-
Post-Handling and Decontamination:
-
Clean all contaminated surfaces and equipment after use.
-
Remove PPE in the correct sequence to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[6]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]
-
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with all applicable federal, state, and local environmental regulations.[5]
-
Solid Waste: All disposable materials that have come into contact with the chemical, such as gloves, weighing paper, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.[6]
-
Unused Chemical: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][4] This should be performed by a licensed waste disposal company. Do not empty into drains.[4][5]
-
Contaminated Solvents: Solvents containing this compound should be collected in a designated, labeled waste container for halogenated organic waste and disposed of through a licensed hazardous waste facility. Incineration is a common method for the destruction of fluorinated organic compounds.[8][9]
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. biosynth.com [biosynth.com]
- 3. aksci.com [aksci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. gov.uk [gov.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
